molecular formula C13H19NO5S B589087 2-Hydroxy Probenecid CAS No. 28242-02-6

2-Hydroxy Probenecid

Cat. No.: B589087
CAS No.: 28242-02-6
M. Wt: 301.357
InChI Key: LSENJUHYDIWQAU-UHFFFAOYSA-N
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Description

2-Hydroxy Probenecid, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO5S and its molecular weight is 301.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-hydroxypropyl(propyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-3-8-14(9-10(2)15)20(18,19)12-6-4-11(5-7-12)13(16)17/h4-7,10,15H,3,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSENJUHYDIWQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(C)O)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90780349
Record name 4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90780349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28242-02-6
Record name 4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90780349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Hydroxy Probenecid

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive, technically-grounded guide for the synthesis and characterization of 2-Hydroxy Probenecid. The methodologies described are based on established chemical principles and analytical standards, designed to be reproducible in a standard organic chemistry laboratory. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the process for researchers, scientists, and drug development professionals.

Abstract

This compound is a primary oxidative metabolite of Probenecid, a uricosuric agent used in the treatment of gout and as an adjunct to antibiotic therapy.[1][2] The synthesis and rigorous characterization of this metabolite are critical for its use as an analytical standard in pharmacokinetic studies, for investigating its distinct pharmacological or toxicological profile, and for understanding its contribution to the parent drug's overall activity. This guide details a strategic synthetic approach centered on the regioselective ortho-hydroxylation of Probenecid. Furthermore, it establishes a multi-technique analytical workflow—encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy—to unequivocally confirm the structure, identity, and purity of the synthesized compound.

Introduction: The Scientific Imperative

Probenecid, chemically 4-(dipropylsulfamoyl)benzoic acid, functions primarily by inhibiting the reabsorption of uric acid in the proximal tubules of the kidney, thereby increasing its excretion.[2] It also inhibits the renal tubular secretion of other organic acids, a property historically used to increase the plasma concentration of antibiotics like penicillin.[1][3]

Upon administration, Probenecid is extensively metabolized in the liver, primarily through oxidation of its N-propyl side chains and, to a lesser extent, hydroxylation of the aromatic ring.[4][5] While several metabolites exist, this compound is a key product of this aromatic oxidation. The availability of a pure, well-characterized standard of this metabolite is essential for:

  • Quantitative Bioanalysis: Accurately measuring its concentration in plasma and urine to build robust pharmacokinetic models of the parent drug.

  • Pharmacology: Assessing if the metabolite retains, modifies, or loses the pharmacological activity of Probenecid, or if it possesses novel activities.

  • Toxicology: Evaluating the potential for the metabolite to contribute to adverse drug reactions.

This guide provides the necessary framework to synthesize and validate this compound as a high-purity analytical standard.

Synthesis Strategy and Rationale

The synthesis of this compound presents a key regiochemical challenge: the selective introduction of a hydroxyl group at the C2 position of the benzoic acid ring, ortho to the carboxylic acid and meta to the sulfonamide group.

Retrosynthetic Analysis

A direct, post-functionalization approach is the most efficient strategy. The retrosynthesis begins with the target molecule, this compound, and disconnects the C-O bond of the phenol, leading back to the commercially available parent drug, Probenecid. This identifies a C-H activation/hydroxylation reaction as the key synthetic step.

Forward Synthesis: Directed Ortho-Hydroxylation

The forward synthesis leverages the carboxylic acid moiety as a directing group in a transition metal-catalyzed C-H activation reaction. Palladium-catalyzed methods are particularly effective for the ortho-hydroxylation of benzoic acids.[6] The carboxylic acid coordinates to the metal center, positioning the catalyst to selectively activate the adjacent C-H bond for subsequent oxidation. This approach offers superior regioselectivity over classical electrophilic aromatic substitution methods, which would likely yield a mixture of isomers.

The proposed reaction proceeds by treating Probenecid with a suitable palladium catalyst (e.g., Pd(OAc)₂) and a strong oxidant. The oxidant is crucial for both the C-H activation step and the final delivery of the oxygen atom.

Synthesis_Workflow Probenecid Probenecid (Starting Material) Reaction Directed ortho-Hydroxylation (Pd(OAc)₂, Oxidant) Probenecid->Reaction 1. Workup Aqueous Work-up & Extraction Reaction->Workup 2. Purification Column Chromatography Workup->Purification 3. Product This compound (Final Product) Purification->Product 4.

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthetic Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and preliminary experiments. All work should be performed in a fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt.Purpose
Probenecid57-66-9285.36 g/mol Starting Material
Palladium(II) Acetate3375-31-3224.50 g/mol Catalyst
Phenyliodine Diacetate3240-34-4322.09 g/mol Oxidant
Acetic Anhydride108-24-7102.09 g/mol Solvent/Reagent
Dichloromethane (DCM)75-09-284.93 g/mol Extraction Solvent
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Eluent
Hexanes110-54-386.18 g/mol Eluent
Sodium Bicarbonate (aq.)144-55-884.01 g/mol Quenching/Wash
Brine (Saturated NaCl)7647-14-558.44 g/mol Wash
Anhydrous MgSO₄7487-88-9120.37 g/mol Drying Agent
Silica Gel (230-400 mesh)7631-86-960.08 g/mol Stationary Phase
Step-by-Step Procedure
  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add Probenecid (1.0 eq) and Palladium(II) Acetate (0.05 eq).

  • Solvent Addition: Add acetic anhydride as the solvent (approx. 0.1 M concentration relative to Probenecid).

  • Initiation: Begin vigorous stirring and add Phenyliodine Diacetate (2.5 eq) portion-wise over 15 minutes.

    • Rationale: Acetic anhydride serves as both the solvent and a reactant that can facilitate the catalytic cycle. Phenyliodine diacetate is a potent oxidant suitable for palladium-catalyzed C-H functionalization.[6] Adding it portion-wise helps control the reaction exotherm.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Elevated temperature is required to overcome the activation energy for C-H cleavage. An inert atmosphere prevents unwanted side reactions.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Rationale: The bicarbonate quench neutralizes the acidic solvent and byproducts. Extraction with DCM isolates the organic product from the aqueous phase. The brine wash removes residual water, and MgSO₄ removes the final traces of moisture.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., to 50% Ethyl Acetate in Hexanes).

    • Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield this compound as a white to off-white solid.

    • Rationale: Column chromatography separates the target compound from unreacted starting material, catalyst residues, and byproducts based on polarity differences. The hydroxylated product is more polar than the starting material, Probenecid.

Comprehensive Characterization

Unequivocal structural confirmation and purity assessment are achieved by combining data from multiple analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis Output cluster_analysis Analytical Techniques cluster_results Validation Data Purified_Compound Purified Compound NMR NMR (¹H, ¹³C) Purified_Compound->NMR MS Mass Spec (ESI-MS) Purified_Compound->MS HPLC HPLC-UV Purified_Compound->HPLC FTIR FTIR Purified_Compound->FTIR Structure Structure & Identity Confirmed NMR->Structure MS->Structure Purity Purity >98% Confirmed HPLC->Purity FTIR->Structure Final_Validation Validated Analytical Standard

Caption: Integrated workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information by mapping the carbon-hydrogen framework.[7]

  • Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.

  • ¹H NMR Interpretation: The spectrum of this compound is expected to show distinct signals for the aromatic protons, which are no longer symmetrical as in Probenecid. The propyl groups will remain largely unchanged.

  • ¹³C NMR Interpretation: The introduction of the hydroxyl group will cause a significant downfield shift for the carbon it is attached to (C2) and will also influence the chemical shifts of the other aromatic carbons.[8]

Table: Predicted NMR Data for this compound (in DMSO-d₆)

¹H NMR AssignmentPredicted δ (ppm)MultiplicityIntegration¹³C NMR AssignmentPredicted δ (ppm)
COOH~13.5br s1HC=O~166
Ar-OH~10.0br s1HC-OH (C2)~158
Ar-H (H6)~7.9d1HC-SO₂ (C4)~145
Ar-H (H5)~7.8dd1HC-COOH (C1)~135
Ar-H (H3)~7.2d1HC5~132
N-CH₂~3.0t4HC6~128
CH₂-CH₃~1.5sextet4HC3~118
CH₃~0.8t6HN-CH₂~51
CH₂-CH₃~22
CH₃~11
Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound.

  • Protocol: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid or ammonia. Infuse into an Electrospray Ionization (ESI) source.

  • Data Interpretation: this compound has a molecular weight of 301.36 g/mol . In negative ion mode (ESI-), the expected molecular ion peak would be at m/z 300.1 [M-H]⁻. In positive ion mode (ESI+), the peak would be at m/z 302.1 [M+H]⁺. The observed mass should be within 5 ppm of the theoretical mass for high-resolution MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound.[9][10]

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Sample: Dissolve ~1 mg of sample in 1 mL of mobile phase.

  • Data Interpretation: A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. The target purity for an analytical standard is typically >98%.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

  • Data Interpretation: The spectrum will confirm the presence of characteristic functional groups.

Table: Expected FTIR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Phenol)Stretch, broad3200 - 3600
O-H (Carboxylic Acid)Stretch, very broad2500 - 3300
C-H (Alkyl)Stretch2850 - 2960
C=O (Carboxylic Acid)Stretch1680 - 1710
C=C (Aromatic)Stretch1580 - 1600
S=O (Sulfonamide)Asymmetric & Symmetric Stretch1330 - 1370 & 1140 - 1180

Discussion and Conclusion

The successful synthesis of this compound via directed C-H hydroxylation provides an efficient route to this important metabolite. The primary challenge in the synthesis is achieving high regioselectivity and optimizing reaction yield, which may require screening of different oxidants or catalyst systems. Purification can also be challenging due to the similar polarities of potential side-products, necessitating careful chromatography.

The comprehensive characterization workflow is non-negotiable for validating the compound as an analytical standard. The corroborating data from NMR (confirming the precise atomic connectivity), MS (confirming the molecular weight), HPLC (confirming purity), and FTIR (confirming functional groups) provides a self-validating system that ensures the identity and quality of the final product. This rigorously characterized this compound can be confidently used in advanced pharmacological, metabolic, and toxicological research, ultimately contributing to a more complete understanding of Probenecid's disposition and action in vivo.

References

  • Hansen, E. B., Jr., & C-X. J. (1991). Rapid high-performance liquid chromatographic assay for the simultaneous determination of probenecid and its glucuronide in urine. Irreversible binding of probenecid to serum albumin. Journal of Pharmaceutical and Biomedical Analysis, 9(1), 65–73. [Link]

  • Maldi-Tof, M. S. (2015). Differential distribution of probenecid as detected by on-tissue mass spectrometry. Semantic Scholar. [Link]

  • Cunningham, R. F., Israili, Z. H., & Dayton, P. G. (1981). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics, 6(2), 135–151. [Link]

  • National Center for Biotechnology Information. (n.d.). Probenecid. In PubChem Compound Database. Retrieved from [Link]

  • Israili, Z. H., Perel, J. M., Cunningham, R. F., Dayton, P. G., Yü, T. F., Gutman, A. B., Long, K. R., Long, R. C., Jr., & Goldstein, J. H. (1972). Metabolites of probenecid. Chemical, physical, and pharmacological studies. Journal of Medicinal Chemistry, 15(7), 709–713. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Optimizing HPLC Protocols for Accurate Analysis of Sulopenem Etzadroxil and Probenecid: A Systematic Review. Retrieved from [Link]

  • Medscape. (n.d.). Benemid (probenecid) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Probenecid on Newcrom R1 HPLC column. Retrieved from [Link]

  • P. G. Dayton, J. M. Perel, R. F. Cunningham, Z. H. Israili, & I. M. Weiner. (1978). Urinary Excretion of Probenecid and Its Metabolites in Humans as a Function of Dose. Drug Metabolism and Disposition, 6(2), 126-132. [Link]

  • Popa, D. S., et al. (2007). Determination of 8 Diuretics and Probenecid in Human Urine by Gas Chromatography-Mass Spectrometry: Confirmation Procedure. ResearchGate. [Link]

  • Israili, Z. H., Perel, J. M., Cunningham, R. F., Dayton, P. G., Yu, T. F., Gutman, A. B., Long, K. R., Long, R. C., Jr., & Goldstein, J. H. (1972). Metabolites of probenecid. Chemical, physical, and pharmacological studies. Journal of Medicinal Chemistry, 15(7), 709–713. [Link]

  • ResearchGate. (2024). Comprehensive RP-HPLC Analysis of Sulopenem Etzadroxil and Probenecid: Development, Validation and Stability Studies. [Link]

  • Al-Badr, A. A., & El-Obeid, H. (1981). Analytical Profile of Probenecid. In Analytical Profiles of Drug Substances (Vol. 10, pp. 567-595). Academic Press. [Link]

  • Wikipedia. (n.d.). Probenecid. Retrieved from [Link]

  • Kumar, M. A., & Kumar, M. V. (2023). Synthesis, Characterization and It's Antimicrobial Activity of Probenecid. Journal of Advanced Scientific Research, 2(2), 104-108. [Link]

  • Telugu, V. P., et al. (2019). Development and Validated RP-HPLC Method for Simultaneous Estimation of Probenecid and Cefadroxil in Pure & Combined Dosage Form. American Journal of Pharmacy and Health Research, 7(9). [Link]

  • Wang, J., et al. (2022). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Molecules, 27(15), 4771. [Link]

  • G. J. M. M. van den Bergh, et al. (1998). Probenecid interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport. Journal of Pharmacology and Experimental Therapeutics, 285(2), 573-578. [Link]

  • Patsnap. (2024). What is the mechanism of Probenecid? Synapse. [Link]

  • Sahu, S., & Verma, J. (2023). CHEMISTRY, BIOLOGICAL PROPERTIES AND ANALYTICAL METHODS FOR ESTIMATION OF PROBENECID: AN UPDATED REVIEW. Technische Sicherheit, 25(12), 90-101. [Link]

  • CN103613521A - Water-phase synthetic method of probenecid - Google Patents. (n.d.).
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  • Grapperhaus, C. A., et al. (2000). ortho-Hydroxylation of benzoic acids with hydrogen peroxide at a non-heme iron center. Chemical Communications, (18), 1733-1734. [Link]

  • US3647876A - Process in the preparation of n n-di-n-propyl-alpha-chloroacetamid - Google Patents. (n.d.).
  • ResearchGate. (n.d.). Pd(II)‐catalyzed ortho‐hydroxylation of benzoic acid using oxygen. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Wu, Z., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 47(47), 8375-8377. [Link]

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  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • Chen, L., et al. (2023). Elusive Active Intermediates and Reaction Mechanisms of ortho-/ipso-Hydroxylation of Benzoic Acid by Hydrogen Peroxide Mediated by Bioinspired Iron(II) Catalysts. Inorganic Chemistry, 62(35), 14261-14278. [Link]

Sources

Introduction: The Rationale for Metabolite Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Hydroxy Probenecid

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the biological activity of this compound, a primary metabolite of the uricosuric agent probenecid. Given the limited direct research on this metabolite, this guide synthesizes information on the parent compound to establish a foundational framework and presents a detailed experimental roadmap for the complete characterization of the metabolite's pharmacological profile.

Probenecid, p-(di-n-propylsulfamoyl)benzoic acid, is a well-established therapeutic agent primarily used to treat hyperuricemia associated with gout.[1][2] Its mechanism involves the inhibition of organic anion transporters (OATs), particularly URAT1 (SLC22A12) and OAT1 (SLC22A6), in the renal tubules.[3] This inhibition blocks the reabsorption of uric acid, thereby increasing its excretion.[4] Additionally, probenecid is famously used to increase the plasma concentration of certain drugs, such as penicillin and other β-lactam antibiotics, by inhibiting their renal secretion.[5][6]

Like many xenobiotics, probenecid undergoes extensive metabolism in the liver, primarily through oxidation of its alkyl side chains and glucuronide conjugation.[7][8] One of its major oxidative metabolites is this compound, chemically known as p-[N-Propyl-N-(2-hydroxypropyl)sulfamoyl]benzoic Acid.[9][10] Understanding the biological activity of such metabolites is critical in drug development for several reasons:

  • Pharmacological Activity: The metabolite may retain, have reduced, or possess altered activity compared to the parent drug, contributing to the overall therapeutic effect or duration of action.

  • Drug-Drug Interactions (DDIs): The metabolite could inhibit or induce metabolic enzymes or transporters, leading to unforeseen DDIs.

  • Toxicity: The metabolite may have a different safety profile than the parent compound.

This guide will first review the established pharmacology of probenecid, detail its metabolic pathways, and then provide a robust, experimentally-driven framework for investigating the biological activity of the this compound metabolite.

Pharmacological Profile of the Parent Compound: Probenecid

A thorough understanding of probenecid is essential to form testable hypotheses about its 2-Hydroxy metabolite. Probenecid's primary actions are centered on the modulation of organic acid transport.

Mechanism of Action: Uricosuric Effect

The cornerstone of probenecid's therapeutic action in gout is its ability to lower serum uric acid levels.[5] This is achieved through competitive inhibition of urate transporter 1 (URAT1) located on the apical membrane of proximal tubule cells in the kidney.[3] By blocking URAT1, probenecid prevents the reabsorption of uric acid from the renal filtrate back into the bloodstream, leading to increased urinary excretion.[3][4] Probenecid also interacts with other transporters like OAT1 and OAT3, which are involved in the secretion of organic acids.[8]

Drug-Drug Interactions

Probenecid is a classic inhibitor of renal tubular secretion, a property that has been exploited to increase the efficacy of antibiotics.[6] It competitively inhibits OATs responsible for the active secretion of numerous drugs, including:

  • β-Lactam antibiotics (e.g., penicillin, cefazolin)[1]

  • Antivirals (e.g., cidofovir)[1]

  • Methotrexate[11][12]

  • Nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen and ketoprofen[5]

This inhibition leads to decreased renal clearance, a prolonged elimination half-life, and higher plasma concentrations of co-administered drugs.[5][11]

Pharmacokinetic Properties

A summary of probenecid's key pharmacokinetic parameters provides a baseline for comparison with its metabolite.

ParameterValueSource(s)
Bioavailability >90%[13]
Protein Binding 75-95% (primarily to albumin)[1][7]
Metabolism Hepatic; side-chain oxidation (~70%), glucuronidation (~20%)[7][8]
Metabolites Hydroxylated metabolites, N-despropyl metabolite, acyl glucuronide[9][13]
Elimination Half-life 2-12 hours (dose-dependent)[1][7]
Excretion Primarily renal (metabolites)[1][7]

Metabolic Pathway: The Formation of this compound

Probenecid is extensively metabolized before excretion. The generation of this compound is a Phase I oxidative reaction targeting one of the N-propyl side chains.

Probenecid_Metabolism Probenecid Probenecid (C₁₃H₁₉NO₄S) Metabolite_2OH This compound (C₁₃H₁₉NO₅S) Probenecid->Metabolite_2OH CYP-mediated Side-Chain Oxidation Metabolite_3OH 3-Hydroxy Probenecid Probenecid->Metabolite_3OH Side-Chain Oxidation Metabolite_AcylGluc Probenecid Acyl Glucuronide Probenecid->Metabolite_AcylGluc UGT-mediated Glucuronidation Metabolite_NDespropyl N-despropyl Metabolite Probenecid->Metabolite_NDespropyl Dealkylation

Caption: Metabolic pathways of probenecid.

This hydroxylation adds a polar hydroxyl group, which typically increases water solubility and facilitates further conjugation or direct excretion. The critical scientific question is how this structural modification impacts the molecule's interaction with its biological targets.

A Framework for Experimental Investigation

The following sections outline detailed protocols for characterizing the biological activity of this compound. This framework is designed to be a self-validating system, incorporating necessary controls to ensure data integrity.

Investigation_Workflow cluster_setup Phase 1: Preparation & Analytics cluster_invitro Phase 2: In Vitro Characterization cluster_analysis Phase 3: Data Analysis & Interpretation Acquire Acquire/Synthesize This compound DevelopLCMS Develop & Validate LC-MS/MS Method Acquire->DevelopLCMS OAT_Assay OAT/URAT1 Inhibition Assay DevelopLCMS->OAT_Assay UGT_Assay UGT Inhibition Assay DevelopLCMS->UGT_Assay IC50 Calculate IC₅₀ Values OAT_Assay->IC50 UGT_Assay->IC50 Compare Compare Activity to Parent Probenecid IC50->Compare Report Synthesize Report & Define Next Steps Compare->Report

Caption: Experimental workflow for metabolite characterization.

Protocol: Analytical Method for Quantification

A validated bioanalytical method is paramount for accurate concentration determination in subsequent assays. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard.[14]

Objective: To develop a sensitive and specific LC-MS/MS method for the quantification of this compound.

Methodology:

  • Standard Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to create calibration standards ranging from 1 nM to 10 µM in the relevant assay buffer or matrix (e.g., PBS, cell lysate).

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm).[14]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient elution to separate the analyte from matrix components.

    • Flow Rate: 0.4-0.6 mL/min.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode, as the carboxylic acid moiety is readily deprotonated.

    • MRM Transitions: Optimize the precursor ion ([-H]⁻) and at least two product ions for Multiple Reaction Monitoring (MRM). This ensures specificity.

    • Optimization: Infuse the compound to optimize cone voltage and collision energy for maximum signal intensity.

  • Sample Preparation: For in vitro samples, a simple protein precipitation with cold acetonitrile containing an internal standard (e.g., probenecid-d5 or a structurally similar compound) is typically sufficient. Centrifuge to pellet protein, and inject the supernatant.

  • Validation: Assess the method for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

Protocol: In Vitro Transporter Inhibition Assay (OAT1/URAT1)

Objective: To determine if this compound inhibits key renal transporters involved in uric acid and drug secretion and to calculate its half-maximal inhibitory concentration (IC₅₀).

Rationale for Experimental Design: This assay uses commercially available cell lines overexpressing a single transporter. This reductionist approach allows for the unambiguous assessment of the metabolite's effect on each specific transporter. Probenecid is used as the positive control inhibitor to benchmark the metabolite's potency.

Methodology:

  • Cell Culture: Culture HEK293 or CHO cells stably expressing human OAT1 (SLC22A6) or URAT1 (SLC22A12) according to the vendor's protocol. Seed cells in 96-well plates and grow to confluence.

  • Compound Preparation: Prepare a 7-point concentration series of this compound (e.g., 0.1 µM to 100 µM) in assay buffer (e.g., Hanks' Balanced Salt Solution). Prepare an identical series for the positive control, probenecid.

  • Assay Execution:

    • Wash the cell monolayer twice with warm assay buffer.

    • Pre-incubate the cells for 10-15 minutes with the different concentrations of this compound, probenecid, or vehicle control (DMSO, final concentration <0.5%).

    • Initiate the transport reaction by adding the probe substrate solution, which also contains the corresponding inhibitor concentrations.

      • For OAT1: Use a known fluorescent or radiolabeled substrate like p-aminohippuric acid (PAH) or fluorescein.

      • For URAT1: Use radiolabeled [¹⁴C]-uric acid.

    • Incubate for a short, optimized period (e.g., 2-5 minutes) at 37°C to ensure measurement of initial transport rates.

    • Stop the reaction by rapidly aspirating the substrate solution and washing the cell monolayer three times with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing detergent).

  • Quantification:

    • For radiolabeled substrates, measure radioactivity in the cell lysate using a scintillation counter.

    • For fluorescent substrates, measure fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background (uptake in non-transfected parental cells or in the presence of a high concentration of a known inhibitor).

    • Normalize the data to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: In Vitro UGT Inhibition Assay

Objective: To evaluate the potential of this compound to inhibit major UGT isoforms and cause metabolic DDIs.[15]

Rationale for Experimental Design: Human liver microsomes (HLM) are used as the enzyme source as they contain a full complement of UGT enzymes.[16] Isoform-specific probe substrates are used to assess the inhibitory potential against individual UGTs.[17][18]

Methodology:

  • Reagents:

    • Enzyme Source: Pooled human liver microsomes (HLM).

    • Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).

    • Probe Substrates: Select isoform-specific substrates (e.g., Estradiol for UGT1A1, Trifluoperazine for UGT1A4, Propofol for UGT1A9, Naloxone for UGT2B7).[17]

    • Positive Controls: Use known inhibitors for each isoform (e.g., Atazanavir for UGT1A1, Diclofenac for UGT1A9).[18]

  • Assay Incubation:

    • In a 96-well plate, combine HLM (e.g., 0.25 mg/mL final concentration), phosphate buffer (pH 7.4), and a concentration series of this compound or a positive control inhibitor.

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Add the specific probe substrate (at a concentration near its Km) to the wells.

    • Initiate the reaction by adding a pre-warmed solution of UDPGA.

    • Incubate for an optimized time (e.g., 30-60 minutes) at 37°C in a shaking water bath.

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the specific glucuronide metabolite using the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation in each well.

    • Normalize the data to the vehicle control (100% activity).

    • Determine the IC₅₀ value for this compound against each UGT isoform as described in the transporter assay.

Data Interpretation and Future Directions

The experimental framework above will generate quantitative data on the inhibitory potency of this compound.

AnalyteTargetPredicted IC₅₀ (µM)
This compound OAT1To be determined
Probenecid (Control) OAT1Literature value/Experimental
This compound URAT1To be determined
Probenecid (Control) URAT1Literature value/Experimental
This compound UGT1A1To be determined
This compound UGT1A9To be determined

Interpreting the Results:

  • Comparison to Parent Drug: A key analysis is the direct comparison of the IC₅₀ values of this compound to those of the parent probenecid.

    • If the metabolite's IC₅₀ is similar to or lower than probenecid's, it likely contributes significantly to the in vivo pharmacological effect and DDI potential.

    • If the metabolite's IC₅₀ is significantly higher (>10-fold), its contribution to the parent drug's primary activity is likely minimal.

  • Assessing DDI Risk: The UGT inhibition data can be used in basic static models, as recommended by regulatory agencies, to predict the risk of clinical DDIs.[15]

Future Directions:

  • Metabolite Kinetics: If the metabolite shows significant activity, the next step is to determine its pharmacokinetic profile in vivo to understand its exposure (Cmax and AUC) relative to the parent drug.

  • Expanded Profiling: The metabolite should be tested against other relevant transporters (e.g., OAT3, OATP1B1, OATP1B3) and metabolic enzymes.

  • In Vivo Studies: Animal models of hyperuricemia could be used to confirm if the metabolite demonstrates a uricosuric effect in vivo.

Conclusion

While the parent drug probenecid is well-characterized, its metabolites remain largely unexplored in the public domain. The this compound metabolite, formed through Phase I oxidation, may possess significant biological activity that contributes to the overall efficacy and safety profile of the parent drug. By systematically applying the analytical and in vitro protocols detailed in this guide, researchers can elucidate the pharmacological properties of this metabolite. This characterization is not merely an academic exercise; it is a crucial component of modern drug development, ensuring a complete understanding of a drug's disposition and its potential for complex biological interactions.

References

  • Wikipedia. Probenecid. [Link]

  • Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024-06-11). [Link]

  • Patsnap Synapse. What is the mechanism of Probenecid?. (2024-07-17). [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. Probenecid - LiverTox. (2020-07-10). [Link]

  • Medscape. Benemid (probenecid) dosing, indications, interactions, adverse effects, and more. [Link]

  • Cunningham, R. F., et al. (1981). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics, 6(2), 135-151. [Link]

  • DailyMed. PROBENECID. [Link]

  • Medindia. Probenecid Interaction with other Drugs. [Link]

  • RxList. Probenecid: Side Effects, Uses, Dosage, Interactions, Warnings. (2022-03-28). [Link]

  • Cleveland Clinic. Probenecid: Uses & Side Effects. [Link]

  • Mylan Pharmaceuticals Inc. PROBENECID tablet, film coated. [Link]

  • Perel, J. H., et al. (1972). Metabolites of probenecid. Chemical, physical, and pharmacological studies. Journal of Medicinal Chemistry, 15(7), 709-713. [Link]

  • Britannica. Probenecid | Gout Treatment, Uric Acid & Renal Excretion. (2025-12-13). [Link]

  • National Center for Biotechnology Information. Probenecid | C13H19NO4S | CID 4911 - PubChem. [Link]

  • Sahu, S., & Verma, J. (2025). CHEMISTRY, BIOLOGICAL PROPERTIES AND ANALYTICAL METHODS FOR ESTIMATION OF PROBENECID: AN UPDATED REVIEW. Technische Sicherheit, 25(12), 86-97. [Link]

  • Zhang, L., et al. (2013). Evaluating the in vitro inhibition of UGT1A1, OATP1B1, OATP1B3, MRP2, and BSEP in predicting drug-induced hyperbilirubinemia. Molecular Pharmaceutics, 10(8), 3058-3067. [Link]

  • Jadhav, P. R., et al. (2023). Effect of probenecid on blood levels and renal elimination of furosemide and endogenous compounds in rats: Discovery of putative organic anion transporter biomarkers. Journal of Pharmaceutical and Biomedical Analysis, 235, 115659. [Link]

  • ResearchGate. (PDF) Determination of 8 Diuretics and Probenecid in Human Urine by Gas Chromatography-Mass Spectrometry: Confirmation Procedure. (2025-08-10). [Link]

  • BioIVT. In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies. [Link]

  • Charles River Laboratories. UGT Inhibition, Induction and Phenotyping Assays. [Link]

  • Evotec. UGT Inhibition. [Link]

  • Synthesis, Characterization and It's Antimicrobial Activity of Probenecid. [Link]

  • Asian Journal of Pharmaceutical Research. Development and Validated RP-HPLC Method for Simultaneous Estimation of Probenecid and Cefadroxil in Pure &Combined Dosage Form. [Link]

  • Semantic Scholar. Clinical Pharmacokinetics of Probenecid. [Link]

  • Evotec. UGT Inhibition (UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7). [Link]

  • Patsnap Synapse. What is Probenecid used for?. (2024-06-14). [Link]

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An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-Hydroxy Probenecid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and scientific considerations for assessing the in vitro metabolic stability of 2-Hydroxy Probenecid, a primary phase I metabolite of the uricosuric agent Probenecid. As the metabolic fate of a drug and its metabolites is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions, a thorough understanding of the stability of this compound is paramount for drug development professionals. This document moves beyond a simple recitation of protocols to provide a rationale-driven approach to experimental design and data interpretation, grounded in established scientific principles.

Introduction: The Significance of Metabolite Stability in Drug Development

Probenecid is a well-established therapeutic agent primarily used in the management of gout and hyperuricemia.[1] It functions by inhibiting the renal tubular reabsorption of uric acid.[1] The clinical utility of Probenecid is also leveraged to increase the plasma concentrations of certain antibiotics, such as penicillin.[2] The metabolic pathway of Probenecid is characterized by extensive glucuronide conjugation and oxidation of its alkyl side chains, with no oxidation of the aromatic ring.[3] This side-chain oxidation leads to the formation of hydroxylated metabolites, including this compound.[4]

The metabolic stability of a drug's metabolites is as crucial as that of the parent compound. Metabolites can be pharmacologically active, inactive, or even toxic. A metabolite with high stability may accumulate in the body, contributing to the overall therapeutic effect or leading to adverse events. Conversely, a rapidly metabolized metabolite will be quickly cleared. Therefore, characterizing the metabolic stability of this compound is a critical step in understanding the complete disposition of Probenecid.

This guide will delve into the core aspects of designing and executing in vitro metabolic stability studies for this compound, focusing on the enzymatic systems involved, detailed experimental workflows, and the analytical techniques required for accurate quantification.

Predicted Metabolic Pathways of this compound

Based on the known metabolism of Probenecid and general principles of drug metabolism, the primary metabolic pathways for this compound are predicted to be:

  • Phase I Metabolism (Further Oxidation): While the initial hydroxylation has already occurred to form this compound, further oxidation of the alkyl side chain is possible, potentially leading to the formation of a carboxy metabolite.[4]

  • Phase II Metabolism (Glucuronidation): The newly introduced hydroxyl group on the propyl side chain of this compound provides a prime site for conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and would result in the formation of a more water-soluble glucuronide conjugate, facilitating its excretion.[5]

The interplay between these potential pathways will determine the overall metabolic stability of this compound.

Metabolic_Pathway_of_2-Hydroxy_Probenecid Probenecid Probenecid This compound This compound Probenecid->this compound Phase I Oxidation (CYP450) Further Oxidized Metabolite Further Oxidized Metabolite (e.g., Carboxy Metabolite) This compound->Further Oxidized Metabolite Phase I Oxidation This compound Glucuronide This compound Glucuronide This compound->this compound Glucuronide Phase II Glucuronidation (UGTs)

Predicted metabolic pathways of this compound.

Key In Vitro Systems for Metabolic Stability Assessment

The choice of the in vitro system is critical for obtaining biologically relevant metabolic stability data. The two most commonly employed systems for this purpose are human liver microsomes (HLM) and cryopreserved human hepatocytes.

  • Human Liver Microsomes (HLM): HLMs are subcellular fractions of the liver endoplasmic reticulum and are a rich source of Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, and some Phase II enzymes like UGTs.[6] They are a cost-effective and high-throughput tool for assessing the intrinsic clearance of compounds primarily metabolized by these enzymes.[7]

  • Cryopreserved Human Hepatocytes: Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[8] They provide a more physiologically relevant model for predicting in vivo hepatic clearance as they can account for both metabolism and cellular uptake.

For a comprehensive assessment of this compound's metabolic stability, which likely involves both Phase I and Phase II pathways, the use of both HLMs and hepatocytes is recommended to provide a complete picture.

Experimental Protocols for In Vitro Metabolic Stability

A robust experimental design is crucial for generating reliable and reproducible data. The following are detailed protocols for assessing the metabolic stability of this compound in both human liver microsomes and hepatocytes.

Human Liver Microsome (HLM) Stability Assay

This assay will determine the rate of disappearance of this compound due to the activity of microsomal enzymes.

Materials:

  • Pooled Human Liver Microsomes (from a reputable supplier)

  • This compound (test compound)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid)

  • Alamethicin (pore-forming agent)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • Positive control compounds (e.g., a rapidly metabolized compound like testosterone and a compound known to undergo glucuronidation like 7-hydroxycoumarin)

Experimental Workflow:

HLM_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Reagents Prepare Reagents: - this compound stock - HLM suspension - NADPH regenerating system - UDPGA solution - Alamethicin solution Pre-incubation Pre-incubate HLM, this compound, Alamethicin, and buffer at 37°C Prepare Reagents->Pre-incubation Initiate Reaction Initiate reaction by adding NADPH and UDPGA Pre-incubation->Initiate Reaction Time Points Sample at multiple time points (e.g., 0, 5, 15, 30, 60 min) Initiate Reaction->Time Points Terminate Reaction Terminate reaction with cold acetonitrile + Internal Standard Time Points->Terminate Reaction Centrifuge Centrifuge to precipitate protein Terminate Reaction->Centrifuge Supernatant Analysis Analyze supernatant by LC-MS/MS Centrifuge->Supernatant Analysis Data Processing Quantify remaining this compound Supernatant Analysis->Data Processing Hepatocyte_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw Hepatocytes Thaw cryopreserved hepatocytes Cell Viability Assess cell viability (e.g., Trypan Blue exclusion) Thaw Hepatocytes->Cell Viability Prepare Cell Suspension Prepare hepatocyte suspension in incubation medium Cell Viability->Prepare Cell Suspension Add Compound Add this compound to cell suspension Prepare Cell Suspension->Add Compound Incubate Incubate at 37°C with gentle shaking Add Compound->Incubate Time Points Sample at multiple time points (e.g., 0, 15, 30, 60, 120 min) Incubate->Time Points Terminate Reaction Terminate reaction with cold acetonitrile + Internal Standard Time Points->Terminate Reaction Centrifuge Centrifuge to pellet cell debris and protein Terminate Reaction->Centrifuge Supernatant Analysis Analyze supernatant by LC-MS/MS Centrifuge->Supernatant Analysis Data Processing Quantify remaining this compound Supernatant Analysis->Data Processing

Workflow for the cryopreserved human hepatocyte stability assay.

Step-by-Step Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and gently centrifuge to pellet the cells.

    • Resuspend the cell pellet in fresh incubation medium and determine the cell viability and concentration.

  • Incubation Setup:

    • Dilute the hepatocyte suspension to the desired final cell density in the incubation medium.

    • Add the this compound working solution to the hepatocyte suspension.

  • Incubation and Sampling:

    • Incubate the cell suspension at 37°C in a shaking water bath or incubator.

    • At specified time points, collect aliquots of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding the cell suspension aliquot to a tube containing cold acetonitrile and an internal standard.

    • Vortex and centrifuge to pellet cell debris and precipitated proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method.

UGT Reaction Phenotyping: Identifying the Key Enzymes

To identify the specific UGT isoforms responsible for the glucuronidation of this compound, a reaction phenotyping study should be conducted. This involves incubating this compound with a panel of recombinant human UGT enzymes. The major UGTs expressed in the human liver that should be included in this panel are UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, 2B7, and 2B15. [9] Experimental Approach:

  • Incubate this compound with each individual recombinant UGT isoform in the presence of UDPGA.

  • Monitor the formation of the this compound glucuronide metabolite using LC-MS/MS.

  • The UGT isoforms that show the highest rates of glucuronide formation are the primary enzymes responsible for this metabolic pathway.

Analytical Methodology: LC-MS/MS for Accurate Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity. [10]A validated LC-MS/MS method is essential for obtaining accurate data from the in vitro stability studies.

Key Components of the LC-MS/MS Method:

ParameterRecommended ConditionsRationale
Chromatography
ColumnReversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm)Provides good retention and separation of Probenecid and its moderately polar metabolites.
Mobile PhaseA: Water with 0.1% formic acid B: Acetonitrile or Methanol with 0.1% formic acidThe use of formic acid promotes protonation of the analytes for positive ion mode detection. A gradient elution will be necessary to separate the parent compound from its metabolites.
Flow Rate0.3 - 0.5 mL/minTypical flow rate for analytical scale LC columns.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI) in negative ion mode is often suitable for acidic compounds like Probenecid and its metabolites. However, positive ion mode should also be evaluated.ESI is a soft ionization technique suitable for a wide range of compounds. The choice of polarity depends on the chemical nature of the analyte.
Detection ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

Method Validation:

A full validation of the analytical method should be performed according to regulatory guidelines, including assessments of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effects [11]* Stability of the analyte in the biological matrix under various storage conditions

Data Analysis and Interpretation

The data generated from the in vitro stability assays are used to calculate key pharmacokinetic parameters.

Data Analysis Steps:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg microsomal protein or 10^6 cells) = (0.693 / t½) x (Incubation Volume / Amount of Protein or Cells)

Interpretation of Results:

The calculated t½ and CLint values provide a quantitative measure of the metabolic stability of this compound.

In Vitro Half-life (t½)Intrinsic Clearance (CLint)Interpretation
> 60 minLowHigh metabolic stability
15 - 60 minIntermediateModerate metabolic stability
< 15 minHighLow metabolic stability

Note: These are general classifications and the interpretation may vary depending on the specific drug development program.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the in-depth technical assessment of the in vitro metabolic stability of this compound. A thorough understanding of its metabolic fate is essential for predicting the overall pharmacokinetic profile of Probenecid and for identifying potential drug-drug interactions.

Future research should focus on:

  • Generating definitive in vitro half-life and intrinsic clearance data for this compound in human liver microsomes and hepatocytes.

  • Conclusively identifying the specific UGT isoforms responsible for the glucuronidation of this compound through reaction phenotyping studies.

  • Investigating the potential for further Phase I metabolism of this compound.

By systematically addressing these knowledge gaps, a complete and robust understanding of the metabolic disposition of Probenecid and its primary hydroxylated metabolite can be achieved.

References

  • Cunningham, R. F., Perel, J. M., Israili, Z. H., & Dayton, P. G. (1977). Probenecid metabolism in vitro with rat, mouse, and human liver preparations. Studies of factors affecting the site of oxidation. Drug Metabolism and Disposition, 5(2), 205–210.
  • Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & Therapeutics, 51(3), 347–369.
  • Zhang, D., Luo, G., Ding, X., & Lu, C. (2012). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. Current Protocols in Toxicology, 53(1), 6.13.1-6.13.18.
  • Al-Awadhi, F., Al-Bannai, G., & Al-Kandari, H. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Medicina, 57(8), 825.
  • Stingl, J. C., Brockmöller, J., & Viviani, R. (2013). Interindividual variability in hepatic drug glucuronidation: Studies into the role of age, sex, enzyme inducers, and genetic polymorphism using the human liver bank as a model system. Drug Metabolism and Disposition, 41(1), 49–59.
  • Howgate, E. M., Rowland Yeo, K., Proctor, N. J., Tucker, G. T., & Rostami-Hodjegan, A. (2006). Prediction of in vivo drug clearance from in vitro data. I: impact of inter-individual variability. Xenobiotica, 36(6), 473–497.
  • Howgate, E. M., Rowland Yeo, K., Proctor, N. J., Tucker, G. T., & Rostami-Hodjegan, A. (2006). Prediction of in vivo drug clearance from in vitro data. I: impact of inter-individual variability. Xenobiotica, 36(6), 473–497.
  • Miners, J. O., Rowland, A., & Mackenzie, P. I. (2011). The In Vitro Characterization of Inhibitory Drug–Drug Interactions Involving UDP-Glucuronosyltransferase. Current Drug Metabolism, 12(4), 315–324.
  • Dayton, P. G., & Perel, J. M. (1971). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics, 1(1), 1–21.
  • van de Merbel, N. C. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(16), 1487–1490.
  • Obach, R. S. (2011). Predicting clearance in humans from in vitro data. Current Topics in Medicinal Chemistry, 11(4), 334–339.
  • Israili, Z. H., Perel, J. M., Cunningham, R. F., & Dayton, P. G. (1972). Metabolites of probenecid. Chemical, physical, and pharmacological studies. Journal of Medicinal Chemistry, 15(7), 709–713.
  • Obach, R. S. (2011). Predicting Clearance in Humans from In Vitro Data. Current Topics in Medicinal Chemistry, 11(4), 334–339.
  • Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology, 47(9), 1469–1479.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Probenecid. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 47–53.
  • Słoczyńska, K., Gunia-Krzyżak, A., Koczurkiewicz, P., Pękala, E., & Popiół, J. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361.
  • Słoczyńska, K., Gunia-Krzyżak, A., Koczurkiewicz, P., Pękala, E., & Popiół, J. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361.
  • Li, W., & Tse, F. L. (2002). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical Toxicology, 26(7), 461–471.
  • Trenk, D., Seiler, K. U., & Jähnchen, E. (1987). [Probenecid affects liver metabolism]. Arzneimittel-Forschung, 37(10), 1143–1145.
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An In-Depth Technical Guide to the Mechanism of Action of 2-Hydroxy Probenecid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Probenecid is a cornerstone therapeutic agent for managing hyperuricemia and gout, primarily functioning as a uricosuric by modulating renal anion transport.[1][2] However, the pharmacological activity of probenecid is not solely attributable to the parent compound. It undergoes extensive metabolism, giving rise to several metabolites that are believed to contribute significantly to its overall therapeutic effect. This guide focuses on a key oxidized metabolite, 2-Hydroxy Probenecid (p-(di-N-propyl-sulfamyl)-m-hydroxy-benzoic acid), providing a detailed examination of its mechanism of action. We will explore its role in the inhibition of critical membrane transporters, including Urate Transporter 1 (URAT1) and Organic Anion Transporters (OATs), and its activity at Pannexin-1 (Panx1) channels. This document synthesizes current knowledge, outlines key experimental methodologies for studying its action, and provides a comparative perspective against its parent compound, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Role of Metabolism in Probenecid's Efficacy

Probenecid has a well-documented history, initially developed to inhibit the renal excretion of penicillin and later repurposed for its potent uricosuric properties in the treatment of gout.[1][2] Its primary clinical utility stems from its ability to competitively inhibit the reabsorption of uric acid in the proximal tubules of the kidney.[2] This action increases the urinary excretion of uric acid, thereby lowering serum urate levels.

The biotransformation of probenecid is a critical aspect of its pharmacology. The parent drug is extensively metabolized in the liver, primarily through oxidation of its N-propyl side chains and glucuronide conjugation.[3] Early pharmacological studies elucidated that these metabolic products are not inert; instead, they possess biological activity and may play a substantial role in the overall uricosuric effect observed in patients.[4][5] Among these, this compound, a product of side-chain oxidation, is of significant interest. Understanding its distinct mechanism of action is crucial for a complete picture of how probenecid functions and for the potential development of new therapeutic agents with improved specificity and efficacy.

Biotransformation of Probenecid

Probenecid is metabolized via two main pathways: oxidation and conjugation. The N-dipropyl side chains are particularly susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites, including the secondary alcohol this compound, as well as subsequent oxidation to a carboxylic acid derivative.

The generation of these active metabolites highlights a key principle in pharmacology: the parent drug may function, in part, as a prodrug. The active metabolites, including this compound, are eliminated via renal excretion and contribute to the inhibition of anion transport alongside the parent compound.[3]

Probenecid_Metabolism Probenecid Probenecid Metabolite This compound (Secondary Alcohol) Probenecid->Metabolite CYP450 Oxidation (Side Chain) Other Other Oxidized Metabolites Probenecid->Other Further Oxidation Glucuronide Acyl Glucuronide Probenecid->Glucuronide UGT Conjugation

Figure 1: Metabolic pathway of Probenecid.

Core Mechanisms of Action

While specific quantitative data for this compound is sparse in modern literature, foundational studies indicate its activity is qualitatively similar to the parent compound.[4] The mechanisms are centered on the inhibition of membrane proteins that transport organic anions and other signaling molecules.

Inhibition of Renal Anion Transporters: The Uricosuric Effect

The hallmark effect of probenecid and its active metabolites is the promotion of uric acid excretion. This is achieved by inhibiting key transporters in the renal proximal tubule that are responsible for reabsorbing filtered urate from the tubular fluid back into the blood.

  • Organic Anion Transporters (OAT1/OAT3, SLC22A6/SLC22A8): These transporters are located on the basolateral membrane of proximal tubule cells and are involved in the secretion of organic anions (including some drugs and endogenous metabolites) from the blood into the tubular cells.[9] Probenecid is a well-known inhibitor of both OAT1 and OAT3.[10][11] While this action is famously exploited to increase the plasma concentration of drugs like penicillin, it also plays a complex role in urate handling.[1] Inhibition of OATs can reduce the secretion of other organic anions that might be exchanged for urate via URAT1. Studies have demonstrated that drug metabolites can be potent inhibitors of OAT1 and OAT3, with many showing a preference for OAT3.[9][12] It is highly probable that this compound contributes to the OAT-inhibitory profile of the parent drug.

Renal_Transport_Inhibition cell Apical Membrane Basolateral Membrane Urate_Lumen Uric Acid URAT1 URAT1 Urate_Lumen->URAT1 Reabsorption Urate_Blood Uric Acid OA_Blood Organic Anions OATs OAT1/OAT3 OA_Blood->OATs Secretion URAT1->Urate_Blood OATs->Urate_Lumen Metabolite 2-Hydroxy Probenecid Metabolite->URAT1 Inhibition Metabolite->OATs Inhibition

Figure 2: Inhibition of renal urate transporters by this compound.

Modulation of Pannexin-1 (Panx1) Channels

Beyond its role in renal transport, probenecid is a widely used pharmacological inhibitor of Pannexin-1 (Panx1) channels.[13][14] Panx1 forms large-pore channels in the plasma membrane that are permeable to ions and large molecules up to 1 kDa, most notably ATP.[15][16]

  • Mechanism of Panx1 Inhibition: Panx1 channels are involved in a multitude of physiological processes, including inflammation, mechanosensation, and purinergic signaling.[17][18] Activation of Panx1 leads to the release of ATP into the extracellular space, which then acts on purinergic receptors on the same or neighboring cells.[17] Probenecid blocks these channels, thereby inhibiting ATP release and downstream signaling cascades.[14][19] This action is thought to contribute to the anti-inflammatory properties of probenecid, which are beneficial in the context of gout.[1] Given its structural similarity, this compound is expected to retain this Panx1-inhibitory activity, contributing to the overall pharmacological effect of the parent drug.

Comparative Pharmacology

While direct, head-to-head comparisons of the inhibitory potency of probenecid and this compound are not extensively detailed in recent literature, the foundational work by Israili et al. (1972) established that the metabolites contribute to the uricosuric effect.[5] The table below summarizes the known inhibitory concentrations for the parent compound, probenecid, which serves as a benchmark for the expected activity of its metabolites.

TargetLigandSpeciesIC50 / Ki ValueReference
URAT1 ProbenecidHumanIC50: ~22 µM[7]
OAT1 ProbenecidHumanKi: 4.3 - 12.1 µM[11]
OAT3 ProbenecidHumanKi: 1.3 - 9.0 µM[11]
Panx1 ProbenecidVariousEffective at µM-mM concentrations[13][14]

Further research is required to precisely quantify the IC50 values of this compound for these targets to fully understand its contribution to the therapeutic profile.

Experimental Methodologies

Investigating the mechanism of action of compounds like this compound requires robust in vitro assays. Below are protocols for two key experimental systems.

Protocol: In Vitro OAT/URAT1 Inhibition Assay

This protocol describes a common method for assessing the inhibitory potential of a test compound on specific transporters expressed in a heterologous system.

Rationale for Experimental Choices:

  • Cell Line (HEK293): Human Embryonic Kidney 293 cells are used due to their low endogenous expression of most transporters, providing a "clean" background to study the function of a single, overexpressed transporter.

  • Fluorescent Substrate (e.g., 6-Carboxyfluorescein): Using a fluorescent probe substrate for OATs avoids the need for radiolabeled compounds, offering a safer and more high-throughput-compatible method.[9] For URAT1, radiolabeled [¹⁴C]-uric acid is the gold standard for direct measurement of transport.[6]

  • Controls: Vector-transfected cells (negative control) are essential to determine non-specific uptake. A known inhibitor (e.g., probenecid) is used as a positive control to validate the assay's performance.

Step-by-Step Methodology:

  • Cell Culture & Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into 96-well poly-D-lysine coated plates.

    • Transfect cells with either an empty vector (e.g., pcDNA3.1) or a vector containing the cDNA for human URAT1, OAT1, or OAT3. Allow 48 hours for protein expression.

  • Uptake Assay:

    • Wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Pre-incubate the cells for 10 minutes in HBSS containing various concentrations of the test compound (this compound) or control inhibitors.

    • Initiate the transport reaction by adding HBSS containing the probe substrate (e.g., 10 µM [¹⁴C]-uric acid for URAT1) and the test compound.

    • Incubate for a defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the transport by aspirating the uptake solution and rapidly washing the cells three times with ice-cold HBSS.

  • Quantification:

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

    • For radiolabeled substrates, measure the radioactivity in the lysate using a liquid scintillation counter.

    • For fluorescent substrates, measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Subtract the uptake in vector-transfected cells from the uptake in transporter-expressing cells to determine transporter-specific uptake.

    • Normalize the data to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow cluster_workflow URAT1/OAT Inhibition Assay Workflow start Seed HEK293 Cells in 96-well plate transfect Transfect with Transporter cDNA start->transfect express Incubate 48h for Protein Expression transfect->express wash1 Wash Cells (HBSS) express->wash1 preincubate Pre-incubate with This compound wash1->preincubate add_substrate Add Probe Substrate (e.g., [14C]-Uric Acid) preincubate->add_substrate incubate Incubate at 37°C (5-10 min) add_substrate->incubate terminate Terminate with Ice-Cold HBSS Wash incubate->terminate lyse Lyse Cells terminate->lyse quantify Quantify Substrate (Scintillation Counting) lyse->quantify analyze Calculate IC50 quantify->analyze

Figure 3: Experimental workflow for in vitro transporter inhibition assay.

Protocol: Electrophysiological Recording of Panx1 Channels

Whole-cell patch-clamp electrophysiology is the gold-standard technique to directly measure the ion flow through channels like Panx1 and assess their inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line (e.g., HEK293 or Xenopus oocytes) expressing human Panx1.

  • Recording Setup:

    • External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

    • Internal (Pipette) Solution (mM): 140 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2.

  • Patch-Clamp Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the glass micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Channel Activation & Inhibition:

    • Activate Panx1 channels using a voltage step protocol (e.g., stepping from -60 mV to +80 mV) or by applying a known chemical activator.[15]

    • Record the baseline channel currents.

    • Perfuse the external solution containing this compound at various concentrations onto the cell.

    • Record the currents in the presence of the inhibitor.

  • Data Analysis:

    • Measure the peak current amplitude before and after the application of the inhibitor.

    • Calculate the percentage of current inhibition at each concentration.

    • Plot the dose-response curve to determine the IC50 for channel blockade.

Conclusion and Future Directions

This compound is an active metabolite that contributes to the multifaceted mechanism of action of its parent drug, probenecid. Its pharmacological activity is centered on the inhibition of key membrane proteins: the renal transporters URAT1, OAT1, and OAT3, which underlies its uricosuric effect, and the ATP-release channel Panx1, which likely contributes to its anti-inflammatory properties.

While the qualitative aspects of its mechanism are understood to mirror probenecid, there is a clear need for further research. A significant gap in the current literature is the lack of quantitative, head-to-head comparisons of the inhibitory potency (IC50) of this compound and other metabolites against probenecid at their shared molecular targets. Such studies would:

  • Clarify the precise contribution of each metabolite to the overall clinical effect.

  • Inform the development of new-generation uricosuric agents with potentially improved selectivity and reduced off-target effects.

  • Enhance our understanding of the structure-activity relationships for inhibitors of these important transporter and channel families.

By elucidating the specific roles of its active metabolites, the full therapeutic potential of probenecid can be better understood and leveraged for future drug design.

References

  • Selan A, Cuhar J, Odar K, et al. Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics. (Link available at: [Link])

  • Israili ZH, Perel JM, Cunningham RF, et al. Metabolites of probenecid. Chemical, physical, and pharmacological studies. Journal of Medicinal Chemistry. 1972;15(7):709-713. (Link available at: [Link])

  • Israili ZH, Perel JM, Cunningham RF, et al. Metabolites of probenecid. Chemical, physical, and pharmacological studies. Journal of Medicinal Chemistry. (Link available at: [Link])

  • Wikipedia. Probenecid. (Link available at: [Link])

  • Drugs.com. Probenecid Monograph for Professionals. (Link available at: [Link])

  • Yee SW, Duan L, Pojar S, et al. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. Journal of Pharmacology and Experimental Therapeutics. (Link available at: [Link])

  • Sandilos JK, Bayliss DA. Physiological mechanisms for the modulation of pannexin 1 channel activity. Channels (Austin). 2012;6(4):241-255. (Link available at: [Link])

  • Tunstall BJ, DeBold JF, Rice KC, et al. Probenecid Reduces Alcohol Drinking in Rodents. Is Pannexin1 a Novel Therapeutic Target for Alcohol Use Disorder?. Alcohol and Alcoholism. 2019;54(5):497-502. (Link available at: [Link])

  • Tunstall BJ, DeBold JF, Rice KC, et al. Probenecid Reduces Alcohol Drinking in Rodents. Is Pannexin1 a Novel Therapeutic Target for Alcohol Use Disorder?. Alcohol and Alcoholism. (Link available at: [Link])

  • ResearchGate. Each URAT1 inhibitor has a distinct profile of potencies for URAT1... (Link available at: [Link])

  • Haass-Koffler CL, et al. Probenecid as a pharmacotherapy for alcohol use disorder: A randomized placebo-controlled alcohol interaction trial. Journal of Clinical Psychopharmacology. (Link available at: [Link])

  • ResearchGate. IC 50 ratios for ABCG2 and OAT1/3 relative to URAT1 of dotinurad and commercially available uricosuric agents. (Link available at: [Link])

  • Qiu J, Li H. Mechanisms of Pannexin 1 (PANX1) Channel Mechanosensitivity and Its Pathological Roles. International Journal of Molecular Sciences. 2022;23(3):1523. (Link available at: [Link])

  • Sandilos JK, Bayliss DA. Physiological mechanisms for the modulation of pannexin 1 channel activity. Journal of Physiology. (Link available at: [Link])

  • Tan PK, Duan L, Srimaroeng C, et al. Mechanism of high affinity inhibition of the human urate transporter URAT1. Scientific Reports. 2016;6:34995. (Link available at: [Link])

  • Chiu YH, Sandilos JK, Hende M, et al. Intrinsic properties and regulation of Pannexin 1 channel. Channels (Austin). 2014;8(2):113-121. (Link available at: [Link])

  • Wu T, et al. Structural Basis for Inhibition of Urate Reabsorption in URAT1. Nature Communications. (Link available at: [Link])

  • ResearchGate. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. (Link available at: [Link])

  • Maeda K, et al. Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans. Journal of Pharmaceutical Sciences. (Link available at: [Link])

  • Coddou C, et al. Panx1 channels promote both anti- and pro-seizure-like activities in the zebrafish via p2rx7 receptors and ATP signaling. bioRxiv. (Link available at: [Link])

  • Yin J, et al. POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZATION. Molecular Pharmaceutics. (Link available at: [Link])

  • He Y, et al. Molecular mechanism of drug inhibition of URAT1. Nature Communications. 2024;15(1):6257. (Link available at: [Link])

Sources

The Unseen Contributor: A Pharmacological Profile of 2-Hydroxy Probenecid and its Oxidized Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Preamble: Beyond the Parent Compound

In the study of pharmacokinetics, the journey of a drug through the body often yields metabolites that are as, if not more, influential than the parent compound. Probenecid, a stalwart in the management of gout and as an adjunct to antibiotic therapy, is no exception. While the pharmacological profile of probenecid is well-documented, a comprehensive understanding of its therapeutic and toxicological window necessitates a deep dive into its metabolic fate. This guide elucidates the pharmacological profile of 2-Hydroxy Probenecid, a principal product of probenecid's phase 1 metabolism. As specific data for this individual isomer is sparse in publicly accessible literature, this document will address it within the broader, functionally characterized class of probenecid's oxidized side-chain metabolites. We will explore the causal biochemistry of its formation, its mechanistic interplay with renal transporters, and its overall contribution to the clinical effects of probenecid, grounded in established experimental evidence.

The Genesis of this compound: A Tale of Metabolic Oxidation

Probenecid, chemically known as 4-[(dipropylamino)sulfonyl]benzoic acid, undergoes extensive biotransformation following oral administration.[1] While a portion of the drug is conjugated directly via phase 2 metabolism, the predominant metabolic pathway involves phase 1 oxidation of its N-dipropyl side chains, accounting for approximately 70% of its biotransformation.[2] This process, primarily occurring in the liver, yields several hydroxylated metabolites, including p-(2-Hydroxypropyl N-propylsulfamoyl) benzoic acid, which we refer to as this compound.[3]

The oxidation is a critical step governed by the cytochrome P450 enzyme system. Understanding this pathway is fundamental to predicting potential drug-drug interactions with P450 inhibitors or inducers, which could significantly alter the ratio of parent drug to its active metabolites, thereby impacting both efficacy and safety.

G Probenecid Probenecid (Parent Drug) P450 Hepatic Cytochrome P450 (Phase 1 Metabolism) Probenecid->P450 ~70% Glucuronide Probenecid Acyl Glucuronide (Phase 2 Metabolism) Probenecid->Glucuronide ~20% Metabolites Oxidized Side-Chain Metabolites P450->Metabolites Hydroxy_2 p-(2-Hydroxypropyl...) (this compound) Metabolites->Hydroxy_2 Hydroxy_3 p-(3-Hydroxypropyl...) Metabolites->Hydroxy_3 Carboxy Carboxylic Acid Metabolite Metabolites->Carboxy Excretion Renal Excretion Metabolites->Excretion Glucuronide->Excretion

Caption: Metabolic pathways of Probenecid.

Pharmacodynamics: A Shared Mechanism of Action

The primary pharmacological effect of probenecid is its uricosuric action, achieved by inhibiting the renal tubular reabsorption of uric acid.[4] It also famously inhibits the tubular secretion of various anionic drugs, leading to increased plasma concentrations of co-administered agents like penicillin.[5] Crucially, studies have confirmed that the oxidized metabolites of probenecid, including this compound, are also pharmacologically active and share this core mechanism: they block the tubular secretion of organic acids.[2]

Interaction with Organic Anion Transporters (OATs)

The renal handling of uric acid and other organic anions is mediated by a family of transporters, primarily located in the proximal tubule. Probenecid exerts its effects through competitive inhibition of Organic Anion Transporters (OATs), such as OAT1 and OAT3 on the basolateral membrane, and URAT1 on the apical membrane.[6] The available evidence indicates that the hydroxylated metabolites also interact with these transporters, contributing to the overall pharmacological effect observed after probenecid administration.[2] This shared activity underscores the importance of considering the total active moiety (parent drug + active metabolites) when evaluating the drug's efficacy and potential for drug-drug interactions.

cluster_0 Renal Proximal Tubule Cell Basolateral Blood OAT1 / OAT3 Intracellular Space Apical Intracellular Space URAT1 Urine (Tubular Lumen) Probenecid Probenecid & This compound Probenecid->Basolateral:f1 Inhibition Probenecid->Apical:f1 Inhibition UricAcid_Blood Uric Acid UricAcid_Lumen Uric Acid UricAcid_Lumen->Apical:f1 Reabsorption AnionicDrugs Anionic Drugs (e.g., Penicillin) AnionicDrugs->Basolateral:f1 Secretion

Caption: Inhibition of renal transporters by Probenecid and its active metabolites.

Pharmacokinetic Profile: A Faster Clearance

While pharmacodynamically similar, this compound and other oxidized metabolites exhibit a distinct pharmacokinetic profile compared to the parent drug. The key differentiating factor is their affinity for plasma proteins.

ParameterProbenecid (Parent Drug)Oxidized Metabolites (e.g., this compound)Reference
Plasma Protein Binding High (75-95% to albumin)Lower than parent drug[1][2]
Renal Excretion Minimal (as parent drug)Major route of elimination[1][2]
Excretion Half-Life Dose-dependent (4-12 hours)~4-6 hours (formation rate-limited)[1][7]

The lower plasma protein binding of the metabolites means a larger fraction of the compound is unbound and available for glomerular filtration and active secretion, resulting in a faster renal clearance compared to probenecid.[2] The elimination of these metabolites is efficient, with their excretion half-lives being primarily dependent on the rate at which they are formed from the parent drug.[7]

Experimental Protocols for Metabolite Characterization

To rigorously define the pharmacological profile of a specific metabolite like this compound, a series of in vitro and in vivo experiments are required. The following outlines the standard methodologies.

In Vitro Transporter Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against key renal organic anion transporters (e.g., OAT1, OAT3, URAT1).

Methodology:

  • Cell Line Maintenance: Culture stable cell lines overexpressing the human transporter of interest (e.g., HEK293-hOAT1).

  • Inhibitor Preparation: Prepare a stock solution of synthesized and purified this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve a range of final assay concentrations.

  • Assay Procedure:

    • Seed the cells in 96-well plates and grow to confluence.

    • Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

    • Pre-incubate the cells with varying concentrations of this compound or a known inhibitor (e.g., probenecid as a positive control) for 10-15 minutes.

    • Initiate the uptake reaction by adding a fluorescent or radiolabeled probe substrate for the specific transporter (e.g., 6-carboxyfluorescein for OAT1/OAT3).

    • Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C.

    • Terminate the reaction by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular concentration of the probe substrate using a fluorescence plate reader or scintillation counter.

  • Data Analysis: Plot the percentage of substrate uptake inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Start Seed Transporter-Expressing Cells (e.g., HEK293-hOAT1) PreIncubate Pre-incubate with This compound Start->PreIncubate AddSubstrate Add Labeled Substrate (e.g., 6-CF) PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Wash Terminate with Ice-Cold Wash Incubate->Wash Lyse Lyse Cells & Quantify Substrate Uptake Wash->Lyse Analyze Calculate IC50 Lyse->Analyze

Caption: Workflow for an in vitro OAT inhibition assay.

Conclusion and Future Directions

The oxidized metabolites of probenecid, exemplified by this compound, are not inert byproducts but active pharmacological entities. They contribute significantly to the drug's mechanism of action by inhibiting renal organic anion transporters, while their distinct pharmacokinetic profile—characterized by lower protein binding and more rapid excretion—influences the overall disposition of the active moieties.[1][2]

For drug development professionals, this underscores a critical principle: a thorough characterization of major, active metabolites is essential for a complete understanding of a drug's behavior. Future research should focus on isolating or synthesizing individual hydroxylated metabolites of probenecid to perform detailed head-to-head comparisons of their potency against a panel of renal and hepatic transporters. Such studies would refine our models of probenecid's effects, potentially explaining inter-individual variability in patient response and providing a more nuanced basis for predicting drug-drug interactions.

References

  • Cunningham, R. F., Israili, Z. H., & Dayton, P. G. (1981). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics, 6(2), 135–151.
  • Dayton, P. G., & Perel, J. M. (1971). The metabolism of probenecid in man. Annals of the New York Academy of Sciences, 179, 399–402.
  • Israili, Z. H., Perel, J. M., Cunningham, R. F., Dayton, P. G., Yü, T. F., Gutman, A. B., Long, K. R., Long, R. C. Jr, & Goldstein, J. H. (1972). Metabolites of probenecid. Chemical, physical, and pharmacological studies. Journal of Medicinal Chemistry, 15(7), 709–713.
  • GUTMAN, A. B., YU, T. F., & RANDOLPH, V. (1954). Further observation on the uricosuric effects of probenecid (benemid) in tophaceous gout. Transactions of the Association of American Physicians, 67, 250-260.
  • Robbins, N., Koch, S. E., Tranter, M., & Rubinstein, J. (2012). Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation. Pharmaceuticals (Basel, Switzerland), 14(1), 22.
  • Perel, J. M., Cunningham, R. F., Fiscehetti, J. L., & Dayton, P. G. (1970). Identification and renal excretion of probenecid metabolites in man. Life sciences, 9(23), 1337–1343.
  • Tjandramaga, T. B., Yü, T. F., Perel, J. M., Berger, L., Roboz, J., Israili, Z. H., & Dayton, P. G. (1972). Observations on the Disposition of Probenecid in Patients Receiving Allopurinol. Pharmacology, 8(4-6), 259–272.
  • Melethil, S., & Conway, W. D. (1976). Urinary Excretion of Probenecid and Its Metabolites in Humans as a Function of Dose. Journal of Pharmaceutical Sciences, 65(6), 861-865.
  • PubChem. (n.d.). Probenecid. National Center for Biotechnology Information. Retrieved from [Link]

  • Mylan Pharmaceuticals Inc. (2019). Probenecid tablet, film coated. DailyMed. Retrieved from [Link]

  • Wikipedia. (2023). Probenecid. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Probenecid? Synapse. Retrieved from [Link]

  • S. (2024). What is Probenecid used for? Patsnap Synapse. Retrieved from [Link]

  • Steele, T. H., & Boner, G. (1973). Inhibition of probenecid uricosuria by pyrazinamide and para-aminohippurate.
  • Yü, T. F., & Gutman, A. B. (1969). Studies of Interactions Among Drugs in Man at the Renal Level: Probenecid and Sulfinpyrazone. Clinical Pharmacology & Therapeutics, 10(6), 834-840.
  • MASON, R. M. (1954). Studies on the Effect of Probenecid (`Benemid') in Gout.

Sources

2-Hydroxy Probenecid: A Potential Biomarker for Drug Metabolism and Transporter Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Re-examining Probenecid in the Age of Precision Medicine

Probenecid, a benzoic acid derivative, has been a stalwart in the clinical armamentarium for decades, primarily recognized for its uricosuric effects in the management of gout and its role in extending the therapeutic window of beta-lactam antibiotics.[1][2] Its mechanism of action is classically defined by the competitive inhibition of organic anion transporters (OATs), particularly OAT1 and OAT3, in the renal tubules.[3] This inhibition effectively modulates the renal excretion of a wide array of endogenous and exogenous compounds.[1][4]

While the parent drug's pharmacology is well-documented, a deeper understanding of its metabolic fate is paramount in the current landscape of precision medicine. The biotransformation of probenecid is a nuanced process, primarily involving oxidation of its alkyl side chains and glucuronide conjugation.[1] This guide focuses on a specific, yet under-explored, metabolite: 2-Hydroxy Probenecid . We will delve into its formation, propose its potential as a valuable biomarker for assessing drug metabolism and transporter-mediated drug-drug interactions (DDIs), and provide a technical framework for its analytical quantification.

The Metabolic Journey of Probenecid: The Genesis of this compound

Probenecid undergoes extensive metabolism in the liver, with its metabolites being the primary forms eliminated through renal excretion.[1] The metabolic pathways are twofold:

  • Glucuronide Conjugation: The carboxylic acid moiety of probenecid can be directly conjugated with glucuronic acid to form an acyl glucuronide.[1]

  • Side-Chain Oxidation: The N-dipropyl side chains are susceptible to oxidation, leading to the formation of several oxidized metabolites.[1][5]

It is within this oxidative pathway that this compound is formed. In vitro studies utilizing human, rat, and mouse liver preparations have demonstrated that the metabolism of probenecid is confined to its side chain, involving mono-N-depropylation and hydroxylation at the 2- and 3-positions.[6]

The Role of Cytochrome P450 (CYP) Enzymes

The hydroxylation of drug molecules is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[7] These heme-containing monooxygenases are the primary drivers of Phase I drug metabolism in the liver.[8] While the specific CYP isozymes responsible for the 2-hydroxylation of probenecid have not been definitively identified in the available literature, it is highly probable that members of the CYP2C or CYP3A subfamilies are involved, given their broad substrate specificity for a vast number of therapeutic agents.[9][10] The involvement of multiple CYP forms is suggested by studies showing the influence of CYP inducers (like phenobarbital) and inhibitors on probenecid metabolism.[6]

The metabolic conversion of probenecid to this compound can be visualized as follows:

Probenecid Probenecid Hydroxylation Side-Chain Hydroxylation (CYP450 Enzymes) Probenecid->Hydroxylation Hepatic Metabolism Other_Metabolites Other Oxidized Metabolites & Glucuronide Conjugates Probenecid->Other_Metabolites Hydroxy_Probenecid This compound Hydroxylation->Hydroxy_Probenecid cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation UPLC/HPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI-, MRM) LC_Separation->MS_Detection Data_Processing Data Acquisition & Quantification MS_Detection->Data_Processing

Sources

The Discovery of 2-Hydroxy Probenecid: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug metabolism, the journey of a compound from administration to excretion is a complex narrative of biochemical transformation. Probenecid, a drug of enduring clinical significance for its uricosuric effects in treating gout and its ability to prolong the action of antibiotics, is a prime example of such a narrative. This technical guide delves into the pivotal discovery of one of its key metabolites, 2-Hydroxy Probenecid. We will explore the historical context of this discovery, the scientific reasoning behind the experimental approaches of the time, and the analytical techniques that were instrumental in its identification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of classical drug metabolism studies and the foundational work that underpins modern metabolite identification.

Probenecid: A Molecule of Therapeutic Importance

Probenecid, chemically known as 4-(dipropylsulfamoyl)benzoic acid, was initially developed to extend the therapeutic window of penicillin during World War II by inhibiting its renal excretion.[1] Its mechanism of action is rooted in the competitive inhibition of organic anion transporters (OATs) in the renal tubules, a function that also proved effective in promoting the excretion of uric acid, making it a cornerstone in the management of gout.[2][3] The clinical success of probenecid spurred investigations into its metabolic fate, a critical aspect of understanding its efficacy, duration of action, and potential for drug-drug interactions.

The Metabolic Quest: Unraveling the Biotransformation of Probenecid

Early studies on probenecid's disposition in the body revealed that it undergoes extensive metabolism.[4] The primary routes of biotransformation were identified as glucuronide conjugation of the carboxylic acid group and oxidation of its two N-propyl side chains.[4] It was within the intricate pathways of side-chain oxidation that this compound was discovered.

The pioneering work in the early 1970s by research groups led by Dayton, Perel, and Israili was instrumental in elucidating the metabolic profile of probenecid in humans.[5][6] Their research laid the groundwork for identifying a "secondary alcohol" metabolite, which we now know as this compound.[7]

The Discovery and Identification of this compound

The identification of this compound was a result of meticulous experimental work that combined metabolite isolation from biological matrices with the analytical techniques of the era. The general workflow for this discovery process is outlined below.

cluster_urine Urine Sample Collection & Preparation cluster_separation Metabolite Separation cluster_identification Structural Elucidation urine_collection Collection of Urine from Subjects Administered Probenecid acidification Acidification of Urine (e.g., with HCl) urine_collection->acidification extraction Solvent Extraction (e.g., with Ethylene Dichloride) acidification->extraction tlc Thin-Layer Chromatography (TLC) for Initial Separation extraction->tlc glc Gas-Liquid Chromatography (GLC) for Quantification and Further Separation tlc->glc ms Mass Spectrometry (MS) for Molecular Weight and Fragmentation glc->ms nmr Nuclear Magnetic Resonance (NMR) for Structural Confirmation glc->nmr identification Identification of This compound ms->identification nmr->identification synthesis Chemical Synthesis of a Reference Standard synthesis->glc Comparative Analysis

Caption: Experimental workflow for the discovery of this compound.

Isolation of Metabolites from Urine: A Step-by-Step Protocol

The primary source for identifying probenecid metabolites was human urine. The following protocol is a reconstruction based on the methodologies prevalent in the early 1970s.

Objective: To extract and concentrate probenecid and its metabolites from human urine for subsequent analysis.

Protocol:

  • Sample Collection: Collect 24-hour urine samples from human subjects who have been administered a therapeutic dose of probenecid.

  • Acidification: Acidify the urine to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl). This step is crucial as it protonates the carboxylic acid group of probenecid and its acidic metabolites, rendering them less water-soluble and more amenable to extraction into an organic solvent.

  • Solvent Extraction: Perform a liquid-liquid extraction of the acidified urine with a suitable organic solvent, such as ethylene dichloride. The choice of solvent was based on its ability to efficiently extract the compounds of interest while being immiscible with water. Typically, the extraction would be repeated multiple times to ensure a high recovery rate.

  • Back Extraction (Purification): To further purify the extract, the organic layer can be washed with an acidic aqueous solution to remove any remaining water-soluble impurities.

  • Concentration: Evaporate the organic solvent under reduced pressure to yield a concentrated residue containing probenecid and its metabolites.

Chromatographic Separation: The Key to Resolving a Complex Mixture

Given the presence of the parent drug and multiple metabolites in the urine extract, chromatographic separation was essential. Two primary techniques were employed: Thin-Layer Chromatography (TLC) for initial qualitative assessment and Gas-Liquid Chromatography (GLC) for quantitative analysis and further separation.

Thin-Layer Chromatography (TLC) Protocol:

  • Stationary Phase: Silica gel plates were the standard of the time.

  • Mobile Phase (Solvent System): A mixture of organic solvents was used to achieve separation based on the polarity of the compounds. A common solvent system for separating acidic drugs and their metabolites would have been a combination of a non-polar solvent (e.g., benzene or toluene), a more polar solvent (e.g., diethyl ether or ethyl acetate), and a small amount of a volatile acid (e.g., acetic acid or formic acid) to suppress the ionization of the carboxylic acid groups and ensure good spot shape.

  • Visualization: The separated spots were visualized under UV light or by spraying with a suitable chromogenic reagent.

Gas-Liquid Chromatography (GLC) Protocol:

GLC was a powerful tool for both separating and quantifying the metabolites. A critical step before GLC analysis of acidic compounds like probenecid and its metabolites was derivatization to increase their volatility.

  • Derivatization: The carboxylic acid and hydroxyl groups were typically converted to their more volatile methyl esters and methyl ethers, respectively, by reaction with diazomethane.

  • Stationary Phase: A non-polar or semi-polar stationary phase, such as SE-30 (a methyl silicone polymer), coated on a solid support was commonly used.

  • Carrier Gas: An inert gas like nitrogen or helium was used as the mobile phase.

  • Detection: A flame ionization detector (FID) was the standard detector for quantitative analysis.

Structural Elucidation: The Power of Spectroscopy and Synthesis

Once the metabolites were separated, the next crucial step was to determine their chemical structures. This was achieved through a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and chemical synthesis.

Mass Spectrometry (MS):

Mass spectrometry provided vital information about the molecular weight of the metabolites and their fragmentation patterns. For this compound, the mass spectrum would have shown a molecular ion peak corresponding to the addition of an oxygen atom to the probenecid structure. The fragmentation pattern would have been carefully analyzed to pinpoint the location of the hydroxyl group on the N-propyl side chain. Key fragments would likely arise from the cleavage of the C-C bonds of the propyl chain and the loss of the sulfamoyl and benzoic acid moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton NMR (¹H NMR) spectroscopy would have been the definitive technique for confirming the position of the hydroxyl group. The presence of a hydroxyl group on the second carbon of the propyl chain would lead to a characteristic downfield shift of the proton attached to that carbon (the CH-OH proton). Furthermore, the splitting pattern of this proton and the adjacent methyl and methylene protons would provide unambiguous evidence for the 2-hydroxy structure.

Chemical Synthesis:

To provide unequivocal proof of the structure, the authentic this compound would have been chemically synthesized. This synthetic standard would then be co-chromatographed with the isolated metabolite using TLC and GLC. Identical retention times/Rf values would confirm the identity of the metabolite. The mass and NMR spectra of the synthetic standard would also be compared to those of the isolated metabolite for final confirmation.

Quantitative Analysis and Pharmacokinetic Insights

The development of a robust GLC assay allowed for the quantification of probenecid and its metabolites in urine.[8] Studies revealed that after oral administration, a significant portion of the dose was excreted as various metabolites.[8]

MetaboliteApproximate Percentage of Dose Excreted in Urine[8]
Probenecid Acyl Glucuronide34-47%
This compound (Secondary Alcohol) 10-15%
Mono-N-propyl Probenecid10-15%
Carboxylic Acid Metabolite10-15%
Unchanged Probenecid4-13%

These quantitative data provided crucial insights into the pharmacokinetic profile of probenecid, demonstrating that metabolism is the primary route of elimination for the drug.

The Significance of the Discovery of this compound

The discovery of this compound was a significant milestone in understanding the biotransformation of probenecid. It highlighted the importance of side-chain oxidation as a major metabolic pathway for this class of drugs. This knowledge was critical for:

  • A Comprehensive Understanding of Drug Clearance: By identifying and quantifying the major metabolites, a more complete picture of how the body eliminates probenecid was established.

  • Informing Potential Drug-Drug Interactions: Knowledge of the metabolic pathways involved allows for the prediction of potential interactions with other drugs that are metabolized by the same enzymes.

  • Guiding Future Drug Design: Understanding the metabolic "hotspots" of a molecule can inform the design of new drugs with improved pharmacokinetic properties, such as a longer half-life or a more predictable metabolic profile.

Conclusion

The discovery of this compound as a metabolite of probenecid stands as a testament to the power of classical analytical techniques and meticulous scientific investigation. The combination of metabolite isolation, chromatographic separation, spectroscopic analysis, and chemical synthesis provided an irrefutable body of evidence for its structure and significance. This foundational work not only illuminated the metabolic fate of an important therapeutic agent but also contributed to the broader understanding of drug metabolism, a field that remains central to modern drug discovery and development. The principles and logical frameworks employed in this discovery continue to be relevant today, albeit with the aid of more advanced and sensitive analytical instrumentation.

References

  • Melethil S, Conway WD. Urinary Excretion of Probenecid and Its Metabolites in Humans as a Function of Dose. J Pharm Sci. 1976;65(6):861-865.

  • Perel JM, Cunningham RF, Fales HM, Dayton PG. Identification and renal excretion of probenecid metabolites in man. Life Sci I. 1970;9(23):1337-1343.

  • Israili ZH, Perel JM, Cunningham RF, et al. Metabolites of probenecid. Chemical, physical, and pharmacological studies. J Med Chem. 1972;15(7):709-713.

  • Israili ZH, Dayton PG. Clinical pharmacokinetics of probenecid. Clin Pharmacokinet. 1981;6(2):135-151.

  • Melethil S, Conway WD. Probenecid disposition by parallel Michaelis-Menten and dose-dependent pseudo-first-order processes. J Pharm Sci. 1976;65(6):861-5.

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Preliminary Investigation of 2-Hydroxy Probenecid: A Framework for Evaluating Pharmacological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Probenecid, a drug with a long clinical history, is primarily known for its uricosuric effects in treating gout and its use as an adjunct to antibiotic therapy.[1] Its mechanism of action is rooted in the inhibition of various organic anion transporters (OATs) and the pannexin-1 channel, which in turn modulates processes like renal excretion and neuroinflammation.[2][3] The drug undergoes extensive metabolism, primarily through the oxidation of its alkyl side chains, resulting in several metabolites, including 2-Hydroxy Probenecid.[4] While the pharmacology of the parent drug is well-documented, the specific biological activities of its metabolites remain largely uncharacterized. This guide presents a structured, in-depth framework for the preliminary investigation of this compound. We postulate that this metabolite may retain significant pharmacological activity, particularly in modulating renal transport and inflammatory pathways. This document provides the scientific rationale and detailed, field-proven protocols for a phased investigation, beginning with in vitro characterization of its effects on key molecular targets and culminating in in vivo validation of its potential anti-inflammatory properties. The methodologies are designed to be self-validating, incorporating necessary controls and quantitative endpoints to ensure data integrity and trustworthiness.

Introduction: The Parent Compound and its Metabolic Landscape

Probenecid (p-(dipropylsulfamoyl)benzoic acid) is a sulfonamide derivative developed in the mid-20th century to reduce the renal excretion of penicillin, thereby extending its therapeutic window.[5][6] Its clinical applications have since centered on its uricosuric properties for managing hyperuricemia and gout.[7]

Core Mechanisms of Probenecid

Probenecid's effects are multifaceted, stemming from its interaction with several key proteins:

  • Inhibition of Renal Transporters: Probenecid is a classical competitive inhibitor of organic acid transport.[4] It primarily targets Organic Anion Transporter 1 (OAT1/SLC22A6), OAT3 (SLC22A8), and URAT1 (SLC22A12) in the renal tubules.[2] By inhibiting URAT1, it blocks the reabsorption of uric acid, leading to increased urinary excretion and lower serum levels. Its inhibition of OAT1 and OAT3 is responsible for reducing the excretion of various drugs, including beta-lactam antibiotics.[3][7]

  • Modulation of Inflammatory Pathways: Beyond its role in renal transport, probenecid exhibits distinct anti-inflammatory and neuroprotective properties.[8] It is a known inhibitor of the pannexin-1 (Panx1) channel.[3] Panx1 channel opening is a key step in the activation of the NLRP3 inflammasome, a multiprotein complex that drives the production of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β).[3][9] By blocking Panx1, probenecid can suppress inflammasome activation, representing a therapeutic mechanism independent of its uricosuric effects.[8][10]

Metabolism to this compound

Upon oral administration, probenecid is almost completely absorbed and is extensively metabolized in the liver.[4] The primary metabolic pathways are glucuronide conjugation and oxidation of the N-dipropyl side chains; the aromatic ring itself is not oxidized.[4] This side-chain oxidation leads to the formation of several hydroxylated metabolites, including this compound. These metabolites are primarily eliminated via renal excretion.[4] Crucially, drug metabolites are not always inert and can retain or possess distinct pharmacological activities, sometimes contributing significantly to the parent drug's overall effect or safety profile.[11] This necessitates a direct investigation into the properties of this compound.

Probenecid Probenecid Metabolism Hepatic Metabolism (Side-Chain Oxidation) Probenecid->Metabolism Metabolite1 This compound Metabolism->Metabolite1 Metabolite2 Other Oxidized Metabolites Metabolism->Metabolite2 Metabolite3 Glucuronide Conjugates Metabolism->Metabolite3

Caption: Metabolic fate of Probenecid in the liver.

A Phased Framework for Investigating this compound

Given the known targets of the parent compound, a logical starting point for investigating this compound is to assess its activity on the same key pathways: renal transport and inflammation. We propose a two-phase approach that progresses from targeted in vitro screening to a functional in vivo assessment.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation a1 Synthesize or Procure This compound a2 Organic Anion Transporter (OAT1/OAT3) Inhibition Assay a1->a2 a3 NLRP3 Inflammasome Inhibition Assay a1->a3 a4 Determine IC50 Values a2->a4 a3->a4 b1 Select Lead Activity (e.g., Anti-Inflammatory) a4->b1 Proceed if Potency is Sufficient b2 Acute Anti-Inflammatory Model (Carrageenan-Induced Paw Edema) b1->b2 b3 Assess Dose-Response and Efficacy b2->b3

Caption: Proposed experimental workflow for this compound.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for executing the preliminary investigation. The inclusion of positive and negative controls is critical for validating the results of each assay.

Phase 1: In Vitro Characterization
  • Causality: This assay directly measures whether this compound can inhibit the function of OAT1 and OAT3, the primary renal transporters affected by its parent compound.[12] Cell lines engineered to overexpress a single transporter provide a clean, specific system for quantifying this interaction.[11]

  • Methodology:

    • Cell Culture: Culture HEK293 (Human Embryonic Kidney 293) cells stably transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8) in appropriate media. Plate cells in black, clear-bottom 96-well plates and grow to confluence.

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES). Probenecid should be used as the positive control inhibitor.

    • Assay Execution: a. Wash cell monolayers twice with pre-warmed assay buffer. b. Add 50 µL of the test compound dilutions (this compound, Probenecid) or vehicle control (DMSO in buffer) to the wells. c. Incubate for 15 minutes at 37°C. d. Add 50 µL of a fluorescent OAT substrate (e.g., 6-carboxyfluorescein for OAT1/OAT3) to all wells. e. Incubate for 10 minutes at 37°C.

    • Data Acquisition: Stop the transport by washing the wells four times with ice-cold assay buffer. Lyse the cells with a suitable lysis buffer containing a detergent. Measure the intracellular fluorescence using a plate reader (e.g., Ex/Em 492/517 nm for fluorescein).

    • Data Analysis: Subtract the background fluorescence from non-transfected cells. Normalize the data to the vehicle control (100% transport) and a high concentration of Probenecid (0% transport). Plot the percentage of inhibition against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50 value.

  • Causality: Probenecid is known to suppress NLRP3 inflammasome activation.[9] This assay determines if this compound retains this anti-inflammatory capability by measuring the release of IL-1β, the key cytokine product of this pathway.

  • Methodology:

    • Cell Culture: Use a murine macrophage cell line like J774A.1 or primary bone marrow-derived macrophages (BMDMs). Plate the cells in a 96-well tissue culture plate and allow them to adhere.

    • Priming (Signal 1): Treat the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours. This step is essential to upregulate the expression of NLRP3 components and pro-IL-1β.

    • Inhibitor Treatment: Remove the LPS-containing media. Add fresh media containing serial dilutions of this compound or a vehicle control. Incubate for 1 hour.

    • Activation (Signal 2): Activate the NLRP3 inflammasome by adding an agonist such as Nigericin (10 µM) or ATP (5 mM). Incubate for 1-2 hours.

    • Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for analysis.

    • Quantification: Measure the concentration of secreted IL-1β in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

    • Data Analysis: Normalize the IL-1β concentrations to the vehicle control. Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value as described previously. A cell viability assay (e.g., MTT or LDH) should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.

cluster_0 Signal 1 (Priming) cluster_1 Signal 2 (Activation) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of: - Pro-IL-1β - NLRP3 NFkB->Transcription NLRP3_Assembly NLRP3 Inflammasome Assembly Transcription->NLRP3_Assembly ATP ATP P2X7R P2X7R ATP->P2X7R Panx1 Pannexin-1 Channel P2X7R->Panx1 K_efflux K+ Efflux Panx1->K_efflux K_efflux->NLRP3_Assembly Casp1_Activation Pro-Caspase-1 → Caspase-1 NLRP3_Assembly->Casp1_Activation IL1b_Cleavage Pro-IL-1β → IL-1β (Secreted) Casp1_Activation->IL1b_Cleavage Probenecid Probenecid or This compound Probenecid->Panx1

Caption: Inhibition of the NLRP3 inflammasome pathway by Probenecid.

Phase 2: In Vivo Validation
  • Causality: This is a classical and highly reproducible model of acute inflammation, widely used for the preclinical evaluation of anti-inflammatory drugs.[13] It allows for a functional, whole-organism assessment of the anti-inflammatory efficacy of a test compound.[14]

  • Methodology:

    • Animals: Use male Sprague-Dawley rats or Swiss albino mice (180-220g). Acclimatize the animals for at least one week before the experiment.

    • Grouping: Divide animals into at least four groups (n=6 per group):

      • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, oral)

      • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, oral)

      • Group III: this compound (Low Dose, e.g., 25 mg/kg, oral)

      • Group IV: this compound (High Dose, e.g., 100 mg/kg, oral)

    • Procedure: a. Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the basal reading (V0). b. Administer the vehicle, positive control, or test compound orally. c. One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal. d. Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection (Vt).

    • Data Analysis: a. Calculate the edema volume at each time point: Edema (mL) = Vt - V0. b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100 c. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to determine statistical significance.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Bioactivity of this compound

Assay Target Test Compound Positive Control IC50 (µM) [95% CI]
Transporter Inhibition Human OAT1 This compound Probenecid [Experimental Value]
Transporter Inhibition Human OAT3 This compound Probenecid [Experimental Value]

| Inflammasome Inhibition | Murine NLRP3 | this compound | N/A | [Experimental Value] |

Table 2: Anti-Inflammatory Effect in Carrageenan-Induced Paw Edema

Treatment Group Dose (mg/kg) Paw Edema Volume at 3h (mL) ± SEM % Inhibition of Edema
Vehicle Control - [Experimental Value] 0%
Indomethacin 10 [Experimental Value] [Calculated Value]
This compound 25 [Experimental Value] [Calculated Value]

| this compound | 100 | [Experimental Value] | [Calculated Value] |

A potent IC50 value (e.g., low micromolar) in the in vitro assays would justify proceeding to in vivo studies. Significant, dose-dependent inhibition of paw edema in vivo would provide strong preliminary evidence of the anti-inflammatory potential of this compound, warranting further investigation into its pharmacokinetics and mechanism of action.

References

  • Patsnap Synapse. (2024, June 14). What is Probenecid used for?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Probenecid?
  • ResearchGate. (2025, April 1). Probenecid Inhibits NLRP3 Inflammasome Activity and Mitogen-Activated Protein Kinases (MAPKs). Retrieved from [Link]

  • GoodRx. Probenecid: Uses, Side Effects, Alternatives & More. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020, July 10). Probenecid. LiverTox. Retrieved from [Link]

  • Perel, J. M., et al. (1981). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics, 6(3), 185-200. Retrieved from [Link]

  • Wang, Y., et al. (2022). Neuroprotective Effects of the Pannexin-1 Channel Inhibitor: Probenecid on Spinal Cord Injury in Rats. Neuroscience, 495, 41-54. Retrieved from [Link]

  • Li, S., et al. (2023). Probenecid relieves LPS-induced neuroinflammation by modulating the NLRP1 inflammasome pathway in BV2 cells. Journal of Neuroinflammation, 20(1), 22. Retrieved from [Link]

  • Wikipedia. Probenecid. Retrieved from [Link]

  • Mayo Clinic. (2025, December 1). Probenecid (oral route). Retrieved from [Link]

  • ResearchGate. (2025, August 7). The History and Future of Probenecid. Retrieved from [Link]

  • WebMD. (2024, June 11). Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • National Center for Biotechnology Information. Probenecid. PubChem. Retrieved from [Link]

  • Mylan Pharmaceuticals Inc. probenecid tablet, film coated. Retrieved from [Link]

  • Wu, W., et al. (2022). Blockade of Organic Anion Transport in Humans After Treatment With the Drug Probenecid Leads to Major Metabolic Alterations in Plasma and Urine. Clinical Pharmacology & Therapeutics, 112(3), 667-677. Retrieved from [Link]

  • Sahu, S., & Verma, J. (2025). CHEMISTRY, BIOLOGICAL PROPERTIES AND ANALYTICAL METHODS FOR ESTIMATION OF PROBENECID: AN UPDATED REVIEW. Technische Sicherheit. Retrieved from [Link]

  • ResearchGate. (PDF) Cell Culture Models for Drug Transport Studies. Retrieved from [Link]

  • BioIVT. Drug Metabolism Assays. Retrieved from [Link]

  • Frontiers. (2022, March 22). Probenecid-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage. Retrieved from [Link]

  • PubMed. (2024, June 30). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Retrieved from [Link]

  • ResearchGate. (2019, January 25). (PDF) HPLC, Densitometric and Spectrophotometric Methods for the Simultaneous Determination of Colchicine and Probenecid in Their Binary Mixture. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

  • National Institutes of Health. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]

  • PubMed. (1990). Cell culture techniques for the study of drug transport. Retrieved from [Link]

  • National Institutes of Health. (2022, March 23). Probenecid-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage. Retrieved from [Link]

  • National Institutes of Health. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. Retrieved from [Link]

  • MedCrave. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]

  • SciSpace. In vitro test methods for metabolite identification: A review. Retrieved from [Link]

  • Portland Press. (2014, June 1). Drug delivery: Epithelial cell models for drug transport and toxicology studies. The Biochemist. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. Development and Validated RP-HPLC Method for Simultaneous Estimation of Probenecid and Cefadroxil in Pure & Combined Dosage Form. Retrieved from [Link]

  • EFSA. Industry view: In vitro comparative metabolism studies to identify metabolites. Retrieved from [Link]

  • JoVE. (2013, April 25). Models and Methods to Evaluate Transport of Drug Delivery Systems Across Cellular Barriers. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. Retrieved from [Link]

  • National Institutes of Health. (2023, October 20). Effect of probenecid on blood levels and renal elimination of furosemide and endogenous compounds in rats: Discovery of putative organic anion transporter biomarkers. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: High-Throughput Quantification of 2-Hydroxy Probenecid in Human Plasma using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 2-Hydroxy Probenecid, a primary active metabolite of Probenecid. Probenecid is a uricosuric agent used in the treatment of gout and hyperuricemia, and it is also co-administered with certain antibiotics to increase their plasma concentrations.[1][2][3] Monitoring the levels of its metabolites is crucial for pharmacokinetic and drug-drug interaction studies.[1][4] This guide details two robust and validated methods for the quantification of this compound in human plasma: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for applications requiring lower detection limits.[5][6] The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure data integrity and reproducibility.[7][8][9]

Introduction: The Significance of this compound

Probenecid undergoes extensive metabolism in the body, primarily through glucuronide conjugation and oxidation of its alkyl side chains.[1][2] The hydroxylation of the propyl side chain results in the formation of hydroxylated metabolites, with this compound being a significant and pharmacologically relevant species. Accurate quantification of this metabolite is essential for a complete understanding of Probenecid's disposition, its therapeutic efficacy, and potential drug-drug interactions.

Metabolic Pathway of Probenecid

The metabolic conversion of Probenecid to this compound is a critical pathway in its elimination. Understanding this biotransformation is fundamental to designing an effective analytical strategy.

Probenecid Probenecid Metabolism Hepatic Oxidation (Cytochrome P450) Probenecid->Metabolism Side-chain hydroxylation Hydroxy_Probenecid This compound (Active Metabolite) Metabolism->Hydroxy_Probenecid

Caption: Metabolic conversion of Probenecid to this compound.

Analytical Methodologies: A Comparative Overview

The choice of analytical technique is dictated by the required sensitivity, selectivity, and throughput of the assay.[7] For this compound, both HPLC-UV and LC-MS/MS are suitable methods, each with distinct advantages.

Parameter HPLC-UV LC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Sensitivity Nanogram (ng) range.Picogram (pg) to femtogram (fg) range.[10]
Selectivity Moderate; susceptible to interference from co-eluting compounds.High; distinguishes compounds with the same retention time but different mass.
Instrumentation Widely available and cost-effective.More specialized and higher initial investment.
Application Routine therapeutic drug monitoring, quality control.Pharmacokinetic studies, bioequivalence studies, trace analysis.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the quantification of this compound in human plasma.

Protocol 1: HPLC-UV Method

This method is suitable for laboratories requiring a robust and cost-effective assay for routine analysis.

  • This compound reference standard

  • Probenecid (for internal standard)

  • HPLC-grade acetonitrile and methanol

  • Phosphoric acid (85%)

  • Ultrapure water

  • Human plasma (drug-free)

  • HPLC System: Quaternary pump, autosampler, and UV detector.[11]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient elution).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 255 nm.[3]

  • Injection Volume: 20 µL.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution (Probenecid in methanol).

  • Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the HPLC system.

The method should be validated according to established guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[13][14]

Protocol 2: LC-MS/MS Method

This high-sensitivity method is ideal for pharmacokinetic studies where low concentrations of the metabolite are expected.[15]

  • This compound reference standard

  • Isotopically labeled this compound (e.g., d4-2-Hydroxy Probenecid) as an internal standard.

  • LC-MS grade acetonitrile, methanol, and formic acid.

  • Ultrapure water.

  • Human plasma (drug-free).

  • LC-MS/MS System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][16]

  • Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[5][6]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (to be determined by infusion of the standard).

    • Internal Standard: Precursor ion > Product ion (to be determined by infusion of the standard).

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Dilute with 500 µL of 0.2% formic acid in water.[5]

  • Load the mixture onto a pre-conditioned mixed-mode SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol containing 1% formic acid.[5]

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS Dilute Dilute with 0.2% Formic Acid IS->Dilute SPE_Load Load onto SPE Cartridge Dilute->SPE_Load SPE_Wash Wash Cartridge (5% Methanol) SPE_Load->SPE_Wash SPE_Elute Elute with 1% Formic Acid in Methanol SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: LC-MS/MS workflow for this compound quantification.

A full validation according to regulatory guidelines (e.g., FDA, EMA) is required.[8] This includes assessing:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard.

  • Linearity: A linear relationship between concentration and response, typically with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Within- and between-run accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification).[6]

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Stability: Stability of the analyte in plasma under various storage and handling conditions.

Data Interpretation and Quality Control

For both methods, a calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators. The concentration of this compound in unknown samples is then determined by interpolation from this curve. Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the validity of the results.

Conclusion

The analytical methods detailed in this guide provide robust and reliable approaches for the quantification of this compound in human plasma. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements of the study. Proper method validation is paramount to ensure the generation of high-quality, reproducible data for pharmacokinetic and clinical research.

References

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
  • BioPharm International. (2003, November 1). Method Validation Guidelines.
  • Cunningham, R. F., & Perrier, D. G. (1981). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics, 6(2), 135–151. Retrieved from [Link]

  • Hutt, A. J., & Caldwell, J. (1983). Rapid high-performance liquid chromatographic assay for the simultaneous determination of probenecid and its glucuronide in urine. Irreversible binding of probenecid to serum albumin. Journal of Chromatography B: Biomedical Sciences and Applications, 277, 325–334. Retrieved from [Link]

  • Shen, H., et al. (2021). Effect of probenecid on blood levels and renal elimination of furosemide and endogenous compounds in rats: Discovery of putative organic anion transporter biomarkers. Journal of Pharmaceutical and Biomedical Analysis, 197, 113959. Retrieved from [Link]

  • Sahu, S., & Verma, J. (2025). CHEMISTRY, BIOLOGICAL PROPERTIES AND ANALYTICAL METHODS FOR ESTIMATION OF PROBENECID: AN UPDATED REVIEW. Technische Sicherheit, 25(12), 86-103. Retrieved from [Link]

  • Routledge. (n.d.). Handbook of Analytical Validation. Retrieved from [Link]

  • Israili, Z. H., & Perel, J. M. (1973). Urinary Excretion of Probenecid and Its Metabolites in Humans as a Function of Dose. Journal of Pharmaceutical Sciences, 62(12), 1973–1978. Retrieved from [Link]

  • Chaudhary, A. (2015). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 6(5), 1849. Retrieved from [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1). Retrieved from [Link]

  • Chromatography Today. (2015, July 20). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2022). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. Separations, 9(7), 197. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Optimizing HPLC Protocols for Accurate Analysis of Sulopenem Etzadroxil and Probenecid: A Systematic Review. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • Telugu, V. P., et al. (2019). Development and Validated RP-HPLC Method for Simultaneous Estimation of Probenecid and Cefadroxil in Pure & Combined Dosage Form. American Journal of PharmTech Research, 9(09), 31-41. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Development and validation of analytical method for simultaneous estimation of amoxycillin trihydrate and probenecid in combined dosage form. Retrieved from [Link]

  • ResearchGate. (2024, June 17). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. Retrieved from [Link]

  • Mohammed, H. A., et al. (2018). HPLC, Densitometric and Spectrophotometric Methods for the Simultaneous Determination of Colchicine and Probenecid in Their Binary Mixture. Asian Journal of Applied Chemistry Research, 2(2), 1-12. Retrieved from [Link]

  • ResearchGate. (2014, August 9). HPLC MS/MS method for quantification of meprobamate in human plasma: Application to 24/7 clinical toxicology. Retrieved from [Link]

  • Wang, J., et al. (2017). Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS. Journal of Chromatography B, 1060, 172-181. Retrieved from [Link]

  • Rathod, D. M., et al. (2018). LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 155, 247-253. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Baseline Separation of Probenecid and its Major Metabolite, 2-Hydroxy Probenecid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and reproducible reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of the uricosuric agent Probenecid and its primary phase I metabolite, 2-Hydroxy Probenecid. The method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, drug metabolism, and quality control studies. The protocol provides a comprehensive guide, from sample preparation to data analysis, and is built upon established chromatographic principles to ensure scientific integrity and reliable results.

Introduction: The Importance of Separating Probenecid from its Metabolite

Probenecid, chemically known as 4-(dipropylsulfamoyl)benzoic acid, is a widely used pharmaceutical agent primarily prescribed for the treatment of gout and hyperuricemia.[1] It functions as a uricosuric agent by inhibiting the renal tubular reabsorption of uric acid.[2] Additionally, Probenecid is co-administered with certain antibiotics, such as penicillin, to increase their plasma concentration by inhibiting their renal excretion.[3]

The clinical efficacy and pharmacokinetic profile of Probenecid are significantly influenced by its metabolism. The drug is extensively metabolized in the liver, primarily through the oxidation of its alkyl side chains, before renal excretion of the resulting metabolites.[4] One of the major metabolites is this compound, formed by the hydroxylation of one of the propyl chains. The presence of this hydroxyl group significantly increases the polarity of the molecule compared to the parent drug.

Therefore, a reliable analytical method capable of distinguishing and quantifying Probenecid and this compound is crucial for:

  • Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) profiles of Probenecid.

  • Drug Metabolism Studies: To investigate the metabolic pathways and the rate of formation of its metabolites.

  • Toxicological Assessments: To evaluate the potential effects of both the parent drug and its metabolites.

  • Quality Control: To ensure the purity of Probenecid active pharmaceutical ingredients (APIs) and formulated products.

This application note provides a comprehensive HPLC method designed to achieve a baseline separation of these two closely related compounds.

Scientific Principles of the Separation

The separation of Probenecid and this compound is based on the principles of reverse-phase chromatography.[5] In this technique, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.

  • Probenecid: Being more hydrophobic, it will have a stronger interaction with the non-polar C18 stationary phase, resulting in a longer retention time.

  • This compound: The addition of a hydroxyl (-OH) group makes this metabolite more polar than the parent drug. Consequently, it will have a weaker interaction with the stationary phase and a stronger affinity for the polar mobile phase, leading to an earlier elution and a shorter retention time.

The pH of the mobile phase is a critical parameter for this separation. Probenecid has a carboxylic acid functional group, and its degree of ionization is pH-dependent. By maintaining the mobile phase pH below the pKa of the carboxylic acid group (approximately 3.0-4.0), both molecules will be in their less polar, non-ionized form, which enhances their retention on the reverse-phase column.[6]

Chemical Structures

Caption: Chemical structures of Probenecid and this compound.

Detailed HPLC Protocol

This protocol provides a starting point for the separation and can be optimized based on the specific instrumentation and sample matrix.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Chemicals and Reagents:

    • Probenecid reference standard

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium formate (or phosphate buffer components)

    • Formic acid (or phosphoric acid)

    • Water (HPLC grade)

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC method.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient can be used for optimization. Start with 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 10-15 minutes
Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions (Probenecid & this compound) injection Inject Sample/Standard prep_standards->injection prep_mobile_phase Prepare Mobile Phase (Aqueous Buffer & Organic) instrument_setup Instrument Setup (Install column, prime pumps) prep_mobile_phase->instrument_setup prep_sample Prepare Sample (e.g., plasma, urine) prep_sample->injection equilibration Column Equilibration instrument_setup->equilibration equilibration->injection chromatogram Acquire Chromatogram injection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Generate Report quantification->report

Caption: HPLC experimental workflow from preparation to data analysis.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • For Mobile Phase A, dissolve the appropriate amount of ammonium formate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.5 using formic acid. Filter through a 0.45 µm filter.

    • Mobile Phase B is HPLC grade acetonitrile.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of Probenecid and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

    • From the stock solutions, prepare working standard solutions of appropriate concentrations by diluting with the mobile phase.

  • Sample Preparation (Example for Plasma):

    • To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and inject it into the HPLC system.

  • HPLC System Setup and Analysis:

    • Set up the HPLC system with the specified chromatographic conditions.

    • Allow the system to equilibrate with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the prepared standards and samples.

    • Record the chromatograms and the retention times.

Expected Results and Data Presentation

Under the proposed conditions, a clear separation between this compound and Probenecid is expected.

CompoundExpected Retention Time (min)Rationale
This compound~ 4-6More polar due to the hydroxyl group, leading to earlier elution.
Probenecid~ 7-9More hydrophobic, resulting in stronger retention and later elution.

Note: These are estimated retention times and will vary depending on the specific column and HPLC system used.

A successful separation should yield a resolution (Rs) value of >1.5 between the two peaks, indicating baseline separation.

Method Validation

For use in regulated environments, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention times of Probenecid and this compound in a blank sample.

  • Linearity: The method should demonstrate a linear relationship between the concentration of the analytes and the peak area over a defined range.

  • Accuracy: The closeness of the test results to the true value, typically determined by recovery studies.

  • Precision: The degree of scatter between a series of measurements, assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Resolution Mobile phase composition is not optimal.Decrease the percentage of the organic solvent (Acetonitrile) to increase retention and improve separation.
Peak Tailing Silanol interactions; inappropriate mobile phase pH.Ensure the mobile phase pH is maintained at 3.5. Consider using a column with end-capping.
Variable Retention Times Inadequate column equilibration; pump issues.Ensure the column is fully equilibrated before injection. Check the pump for leaks and ensure consistent flow.
No Peaks or Low Signal Detector issue; sample degradation.Check the detector lamp. Ensure proper sample preparation and storage to prevent degradation.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable approach for the simultaneous separation of Probenecid and its major metabolite, this compound. The method is grounded in established chromatographic principles and offers a solid foundation for researchers in drug development and analysis. With appropriate validation, this protocol can be effectively implemented for pharmacokinetic studies, metabolic profiling, and quality control assays.

References

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Cunningham, R. F., & Perel, J. M. (1989). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics, 17(2), 81–93. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Dayton, P. G., Perel, J. M., & Cunningham, R. F. (1972). Metabolites of probenecid. Chemical, physical, and pharmacological studies. Journal of Medicinal Chemistry, 15(7), 709–713. Retrieved from [Link]

  • Israili, Z. H., & Perel, J. M. (1973). Urinary Excretion of Probenecid and Its Metabolites in Humans as a Function of Dose. Journal of Pharmaceutical Sciences, 62(4), 679-681. Retrieved from [Link]

  • Sahu, S., & Verma, J. (2025). CHEMISTRY, BIOLOGICAL PROPERTIES AND ANALYTICAL METHODS FOR ESTIMATION OF PROBENECID: AN UPDATED REVIEW. Technische Sicherheit, 25(12). Retrieved from [Link]

  • Wikipedia. (n.d.). Probenecid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Probenecid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Elumalai, S., Sharma, M., Dantinapalli, V. L. S., & Palanisamy, M. (2025). Comprehensive RP-HPLC Analysis of Sulopenem Etzadroxil and Probenecid: Development, Validation and Stability Studies. International Journal of Drug Delivery Technology, 15(1), 132-138. Retrieved from [Link]

  • Kaur, P., & Kumar, A. (2015). Development and validation of analytical method for simultaneous estimation of amoxycillin trihydrate and probenecid in combined dosage form. Journal of Chemical and Pharmaceutical Research, 7(3), 1143-1150. Retrieved from [Link]

  • Telugu, G., Madhuri, D., & Gurumurthy, T. (2019). Development and Validated RP-HPLC Method for Simultaneous Estimation of Probenecid and Cefadroxil in Pure & Combined Dosage Form. American Journal of Pharmacy & Health Research, 7(09). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Optimizing HPLC Protocols for Accurate Analysis of Sulopenem Etzadroxil and Probenecid: A Systematic Review. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • Medscape. (n.d.). Benemid (probenecid) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-Hydroxy Probenecid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Hydroxy Probenecid, a primary metabolite of Probenecid, in human plasma. Probenecid is a uricosuric agent used in the treatment of gout and is also employed to increase the plasma concentration of certain antibiotics.[1][2][3] Monitoring its metabolites is crucial for comprehensive pharmacokinetic and drug-drug interaction studies. This protocol employs a straightforward solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in negative ion mode. The method has been validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5][6][7][8]

Introduction

Probenecid is extensively metabolized in the body, primarily through glucuronide conjugation and oxidation of its alkyl side chains.[1] this compound is a significant oxidative metabolite.[9] Accurate measurement of this metabolite in plasma is essential for evaluating the overall disposition of Probenecid and understanding its pharmacokinetic profile. LC-MS/MS offers unparalleled sensitivity and selectivity for quantifying drug metabolites in complex biological matrices.[10] However, challenges such as matrix effects, which can suppress or enhance the analyte signal, must be carefully addressed to ensure data reliability.[11][12][13] This application note provides a comprehensive, field-tested protocol designed to overcome these challenges and deliver high-quality data for clinical and preclinical research.

Materials and Reagents

Chemicals and Standards
  • This compound (purity ≥98%)

  • Probenecid-d14 (Internal Standard, IS) (purity ≥98%)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Hydroxide (Reagent Grade)

  • Human Plasma (K2EDTA)

Equipment and Consumables
  • LC-MS/MS System: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source coupled to a High-Performance Liquid Chromatography (HPLC) system.

  • Analytical Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase SPE cartridges (e.g., 30 mg, 1 mL).

  • SPE Vacuum Manifold.

  • Nitrogen Evaporator.

  • Vortex Mixer and Centrifuge.

  • Calibrated Pipettes and Polypropylene Tubes.

Methodology

The causality behind the experimental choices is rooted in the physicochemical properties of this compound. As an acidic compound, its extraction and ionization are optimized under specific pH conditions. The use of a stable isotope-labeled internal standard (SIL-IS) like Probenecid-d14 is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for analytical variability.[14][15][16]

Preparation of Standards and Quality Control Samples

Stock solutions of this compound and the internal standard (Probenecid-d14) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards (CS) and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 methanol/water mixture. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction was chosen over protein precipitation and liquid-liquid extraction to achieve a cleaner extract, thereby minimizing matrix effects and improving method robustness.[17][18][19][20] Polymeric SPE sorbents are effective for a wide range of analytes and are less prone to drying out compared to silica-based sorbents.[21]

Protocol:

  • Pre-treatment: To 200 µL of plasma sample, add 20 µL of the IS working solution (Probenecid-d14) and 200 µL of 2% formic acid in water. Vortex for 10 seconds. The acidic condition ensures the analyte and IS are in a less polar, non-ionized state, promoting retention on the reversed-phase sorbent.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid).

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Processing s1 Plasma Sample (200 µL) s2 Add IS (Probenecid-d14) s1->s2 s3 Add 2% Formic Acid s2->s3 s4 Vortex s3->s4 spe1 Condition (MeOH, H₂O) s4->spe1 Pre-treated Sample spe2 Load Sample spe1->spe2 spe3 Wash (5% MeOH) spe2->spe3 spe4 Elute (MeOH) spe3->spe4 fs1 Evaporate to Dryness spe4->fs1 Eluate fs2 Reconstitute fs1->fs2 fs3 Inject into LC-MS/MS fs2->fs3

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized to achieve high sensitivity and specificity for this compound.

Parameter Condition
LC System High-Performance Liquid Chromatography System
Column C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 20% B, increase to 95% B over 3 min, hold for 1 min, return to 20% B and re-equilibrate for 1 min.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions This compound: m/z 300.1 → 206.1 Probenecid-d14 (IS): m/z 298.2 → 194.1
Collision Energy Optimized for each transition
Source Temperature 550°C

Method Validation

The method was validated following the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[7][8]

G Selectivity Selectivity Crit_Selectivity Crit_Selectivity Selectivity->Crit_Selectivity Linearity Linearity Crit_Linearity Crit_Linearity Linearity->Crit_Linearity Accuracy Accuracy Crit_Accuracy Crit_Accuracy Accuracy->Crit_Accuracy Precision Precision Crit_Precision Crit_Precision Precision->Crit_Precision Recovery Recovery Crit_Recovery Crit_Recovery Recovery->Crit_Recovery MatrixEffect MatrixEffect Crit_MatrixEffect Crit_MatrixEffect MatrixEffect->Crit_MatrixEffect Stability Stability Crit_Stability Crit_Stability Stability->Crit_Stability

Validation Results Summary
Validation Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (CV%) ≤ 8.5%
Inter-day Precision (CV%) ≤ 10.2%
Intra-day Accuracy (% Bias) -6.7% to 5.4%
Inter-day Accuracy (% Bias) -8.1% to 7.3%
Mean Extraction Recovery 85.2%
Matrix Effect (CV%) < 12%
Stability Stable for 24h at room temp, 3 freeze-thaw cycles, and 90 days at -80°C.[22][23][24][25]

Discussion and Troubleshooting

  • Matrix Effect: The most significant challenge in bioanalysis is the matrix effect.[11][17][26] While the chosen SPE protocol and the use of a SIL-IS effectively mitigate this, it is crucial to evaluate matrix effects from multiple sources of plasma during validation. If significant variability is observed, further optimization of the sample cleanup or chromatographic gradient may be necessary.[12]

  • Analyte Stability: this compound contains a secondary alcohol, which is generally stable. However, enzymatic degradation in the plasma matrix before processing can be a concern.[22][23] It is recommended to process samples as quickly as possible or to add esterase/amidase inhibitors if instability is suspected, although this was not found to be necessary for this specific analyte.[27]

  • Internal Standard Response: Consistent monitoring of the IS response across all samples in a run is critical. A significant deviation can indicate issues with sample preparation or instrument performance.[16]

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantitative determination of this compound in human plasma. The simple SPE sample preparation, coupled with the sensitivity and selectivity of tandem mass spectrometry, allows for high-throughput analysis suitable for pharmacokinetic studies in a regulated environment. The comprehensive validation demonstrates that the method meets the stringent requirements of international regulatory guidelines.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Zhang, J., et al. (2020). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis. [Link]

  • Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • S. Pichini, et al. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Reid, M. J., & Moore, C. M. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Creative Bioarray. Plasma Stability Assay. [Link]

  • Niwa, M., et al. (2022). Handling Unstable Analytes: Literature Review and Expert Panel Survey by the Japan Bioanalysis Forum Discussion Group. Bioanalysis. [Link]

  • Singh, S. K., et al. (2023). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. Molecules. [Link]

  • Reed, G. A. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. Current Protocols in Pharmacology. [Link]

  • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis. [Link]

  • Cyprotex. Plasma Stability. [Link]

  • Perel, J. M., et al. (1981). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics. [Link]

  • González-Riano, C., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Clinical Proteomics. [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • Phenomenex. Sample Preparation. [Link]

  • Medscape. Benemid (probenecid) dosing, indications, interactions, adverse effects, and more. [Link]

  • Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. [Link]

  • Lin, S., et al. (2017). Simultaneous Screening and Quantification of Basic, Neutral and Acidic Drugs in Blood Using UPLC-QTOF-MS. Journal of Analytical Toxicology. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Agilent Technologies. Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. [Link]

  • Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. [Link]

  • Wikipedia. Probenecid. [Link]

  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Agilent Technologies. Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]

  • National Center for Biotechnology Information. Probenecid. PubChem Compound Database. [Link]

  • Mylan Pharmaceuticals Inc. probenecid tablet, film coated. DailyMed. [Link]

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Application Note: High-Precision Bioanalysis Using 2-Hydroxy Probenecid-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of drug metabolites is fundamental to pharmacokinetic, toxicokinetic, and drug-drug interaction studies. Probenecid, a widely used uricosuric agent, undergoes metabolism to form several compounds, including 2-Hydroxy Probenecid.[1][2] This application note provides a comprehensive guide and detailed protocol for the use of this compound-d6, a stable isotope-labeled (SIL) derivative, as an internal standard (IS) for the quantitative analysis of this compound in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By leveraging the principle of isotope dilution mass spectrometry, this method ensures high accuracy, precision, and robustness, effectively mitigating common analytical challenges such as matrix effects and extraction variability.[3][4]

Introduction: The Rationale for a Superior Internal Standard

Probenecid is a classical inhibitor of organic anion transport in the kidney, primarily used to treat gout and to increase the plasma concentration of antibiotics like penicillin.[1][5][6] Understanding the disposition of its metabolites, such as this compound, is crucial for a complete characterization of its pharmacological profile.

Quantitative bioanalysis using LC-MS/MS is the definitive technique for this purpose, but its accuracy is susceptible to variations in sample preparation and matrix-induced ionization suppression or enhancement.[3][7] An internal standard is therefore essential to ensure data reliability.[8][9] Stable isotope-labeled internal standards are considered the "gold standard" in bioanalysis.[3][10][11] this compound-d6 is an ideal IS because its physicochemical properties are nearly identical to the analyte (the non-labeled this compound). This ensures that both compounds co-elute chromatographically and experience the same behavior during extraction and ionization, allowing the IS to precisely normalize for analytical variability and produce highly reliable quantitative results.[3][4]

Principle of the Method: Isotope Dilution Mass Spectrometry (IDMS)

This protocol is based on the principle of isotope dilution mass spectrometry (IDMS).[][13][14] A known and fixed amount of the heavy-isotope labeled internal standard (this compound-d6) is added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. The mass spectrometer selectively detects and quantifies both the analyte and the internal standard based on their unique mass-to-charge ratios (m/z).

Because the IS and analyte behave almost identically during the analytical workflow, any loss of analyte during sample processing will be mirrored by a proportional loss of the IS.[15] Therefore, the ratio of the analyte's peak area to the internal standard's peak area remains constant regardless of extraction recovery or matrix effects. This ratio is used to calculate the analyte concentration from the calibration curve, ensuring a highly accurate measurement.[]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Biological Sample (Unknown Analyte Conc.) Spike Add Known Amount of this compound-d6 (IS) Sample->Spike Extract Extraction & Cleanup (e.g., Protein Precipitation) Spike->Extract LC Chromatographic Separation (Analyte and IS co-elute) Extract->LC MS Mass Spectrometry Detection (Separate signals by mass) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Calc Determine Concentration from Calibration Curve Ratio->Calc

Principle of Isotope Dilution Mass Spectrometry.

Detailed Experimental Protocol

This protocol describes a method for quantifying this compound in human plasma using protein precipitation, a simple and effective extraction technique.

Materials and Reagents
  • Analytes: this compound, this compound-d6 (Internal Standard).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥98%).

  • Water: Deionized water, 18 MΩ·cm or greater.

  • Biological Matrix: Blank human plasma (K2EDTA).

  • Equipment: Calibrated pipettes, vortex mixer, refrigerated centrifuge, nitrogen evaporator, LC-MS/MS system.

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of this compound and this compound-d6 into separate volumetric flasks.

    • Dissolve in methanol to the final volume and vortex thoroughly.

    • Store at -20°C. These solutions should be stable for several months.

  • Working Solutions:

    • Analyte Working Solutions (for Calibration Standards & QCs): Prepare a series of dilutions from the analyte stock solution using 50:50 (v/v) methanol:water to cover the desired calibration range.

    • Internal Standard Working Solution (50 ng/mL): Dilute the this compound-d6 stock solution with 50:50 (v/v) methanol:water. The optimal concentration should be determined during method development to provide a strong, consistent signal without causing detector saturation.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Label sets of microcentrifuge tubes for calibration standards and QCs.

  • Spike 95 µL of blank human plasma with 5 µL of the appropriate analyte working solution to create a concentration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QC samples in the same manner at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of each sample (unknowns, calibration standards, QCs) into a clean microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (50 ng/mL) to every tube except for the "double blank" (blank matrix with no IS). Vortex briefly.

    • Causality Note: Adding the IS at the earliest stage ensures it tracks the analyte through every subsequent step, providing the most accurate correction for variability.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Causality Note: High-speed centrifugation creates a compact protein pellet, yielding a clear supernatant that is free of particulates which could damage the LC column.

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex, centrifuge briefly, and transfer to autosampler vials for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS Conditions

The following are typical starting parameters and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters
ParameterRecommended Condition
Column C18 Reverse-Phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 10% B to 95% B over 3 min, hold 1 min, re-equilibrate
Table 2: Mass Spectrometry Parameters
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Analyte MRM Optimize via infusion (e.g., 300.1 -> 198.1)
IS MRM Optimize via infusion (e.g., 306.1 -> 204.1)
Dwell Time 100 ms
Collision Energy (CE) Optimize for each transition
Source Temp. 500°C

Note: MRM transitions are hypothetical and must be empirically determined by infusing standard solutions of the analyte and IS into the mass spectrometer.

Bioanalytical Method Validation

A full method validation must be performed to ensure the reliability of the data, following guidelines from regulatory bodies like the FDA and EMA.[16][17][18] The use of a high-quality SIL-IS like this compound-d6 is critical for meeting the stringent acceptance criteria for these parameters.[4]

General Bioanalytical Workflow.
Table 3: Key Method Validation Parameters
ParameterPurposeTypical Acceptance Criteria (ICH M10)[10]
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank matrix should be ≤ 20% of LLOQ for the analyte and ≤ 5% for the IS.
Calibration Curve Demonstrate the relationship between instrument response and concentration over the intended range.At least 6 non-zero standards; r² ≥ 0.99 is generally expected. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).For QC samples, deviation of the mean from nominal should be within ±15% (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Matrix Effect Assess the ion suppression or enhancement from different sources of biological matrix.Accuracy for QCs in at least 6 different matrix lots should be within ±15% of nominal, with %CV ≤ 15%.
Stability Ensure the analyte is stable throughout the entire process (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration of stability QCs should be within ±15% of the nominal concentration.
Recovery Evaluate the efficiency of the extraction process.While no specific criteria are set, recovery should be consistent and reproducible across concentration levels.

Conclusion

The use of this compound-d6 as an internal standard provides the foundation for a highly robust, accurate, and precise bioanalytical method for the quantification of this compound. Its ability to mimic the analyte throughout the analytical process effectively compensates for inevitable variations, ensuring the generation of reliable data that meets stringent regulatory standards. The detailed protocol and validation framework presented here offer a clear pathway for researchers in drug development to implement this best-practice approach in their laboratories.

References

  • Unveiling the Advantages of Deuterated Internal Standards in Bioanalytical Matrix Analysis. Benchchem.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • Guideline Bioanalytical method validation. European Medicines Agency (EMA).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Isotope Dilution Mass Spectrometry (IDMS). Creative Proteomics.
  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Ovid Insights.
  • Cunningham, R. F., et al. (1981). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics.
  • Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.
  • Deuterated internal standards and bioanalysis. AptoChem.
  • The Value of Deuterated Internal Standards. KCAS Bio.
  • Isotope dilution. Britannica.
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  • Navigating the Regulatory Landscape: A Guide to Deuterated Standards in Bioanalysis. Benchchem.
  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).
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  • Isotope dilution. Wikipedia.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA).
  • Use of Internal Standards in LC-MS Bioanalysis. ResearchGate.
  • Probenecid. PubChem, National Institutes of Health.
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Application of 2-Hydroxy Probenecid in Drug Interaction Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide on the application of Probenecid and its metabolites, with a focus on its relevance in drug-drug interaction (DDI) studies. While the specific entity "2-Hydroxy Probenecid" is a known metabolite, the vast body of research centers on the parent compound, Probenecid, as the active agent in modulating drug transport. This guide will therefore focus on Probenecid as the primary tool for DDI studies, while also exploring the current understanding of its metabolites.

Introduction: The Critical Role of Renal Transporters in Drug Disposition

The kidneys play a pivotal role in the excretion of drugs and their metabolites from the body. This process is not merely passive filtration; it involves a suite of specialized transporter proteins that actively secrete substances from the blood into the urine. Among the most critical of these are the Organic Anion Transporters 1 (OAT1) and 3 (OAT3), located on the basolateral membrane of renal proximal tubule cells.[1][2] These transporters are responsible for the uptake of a wide array of clinically important drugs from the bloodstream into the renal cells, the first step in their active secretion.

Given their broad substrate specificity, OAT1 and OAT3 are frequent sites of drug-drug interactions. When two drugs are co-administered, one may act as an inhibitor of these transporters, thereby blocking the renal clearance of the other (the "victim" drug).[3] This inhibition can lead to elevated plasma concentrations of the victim drug, potentially causing toxicity.[3] Therefore, understanding the potential for a new chemical entity (NCE) to be a substrate or inhibitor of OAT1 and OAT3 is a critical component of non-clinical and clinical drug development, as mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4]

Probenecid has long been recognized as a potent, competitive inhibitor of OAT1 and OAT3 and serves as a classical tool in DDI studies to probe the involvement of these pathways in a drug's disposition.[5][6]

Mechanism of Action: Probenecid as an OAT1/OAT3 Inhibitor

Probenecid exerts its effect by competing with other organic anions for the binding sites on OAT1 and OAT3 transporters.[6] By occupying these sites, Probenecid effectively reduces the uptake and subsequent renal secretion of co-administered drugs that are substrates of these transporters. This leads to a decrease in the renal clearance and an increase in the plasma exposure (AUC) and half-life of the affected drug.[6]

Historically, this very mechanism was exploited to increase the efficacy of penicillin during World War II, by prolonging its circulation time.[7] Today, this principle is applied in DDI studies to determine if an investigational drug's elimination is dependent on OAT1 or OAT3.

Diagram of Probenecid's Mechanism of Action

Probenecid_Mechanism cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell cluster_urine Urine Drug_P Probenecid OAT1_3 OAT1/OAT3 Transporter Drug_P->OAT1_3:f0 Competitive Inhibition Drug_S Substrate Drug Drug_S->OAT1_3:f0 Uptake Urine_S Excreted Substrate Drug OAT1_3->Urine_S Secretion

Caption: Probenecid competitively inhibits OAT1/OAT3 transporters.

Probenecid Metabolism and the Role of its Metabolites

Probenecid is extensively metabolized in the body, primarily through two pathways: oxidation of its alkyl side chains and conjugation with glucuronic acid.[5] The oxidation process leads to the formation of hydroxylated metabolites, such as p-(2-hydroxypropyl-N-propylsulfamoyl)benzoic acid, which can be considered a form of "this compound".[5]

A critical question in DDI studies is whether the metabolites of a perpetrator drug also contribute to the observed interaction. While Probenecid itself is a well-characterized OAT1/OAT3 inhibitor, there is a notable lack of publicly available data on the specific inhibitory potency (e.g., IC50 or Ki values) of its hydroxylated metabolites against these transporters.

However, one study has identified that "Probenecid acyl β-D-glucuronide" does act as an inhibitor of both OAT1 and OAT3. This suggests that the glucuronide conjugate may contribute to the overall in vivo inhibitory effect of Probenecid.

Key Considerations:

  • Primary Inhibitor: For the purpose of designing and interpreting DDI studies, the parent Probenecid molecule should be considered the primary and most well-characterized inhibitor.

  • Metabolite Contribution: The contribution of the acyl glucuronide metabolite to the overall DDI effect is plausible, but the activity of the hydroxylated metabolites remains largely uncharacterized in the scientific literature.

  • Future Research: Further in vitro studies are warranted to determine the IC50 values of the major hydroxylated metabolites of Probenecid to fully elucidate their potential role in clinical DDIs.

Quantitative Data: Inhibitory Potency of Probenecid

The inhibitory potency of Probenecid against OAT1 and OAT3 has been determined in numerous in vitro studies. This data is crucial for designing experiments and for interpreting clinical DDI results.

TransporterInhibitorIC50 / Ki (µM)Reference
Human OAT1 Probenecid4.3 - 12.1 (Ki)
Human OAT3 Probenecid1.3 - 9.0 (Ki)
Human OAT1 Probenecid acyl β-D-glucuronide130 (Ki)
Human OAT3 Probenecid acyl β-D-glucuronide19.9 (Ki)

Note: IC50 and Ki values can vary depending on the experimental system and conditions.

Experimental Protocols

The following protocols provide a framework for conducting in vitro and in vivo DDI studies using Probenecid to investigate the role of OAT1 and OAT3 in the disposition of an investigational drug.

In Vitro OAT1/OAT3 Inhibition Assay

This protocol is designed to determine if an investigational drug is a substrate of OAT1 and/or OAT3 using Probenecid as a known inhibitor.

Workflow for In Vitro OAT1/OAT3 Inhibition Assay

in_vitro_workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis A Seed HEK293 cells stably expressing hOAT1 or hOAT3 B Culture cells to form a confluent monolayer A->B C Pre-incubate cells with buffer +/- Probenecid (inhibitor control) B->C D Add investigational drug (radiolabeled or quantifiable) C->D E Incubate for a defined time (e.g., 5-10 minutes) D->E F Wash cells with ice-cold buffer to stop uptake E->F G Lyse cells F->G H Quantify intracellular drug concentration (e.g., LC-MS/MS) G->H I Compare uptake in the presence and absence of Probenecid H->I

Caption: Step-by-step workflow for the in vitro inhibition assay.

Detailed Steps:

  • Cell Culture:

    • Use human embryonic kidney (HEK293) cells or other suitable host cells stably transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8).

    • Seed the cells in 24- or 48-well plates and culture until a confluent monolayer is formed.

  • Uptake Experiment:

    • Wash the cell monolayers with a pre-warmed Krebs-Henseleit buffer (or similar physiological buffer).

    • Pre-incubate the cells for 10-15 minutes in the buffer. For the inhibition arm, include a known concentration of Probenecid (e.g., 100 µM).

    • Initiate the uptake by adding the investigational drug (at a concentration below its Km, if known) to the wells.

    • Incubate for a short, linear uptake period (typically 2-10 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the drug-containing buffer and washing the cells multiple times with ice-cold buffer.

  • Quantification and Analysis:

    • Lyse the cells using a suitable lysis buffer (e.g., containing 0.1% Triton X-100).

    • Quantify the intracellular concentration of the investigational drug using a validated analytical method (e.g., LC-MS/MS or scintillation counting if a radiolabeled drug is used).

    • Calculate the uptake rate (e.g., in pmol/mg protein/min).

    • Compare the uptake rate in the presence and absence of Probenecid. A significant reduction in uptake in the presence of Probenecid indicates that the investigational drug is a substrate of the respective OAT transporter.

In Vivo Clinical DDI Study

This protocol outlines a typical clinical study design to assess the effect of Probenecid on the pharmacokinetics of an investigational drug.

Study Design:

  • A randomized, open-label, two-period, crossover study in healthy volunteers is a common design.

  • Period 1: Subjects receive a single dose of the investigational drug alone.

  • Washout Period: A sufficient time (at least 5 half-lives of the investigational drug) is allowed for drug clearance.

  • Period 2: Subjects receive Probenecid (the perpetrator drug) for a sufficient duration to achieve steady-state concentrations, and then receive a single dose of the investigational drug (the victim drug) co-administered with Probenecid.

Key Procedures:

  • Dosing:

    • Investigational Drug: Administer a single, clinically relevant dose.

    • Probenecid: A typical dosing regimen is 500 mg to 1 g administered twice daily for several days to ensure steady-state is reached before co-administration with the investigational drug.

  • Pharmacokinetic Sampling:

    • Collect serial blood samples at predefined time points before and after dosing of the investigational drug in both periods (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

    • Process blood samples to obtain plasma and store frozen until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of the investigational drug in plasma.

  • Data Analysis:

    • Calculate pharmacokinetic parameters for the investigational drug in both periods, including:

      • Maximum plasma concentration (Cmax)

      • Time to maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

      • Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf)

      • Terminal half-life (t1/2)

    • Determine the geometric mean ratios (GMRs) and 90% confidence intervals for Cmax and AUC of the investigational drug with and without Probenecid.

    • A significant increase in the AUC and/or Cmax of the investigational drug when co-administered with Probenecid provides evidence of a clinically relevant DDI mediated by the inhibition of renal transporters like OAT1 and OAT3.

Conclusion and Future Directions

Probenecid remains an indispensable tool in the field of drug development for elucidating the role of OAT1 and OAT3 in the renal clearance of new chemical entities. Its well-characterized inhibitory profile provides a reliable method for assessing the potential for clinically significant drug-drug interactions.

While the parent drug, Probenecid, is the primary focus of these studies, the role of its metabolites is an emerging area of interest. The finding that Probenecid acyl β-D-glucuronide also inhibits OAT1 and OAT3 highlights the importance of considering the activity of metabolites in DDI predictions. Future research should aim to fully characterize the inhibitory potential of all major metabolites of Probenecid, including the hydroxylated forms, to refine our understanding of its overall in vivo effects. This will ultimately lead to more accurate predictions of drug interactions and enhance the safety of new medicines.

References

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  • Maeda, K., Tian, Y., Fujita, T., Ikeda, Y., Kato, Y., & Sugiyama, Y. (2014). Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans. European Journal of Pharmaceutical Sciences, 59, 94-103.
  • Shen, H., Holenarsipur, V. K., Mariappan, T. T., Drexler, D. M., Cantone, J. L., Rajanna, P., ... & Humphreys, W. G. (2021). Effect of probenecid on blood levels and renal elimination of furosemide and endogenous compounds in rats: Discovery of putative organic anion transporter biomarkers. Drug Metabolism and Disposition, 49(1), 54-62.
  • van der Made, T. K., van der Zanden, J., & Masereeuw, R. (2022). Renal Organic Anion Transporter-Mediated Drug-Drug Interactions with Probenecid: A Systematic Review. Utrecht University Student Theses Repository.
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  • Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1995). Probenecid inhibits the renal clearance of frusemide and its acyl glucuronide. British journal of clinical pharmacology, 39(6), 692–695.
  • Xu, Y., Zhang, Y., & Hu, M. (2020). Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. Journal of Pharmaceutical Sciences, 109(11), 3436-3443.
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  • Lu, X., Zhou, Y., Zhang, L., & You, G. (2018). Dose-dependent inhibition of plant extracts on OAT1-and OAT3-mediated transport. Journal of ethnopharmacology, 210, 1-8.
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Topic: Experimental Framework for Interrogating the Renal Transport Profile of 2-Hydroxy Probenecid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Parent Compound

In drug development and pharmacology, the journey of a xenobiotic through the body rarely ends with the parent molecule. Metabolites, the products of the body's extensive enzymatic machinery, can possess their own distinct pharmacological and toxicological profiles. Understanding the disposition of major metabolites is not merely an academic exercise; it is a critical component of a comprehensive safety and efficacy evaluation, a principle underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA) [see FDA Guidances on Drug Interaction Studies].[1][2]

This guide focuses on 2-Hydroxy Probenecid, a metabolite of the well-characterized renal transport inhibitor, Probenecid. Probenecid is a classic pharmacological tool and therapeutic agent, primarily known for its potent inhibition of Organic Anion Transporters (OATs) and URAT1.[3][4] Its ability to block the renal tubular secretion of drugs like penicillin, or inhibit the reabsorption of uric acid in the treatment of gout, is a direct consequence of its interaction with these transporters.[5][6][7]

However, the contribution of its metabolites, such as this compound, to its overall in vivo activity and potential for drug-drug interactions (DDIs) remains largely unexplored. This application note provides a robust experimental framework for researchers to systematically investigate the renal transport characteristics of this compound. By leveraging the extensive knowledge of the parent compound, we will outline detailed protocols to determine if this metabolite is a substrate and/or inhibitor of key renal transporters, thereby elucidating its potential role in renal physiology and drug disposition.

Section 1: The Probenecid Paradigm: A Mechanistic Foundation

To investigate the metabolite, we must first master the parent. Probenecid competitively inhibits multiple transporters in the renal proximal tubule.[3] On the basolateral membrane (blood side), it blocks OAT1 (SLC22A6) and OAT3 (SLC22A8), which are responsible for the uptake of a wide range of anionic drugs and endogenous metabolites from the blood into the tubular cells.[6][8] On the apical membrane (urine side), it inhibits URAT1 (SLC22A12), which reabsorbs uric acid from the filtrate back into the cells.[9][10] This dual action is the cornerstone of its therapeutic effects. Probenecid itself is extensively metabolized, primarily through glucuronide conjugation and oxidation of its alkyl side chains, leading to the formation of metabolites including this compound.[11][12]

The core scientific question is: Does hydroxylation of the propyl side chain alter the affinity for these critical transporters? Answering this is essential for predicting the metabolite's contribution to the net effects of Probenecid administration.

Caption: Mechanism of Probenecid in the renal proximal tubule.

Section 2: In Vitro Characterization: Transporter Inhibition Profile

The first step is to determine if this compound inhibits the key transporters targeted by its parent compound. This is typically achieved by measuring the uptake of a known fluorescent or radiolabeled probe substrate in cells overexpressing a single transporter, in the presence and absence of the inhibitor.

Protocol 1: OAT1/OAT3 Inhibition Assay (IC50 Determination)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against OAT1 and OAT3.

Materials:

  • HEK293 cells stably transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8).

  • Mock-transfected HEK293 cells (negative control).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS).

  • Probe Substrate: 6-carboxyfluorescein (6-CF) for OAT1/OAT3.[13]

  • Test Compound: this compound (synthesized and purity-verified).[14]

  • Positive Control Inhibitor: Probenecid.

  • 96-well black, clear-bottom cell culture plates.

  • Fluorescence plate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed OAT1-HEK, OAT3-HEK, and Mock-HEK cells onto 96-well plates at an appropriate density to achieve >95% confluence after 24-48 hours.

  • Compound Preparation: Prepare a 100x stock of this compound in DMSO. Serially dilute in DMSO to create a range of stock concentrations. Further dilute these stocks 1:100 into Assay Buffer to create the final working concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is ≤1%. Prepare Probenecid positive control solutions similarly.

  • Pre-incubation: Aspirate the culture medium from the cells and wash each well twice with 200 µL of room temperature Assay Buffer. Add 100 µL of the appropriate this compound working solution or control solution to each well.

  • Incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Initiate Uptake: Add 100 µL of Assay Buffer containing the probe substrate (e.g., 2 µM 6-CF for a final concentration of 1 µM) to each well.

  • Terminate Uptake: After a pre-determined time (e.g., 5-10 minutes, within the linear range of uptake), aspirate the solution and immediately wash the wells three times with 200 µL of ice-cold Assay Buffer to stop the transport process.

  • Cell Lysis: Add 100 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes with gentle shaking to ensure complete lysis.

  • Quantification: Measure the fluorescence of the lysate in each well using a plate reader (for 6-CF, Excitation ~485 nm, Emission ~520 nm).

  • Data Analysis (Self-Validation):

    • Subtract the fluorescence signal from mock-transfected cells (non-specific uptake) from the signals of OAT1/OAT3-expressing cells to obtain transporter-specific uptake.

    • Normalize the data: Set the average signal from wells with no inhibitor to 100% activity and the signal from wells with a saturating concentration of Probenecid to 0% activity.

    • Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Caption: General workflow for an in vitro transporter inhibition assay.

Data Presentation and Interpretation

Summarize the results in a clear table. A potent inhibition (low µM IC50) suggests that this compound may contribute to the in vivo DDI profile of the parent drug.

Table 1: Example Data Summary for Transporter Inhibition

Compound Transporter Probe Substrate IC50 (µM) [95% CI]
Probenecid hOAT1 6-CF Expected literature value
Probenecid hOAT3 6-CF Expected literature value
This compound hOAT1 6-CF Experimental Result
This compound hOAT3 6-CF Experimental Result

| this compound | hURAT1 | ¹⁴C-Uric Acid | Experimental Result |

Note: A similar protocol can be adapted for URAT1 using a radiolabeled substrate like ¹⁴C-Uric Acid and scintillation counting.[15]

Section 3: Advanced Characterization: In Vivo Studies

If in vitro data suggests potent activity, the next logical step is to confirm these findings in a whole-organism model. In vivo studies are crucial for understanding how pharmacokinetics, plasma protein binding, and metabolism collectively influence the net effect on renal transport.

Protocol 2: In Vivo Renal Clearance Study in Rats

This protocol assesses the ability of this compound to alter the renal clearance of a known OAT substrate.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g).[16]

  • Anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Surgical tools for cannulation.

  • Catheters for jugular vein (infusion) and carotid artery (blood sampling).

  • Bladder catheter for urine collection.

  • Probe Drug: A known OAT substrate (e.g., Cidofovir or Penicillin G).

  • Test Inhibitor: this compound.

  • Vehicle suitable for intravenous administration.

  • Analytical method (LC-MS/MS) for quantifying the probe drug and this compound in plasma and urine.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the rat and maintain body temperature. Surgically implant catheters into the jugular vein, carotid artery, and bladder. Allow the animal to stabilize.

  • Probe Drug Administration (Control Phase):

    • Administer a bolus dose of the OAT probe drug via the jugular vein, followed by a continuous infusion to achieve steady-state plasma concentrations.

    • After an equilibration period (e.g., 60 minutes), collect timed blood samples from the carotid artery and complete urine samples from the bladder catheter over several periods (e.g., four 20-minute periods).

  • Inhibitor Administration (Test Phase):

    • Administer a bolus dose of this compound, followed by a continuous infusion designed to achieve a target steady-state plasma concentration (informed by in vitro IC50 values).

    • Continue the infusion of the OAT probe drug at the same rate.

    • After a new equilibration period, repeat the timed blood and urine collection as in the control phase.

  • Sample Processing and Analysis:

    • Centrifuge blood samples to obtain plasma.

    • Measure the volume of each urine sample.

    • Analyze the concentrations of the probe drug in all plasma and urine samples using a validated LC-MS/MS method.

  • Data Analysis and Interpretation:

    • Calculate the renal clearance (CLr) of the probe drug for each collection period using the formula: CLr = (Cu * V) / Cp , where Cu is the urine concentration, V is the urine flow rate, and Cp is the plasma concentration at the midpoint of the collection interval.

    • Compare the average CLr during the control phase to the average CLr during the test (inhibitor) phase.

    • A statistically significant reduction in the probe drug's CLr in the presence of this compound provides definitive evidence of in vivo renal transport inhibition.

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A [label="Anesthetize Rat &\nSurgically Implant Catheters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Administer OAT Probe Drug\n(Bolus + Infusion)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Control Phase:\nCollect Timed Blood & Urine Samples", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Administer this compound\n(Bolus + Infusion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Test Phase:\nCollect Timed Blood & Urine Samples", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Analyze Drug Concentrations\nin Plasma & Urine (LC-MS/MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="Calculate Renal Clearance (CLr)\nfor Both Phases", fillcolor="#202124", fontcolor="#FFFFFF"]; H [label="Compare CLr (Control vs. Test)\nto Determine Inhibition", fillcolor="#202124", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H; }

Sources

Application Notes and Protocols for Cell-Based Assays to Study 2-Hydroxy Probenecid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Activity of a Key Probenecid Metabolite

Probenecid, a well-established uricosuric agent for treating gout, has garnered significant attention for its pleiotropic effects on various cellular targets.[1][2][3] Its pharmacological profile is primarily attributed to its interaction with membrane transport proteins, including the competitive inhibition of organic anion transporters (OATs) in the kidney and other tissues, and the blockade of Pannexin-1 (PANX1) channels.[1][2][3] Probenecid undergoes extensive metabolism in the body, with 2-Hydroxy Probenecid being one of its major metabolites.[3][4] Understanding the cellular activity of these metabolites is crucial for a comprehensive grasp of Probenecid's overall therapeutic effects and potential drug-drug interactions.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the activity of this compound. We will focus on assays for its two primary molecular targets: PANX1 channels and organic anion transporters (OATs). The protocols described herein are robust and validated methods for studying the parent compound, Probenecid, and are directly applicable to elucidating the specific pharmacological profile of its 2-Hydroxy metabolite.

Target 1: Pannexin-1 (PANX1) Channels

PANX1 forms large-pore channels in the plasma membrane that mediate the release of ATP and other signaling molecules, playing a critical role in processes like inflammation and apoptosis.[1][5] Probenecid is a known inhibitor of PANX1 channels.[1][6] The following assays can be employed to determine the inhibitory activity of this compound on PANX1.

Mechanism of PANX1 Inhibition by Probenecid

The following diagram illustrates the general mechanism of PANX1 channel function and its inhibition, which serves as the basis for the subsequent assays.

cluster_membrane Plasma Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space PANX1 Pannexin-1 (PANX1) Channel (Open State) ATP_out ATP PANX1->ATP_out ATP Efflux Dye_out Fluorescent Dye (e.g., YO-PRO-1) Dye_out->PANX1 Dye Influx ATP_in ATP ATP_in->PANX1 Dye_in Fluorescent Dye Stimulus Channel Activator (e.g., High K+, Mechanical Stress) Stimulus->PANX1 Activates Inhibitor This compound Inhibitor->PANX1 Inhibits

Caption: Mechanism of PANX1 channel activation and inhibition.

Protocol 1: Fluorescent Dye Uptake Assay for PANX1 Inhibition

This assay measures the influx of a fluorescent dye, such as YO-PRO-1, through open PANX1 channels. Inhibition of the channel by a test compound like this compound will reduce dye uptake.

Materials:

  • Cells expressing PANX1 (e.g., HEK293, astrocytes)

  • 96-well black, clear-bottom plates

  • Fluorescent dye (e.g., YO-PRO-1 iodide)

  • PANX1 channel activator (e.g., high potassium buffer, mechanical stimulation)

  • This compound

  • Probenecid (as a positive control)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in assay buffer.

  • Dye Loading and Compound Incubation:

    • Wash the cells once with assay buffer.

    • Add the fluorescent dye solution (e.g., 1 µM YO-PRO-1) to each well.

    • Add the different concentrations of this compound and the positive control (Probenecid) to the respective wells. Include a vehicle control (solvent alone).

    • Incubate for 15-30 minutes at 37°C.

  • Channel Activation and Measurement:

    • Activate the PANX1 channels using the chosen method (e.g., by adding a high potassium buffer).

    • Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 491/509 nm for YO-PRO-1) over time using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence signal to the vehicle control.

    • Plot the normalized fluorescence against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Protocol 2: ATP Release Assay for PANX1 Inhibition

This assay quantifies the amount of ATP released from cells through PANX1 channels. A decrease in ATP release in the presence of this compound indicates channel inhibition.

Materials:

  • Cells expressing PANX1

  • 24- or 48-well plates

  • PANX1 channel activator

  • This compound

  • Probenecid

  • Luminometer

  • ATP bioluminescence assay kit

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 24- or 48-well plates.

    • Pre-incubate the cells with various concentrations of this compound, Probenecid, or vehicle for 30 minutes.

  • Channel Activation and Sample Collection:

    • Activate PANX1 channels.

    • At different time points, collect a small aliquot of the cell culture supernatant.

  • ATP Measurement:

    • Use an ATP bioluminescence assay kit to measure the ATP concentration in the collected supernatants according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate a standard curve using known ATP concentrations.

    • Calculate the ATP concentration in each sample.

    • Plot the ATP concentration against the concentration of this compound to determine the IC50 value.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through PANX1 channels, providing a detailed characterization of channel inhibition.

Materials:

  • Cells expressing PANX1

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular and extracellular recording solutions

  • This compound

  • Probenecid

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull and fire-polish glass capillaries to create patch pipettes with a resistance of 3-5 MΩ.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage protocol to elicit PANX1 currents (e.g., a voltage step to +80 mV).

    • Perfuse the cell with the extracellular solution containing different concentrations of this compound.

    • Record the changes in the current amplitude.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration of the test compound.

    • Normalize the current to the control (before compound application).

    • Construct a dose-response curve and calculate the IC50.

Target 2: Organic Anion Transporters (OATs)

OATs are members of the solute carrier (SLC) superfamily and are crucial for the transport of a wide range of endogenous and exogenous organic anions, including many drugs and their metabolites.[2] Probenecid is a classical inhibitor of OATs, particularly OAT1 and OAT3.[2][7] The following assay can be used to assess the inhibitory potential of this compound on OATs.

Mechanism of OAT Inhibition by Probenecid

The diagram below depicts the process of OAT-mediated substrate uptake and its competitive inhibition.

cluster_membrane Plasma Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space OAT Organic Anion Transporter (OAT1/OAT3) Substrate_in Accumulated Substrate OAT->Substrate_in Uptake Substrate_out Fluorescent/Radiolabeled Substrate Substrate_out->OAT Binding & Transport Inhibitor This compound Inhibitor->OAT Competitive Inhibition

Caption: OAT-mediated substrate uptake and its inhibition.

Protocol 4: Fluorescent Substrate Uptake Assay for OAT Inhibition

This assay measures the uptake of a fluorescent OAT substrate (e.g., 6-carboxyfluorescein) into cells overexpressing a specific OAT. A reduction in substrate accumulation indicates inhibition by the test compound.

Materials:

  • Cells stably overexpressing a specific OAT (e.g., HEK293-OAT1, HEK293-OAT3)

  • Parental cells (not expressing the OAT) as a control

  • 96-well plates

  • Fluorescent OAT substrate (e.g., 6-carboxyfluorescein)

  • This compound

  • Probenecid (as a positive control)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed both OAT-expressing and parental cells in 96-well plates.

  • Compound Incubation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with different concentrations of this compound, Probenecid, or vehicle for 10-15 minutes.

  • Substrate Uptake:

    • Add the fluorescent substrate to all wells.

    • Incubate for a specific time (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.

  • Termination of Uptake and Measurement:

    • Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells to release the accumulated substrate.

    • Measure the fluorescence of the cell lysate using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the fluorescence signal from the parental cells (background) from the signal of the OAT-expressing cells.

    • Normalize the OAT-specific uptake to the vehicle control.

    • Generate a dose-response curve and calculate the IC50 value for this compound.

Data Presentation and Interpretation

For a comprehensive analysis, the results from these assays should be presented in a clear and comparative manner.

Table 1: Comparative Inhibitory Activity of Probenecid and this compound
Assay TypeTargetParameterProbenecid (Positive Control)This compound
Dye UptakePANX1IC50 (µM)~150-350To be determined
ATP ReleasePANX1IC50 (µM)Literature valueTo be determined
Patch ClampPANX1IC50 (µM)Literature valueTo be determined
Substrate UptakeOAT1IC50 (µM)Literature valueTo be determined
Substrate UptakeOAT3IC50 (µM)Literature valueTo be determined

Note: The IC50 values for Probenecid can vary depending on the specific cell type and assay conditions.

Self-Validating Systems and Experimental Causality

The trustworthiness of these protocols is enhanced by the inclusion of appropriate controls. The use of a well-characterized inhibitor like Probenecid as a positive control validates the assay's ability to detect inhibition. Parental cell lines lacking the specific transporter serve as a crucial negative control in OAT assays to distinguish specific transport from background uptake. The choice of assay is dictated by the specific question being addressed. For high-throughput screening, dye uptake and ATP release assays are suitable, while patch-clamp electrophysiology provides a more detailed mechanistic understanding of channel blockade.

Conclusion

The cell-based assays detailed in this application note provide a robust framework for characterizing the activity of this compound on two of its key molecular targets, PANX1 channels and organic anion transporters. By adapting these established protocols, researchers can elucidate the pharmacological profile of this major metabolite, contributing to a more complete understanding of Probenecid's mechanism of action and its clinical implications.

References

  • Dahl, G. (2018). Revisiting multimodal activation and channel properties of Pannexin 1. Journal of General Physiology, 150(1), 19–39. [Link]

  • Perreault, M., et al. (2020). Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy. mBio, 11(2), e00180-20. [Link]

  • Silverman, W. R., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761-C767. [Link]

  • Laliberté, G., et al. (2023). Inhibition of PANX1 Channels Reduces the Malignant Properties of Human High-Risk Neuroblastoma. Journal of Cancer, 14(5), 689–706. [Link]

  • Ma, W., et al. (2009). Pharmacological Characterization of Pannexin-1 Currents Expressed in Mammalian Cells. Molecular Pharmacology, 76(4), 830–841. [Link]

  • Michalski, K., et al. (2017). Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop. Journal of General Physiology, 149(7), 739–752. [Link]

  • Billa, S. D., et al. (2017). A molecular signature in the pannexin1 intracellular loop confers channel activation by the α1-adrenoreceptor in smooth muscle cells. Science Signaling, 10(480), eaal3078. [Link]

  • Laliberté, G., et al. (2023). Inhibition of PANX1 Channels Reduces the Malignant Properties of Human High-Risk Neuroblastoma. Journal of Cancer, 14(5), 689-706. [Link]

  • Silverman, W. R., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology. Cell Physiology, 295(3), C761–C767. [Link]

  • BPAC NZ. (2021). Pharmacokinetic medicines interactions with probenecid. BPAC NZ Better Medicine. [Link]

  • Guerola, M., et al. (1979). Urinary Excretion of Probenecid and Its Metabolites in Humans as a Function of Dose. Journal of Pharmaceutical Sciences, 68(1), 97-100. [Link]

  • Taylor & Francis. (n.d.). Probenecid – Knowledge and References. Taylor & Francis Online. [Link]

  • Bush, K. T., et al. (2022). Blockade of Organic Anion Transport in Humans After Treatment With the Drug Probenecid Leads to Major Metabolic Alterations in Plasma and Urine. Clinical Pharmacology & Therapeutics, 112(3), 653–664. [Link]

  • Cunningham, R. F., et al. (1981). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics, 6(2), 135–151. [Link]

  • Murray, G. H., et al. (2022). Repurposing Probenecid to Inhibit SARS-CoV-2, Influenza Virus, and Respiratory Syncytial Virus (RSV) Replication. Viruses, 14(3), 639. [Link]

Sources

Application Notes and Protocols for the Pharmacokinetic Modeling of 2-Hydroxy Probenecid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the pharmacokinetic (PK) modeling of 2-Hydroxy Probenecid, a primary metabolite of the uricosuric agent probenecid. The following application notes and protocols are designed to be a practical resource, blending established methodologies with the scientific rationale necessary for robust experimental design and data interpretation.

I. Introduction and Scientific Rationale

Probenecid is a widely used pharmaceutical agent, primarily prescribed for the treatment of gout and hyperuricemia.[1][2][3] It functions by inhibiting the renal tubular reabsorption of uric acid, thereby increasing its excretion.[2][3] Probenecid is also co-administered with certain antibiotics, such as penicillin, to increase their plasma concentrations by inhibiting their renal excretion.[1][2]

The clinical efficacy and potential for drug-drug interactions of probenecid are intrinsically linked to its pharmacokinetic profile, which includes extensive metabolism. One of its major metabolic pathways is the oxidation of its alkyl side chains, leading to the formation of hydroxylated metabolites, including this compound.[1] Understanding the formation, distribution, metabolism, and excretion (ADME) of this compound is crucial for a complete characterization of the parent drug's overall disposition and effect. This metabolite may contribute to the therapeutic and toxicological profile of probenecid, making its pharmacokinetic modeling an essential component of preclinical and clinical drug development.

This guide will detail the necessary steps to develop a robust pharmacokinetic model for this compound, from the initial in vitro metabolism studies to the final in silico modeling and simulation.

II. In Vitro Metabolism of Probenecid: Elucidating the Formation of this compound

A foundational step in modeling the pharmacokinetics of a metabolite is to understand its formation from the parent drug. In vitro systems, particularly human liver microsomes, are invaluable tools for this purpose.[4][5][6][7]

Protocol 1: In Vitro Incubations with Human Liver Microsomes

This protocol outlines the procedure to investigate the formation of this compound from probenecid using human liver microsomes.

1. Materials:

  • Probenecid
  • This compound (as a reference standard)
  • Pooled human liver microsomes (HLMs)
  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
  • Phosphate buffer (pH 7.4)
  • Acetonitrile (ACN)
  • Formic acid (FA)
  • Internal standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled analog of probenecid or this compound)

2. Incubation Procedure:

  • Prepare a stock solution of probenecid in a suitable solvent (e.g., methanol or DMSO) and dilute it in phosphate buffer to achieve the desired final concentrations for incubation.
  • In a microcentrifuge tube, pre-warm the HLM suspension in phosphate buffer at 37°C.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • Immediately add the probenecid solution to the incubation mixture.
  • Incubate at 37°C with gentle shaking.
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
  • Vortex the samples and centrifuge to precipitate the proteins.
  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. Rationale for Experimental Choices:

  • Human Liver Microsomes: HLMs are a rich source of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for phase I oxidative metabolism of many drugs.[4][7][8][9] Using HLMs allows for the direct investigation of CYP-mediated formation of this compound.
  • NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity. An NADPH regenerating system ensures a sustained supply of this cofactor throughout the incubation period.
  • Time-Course Experiment: By measuring the formation of this compound over time, the initial rate of formation can be determined, which is essential for enzyme kinetic studies.

Diagram 1: Workflow for In Vitro Metabolism of Probenecid

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Sample Processing prep_probenecid Prepare Probenecid Stock add_probenecid Add Probenecid prep_probenecid->add_probenecid prep_hlm Prepare HLM Suspension prewarm Pre-warm HLM at 37°C prep_hlm->prewarm prep_nadph Prepare NADPH System initiate Initiate with NADPH prep_nadph->initiate prewarm->initiate initiate->add_probenecid incubate Incubate at 37°C add_probenecid->incubate quench Quench with ACN + IS incubate->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for the in vitro metabolism of probenecid using human liver microsomes.

Data Presentation: Enzyme Kinetics

The data obtained from the in vitro metabolism studies can be used to determine the Michaelis-Menten kinetic parameters for the formation of this compound.

ParameterDescription
Vmax Maximum rate of metabolite formation
Km Substrate concentration at half-maximal velocity

These parameters are crucial for building a mechanistic pharmacokinetic model that can simulate the in vivo formation of the metabolite.

III. Bioanalytical Method for the Simultaneous Quantification of Probenecid and this compound

A validated bioanalytical method is the cornerstone of any pharmacokinetic study. For modeling this compound, a method capable of simultaneously measuring both the parent drug and the metabolite in biological matrices (e.g., plasma, urine) is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.[7][10][11][12]

Protocol 2: LC-MS/MS Method for Probenecid and this compound in Human Plasma

This protocol provides a general framework for developing and validating an LC-MS/MS method. Specific parameters will need to be optimized for the available instrumentation.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Pre-condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.
  • Load the plasma sample onto the cartridge.
  • Wash the cartridge with a weak organic solvent to remove interferences.
  • Elute the analytes (probenecid and this compound) with a suitable elution solvent (e.g., methanol or acetonitrile).
  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is a common choice.
  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is typically used to achieve good separation.
  • Flow Rate: A flow rate of 0.3-0.5 mL/min is standard for analytical LC.
  • Column Temperature: Maintaining a constant column temperature (e.g., 40°C) ensures reproducible retention times.

3. Tandem Mass Spectrometry:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this class of compounds. Both positive and negative ion modes should be evaluated.
  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.
  • MS/MS Transitions (Example):
  • Probenecid: The precursor ion will be its protonated or deprotonated molecular ion. The product ions will be characteristic fragments.
  • This compound: The precursor ion will be its protonated or deprotonated molecular ion. The product ions will be characteristic fragments.
  • Internal Standard: A stable isotope-labeled analog will have a precursor ion with a higher mass, but will ideally fragment to the same product ion as the analyte.

4. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for:

  • Selectivity
  • Linearity and range
  • Accuracy and precision
  • Matrix effect
  • Recovery
  • Stability (freeze-thaw, bench-top, long-term)

IV. Pharmacokinetic Study Design and Data Collection

To build a pharmacokinetic model, concentration-time data for both probenecid and this compound are required from in vivo studies.

1. Study Design:

  • A single-dose, oral administration of probenecid to healthy volunteers is a common design for initial pharmacokinetic characterization.
  • Serial blood samples should be collected at appropriate time points to capture the absorption, distribution, and elimination phases of both the parent drug and the metabolite.
  • Urine samples can also be collected to determine the extent of renal excretion of both compounds.

2. Data Analysis:

  • The plasma concentration-time data for probenecid and this compound should be plotted.
  • Non-compartmental analysis (NCA) should be performed to calculate key pharmacokinetic parameters.

Data Presentation: Key Pharmacokinetic Parameters from NCA

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL/F Apparent total clearance of the drug from plasma after oral administration
Vd/F Apparent volume of distribution after oral administration

V. Pharmacokinetic Modeling of this compound

Pharmacokinetic models are mathematical descriptions of the time course of a drug and its metabolites in the body. These models can be used to simulate drug disposition, predict drug concentrations under different dosing regimens, and explore the impact of covariates on pharmacokinetics.

1. Model Structure: A common approach for a parent drug and its metabolite is a compartmental model. A two-compartment model for probenecid with a one-compartment model for this compound is a reasonable starting point.

Diagram 2: A Compartmental Pharmacokinetic Model for Probenecid and this compound

G Dose Oral Dose (Probenecid) Central_P Central Compartment (Probenecid) Dose->Central_P ka Peripheral_P Peripheral Compartment (Probenecid) Central_P->Peripheral_P k12 Central_M Central Compartment (this compound) Central_P->Central_M km Peripheral_P->Central_P k21

Caption: A two-compartment model for probenecid and a one-compartment model for this compound.

2. Model Parameters:

  • ka: Absorption rate constant of probenecid.
  • k10: Elimination rate constant of probenecid from the central compartment.
  • k12, k21: Inter-compartmental transfer rate constants for probenecid.
  • km: Rate constant for the formation of this compound from probenecid.
  • ke_m: Elimination rate constant of this compound.

3. Model Fitting and Simulation:

  • Specialized software (e.g., NONMEM, Phoenix WinNonlin) is used to fit the model to the observed concentration-time data.
  • The software estimates the values of the model parameters.
  • Once the model is validated, it can be used to simulate the pharmacokinetic profiles under different conditions.

VI. The Role of this compound in Pharmacodynamics

An important consideration in metabolite pharmacokinetics is whether the metabolite itself has pharmacological activity. Probenecid's primary mechanism of action is the inhibition of renal transporters, particularly URAT1 and organic anion transporters (OATs).[3][13]

Diagram 3: Probenecid's Mechanism of Action in the Renal Tubule

G cluster_blood Blood cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) Urate_Blood Uric Acid URAT1 URAT1 URAT1->Urate_Blood Probenecid_Cell Probenecid Probenecid_Cell->URAT1 Inhibition Metabolite_Cell 2-Hydroxy Probenecid Metabolite_Cell->URAT1 Potential Inhibition? Urate_Lumen Uric Acid Urate_Lumen->URAT1 Reabsorption

Caption: Probenecid inhibits URAT1, preventing uric acid reabsorption. This compound may also have inhibitory activity.

Future research should focus on determining the inhibitory potency (e.g., IC50) of this compound on these transporters. This information is critical for developing a comprehensive pharmacokinetic/pharmacodynamic (PK/PD) model that can predict the overall uricosuric effect of probenecid administration.

VII. Conclusion

The pharmacokinetic modeling of this compound is a multi-faceted process that requires a combination of in vitro, in vivo, and in silico approaches. By following the protocols and principles outlined in this guide, researchers can develop a robust understanding of the disposition of this key metabolite and its contribution to the overall pharmacology of probenecid. This knowledge is essential for the continued safe and effective use of this important therapeutic agent.

VIII. References

  • Cunningham, R. F., Perel, J. M., Israili, Z. H., & Dayton, P. G. (1977). Probenecid metabolism in vitro with rat, mouse, and human liver preparations. Studies of factors affecting the site of oxidation. Drug Metabolism and Disposition, 5(2), 205–210. [Link]

  • Arnold, M. E., Hsin, G., Egan, D., KUKI, A., & Easter, J. (2015). A validated enantioselective LC-MS/MS assay for quantification of a major chiral metabolite of an achiral 11-β-hydroxysteroid-dehydrogenase 1 inhibitor in human plasma: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 988, 136-144. [Link]

  • Chhonker, Y. S., et al. (2024). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. Pharmaceuticals, 17(7), 834. [Link]

  • Cunningham, R. F., Israili, Z. H., & Dayton, P. G. (1981). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics, 6(2), 135–151. [Link]

  • Mevenkamp, J., et al. (2020). Physiologically Based Pharmacokinetic Models of Probenecid and Furosemide to Predict Transporter Mediated Drug-Drug Interactions. Pharmaceutical Research, 37(12), 250. [Link]

  • Wikipedia contributors. (2024, November 26). Uricosuric. In Wikipedia, The Free Encyclopedia. Retrieved 04:17, January 16, 2026, from [Link]

  • Wu, W., et al. (2024). Molecular mechanisms of urate transport by the native human URAT1 and its inhibition by anti-gout drugs. Nature Communications, 15(1), 1-13. [Link]

  • Wempe, M. F., et al. (2016). Mechanism of high affinity inhibition of the human urate transporter URAT1. Scientific Reports, 6(1), 1-11. [Link]

  • Zhu, Y., et al. (2024). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. bioRxiv. [Link]

  • S, R., & R, S. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699-1722. [Link]

  • Plant, N. (2004). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.8. [Link]

  • Jaehde, U., Sörgel, F., Reiter, A., Sigl, G., Naber, K. G., & Schunack, W. (1995). Competitive inhibition of renal tubular secretion of ciprofloxacin and metabolite by probenecid. British Journal of Clinical Pharmacology, 40(5), 457–463. [Link]

  • Stamp, L. K., & Dalbeth, N. (2022). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. Rheumatology and Therapy, 9(3), 735-749. [Link]

  • Chhonker, Y. S., et al. (2024). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. ResearchGate. [Link]

  • N/A. (2024). In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. [Link]

  • Kailasam, S. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent. [Link]

  • Studzińska, S., et al. (2016). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 131, 299-307. [Link]

  • N/A. (n.d.). 3543 PDFs | Review articles in PROBENECID. ResearchGate. [Link]

  • N/A. (n.d.). Uricosurics Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Delmas, Y., et al. (1993). Restoration of the uricosuric effect of probenecid after triglycylvasopressine administration in a gouty patient. Clinical Nephrology, 40(4), 226-229. [Link]

  • Kydd, A. S., et al. (2014). Uricosuric medications for chronic gout. Cochrane Database of Systematic Reviews, (11). [Link]

  • Yan, R., et al. (2023). Structural Basis for Inhibition of Urate Reabsorption in URAT1. ACS Central Science, 9(8), 1548-1556. [Link]

  • Doogue, M. P., & Polasek, T. M. (2011). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Clinical Pharmacokinetics, 50(6), 351-360. [Link]

  • Israili, Z. H., et al. (1972). Metabolites of probenecid. Chemical, physical, and pharmacological studies. Journal of Medicinal Chemistry, 15(7), 709–713. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]

  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician, 76(3), 391-396. [Link]

  • Kuhn, E., et al. (2014). A targeted LC MS/MS assay of a health surveillance panel and its application to chronic kidney disease. Proteomics. Clinical Applications, 8(1-2), 115-124. [Link]

  • Nishikawa, M., et al. (2017). Effect of health foods on cytochrome P450-mediated drug metabolism. Journal of Pharmaceutical Health Care and Sciences, 3(1), 1-8. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy Probenecid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Hydroxy Probenecid. As a key metabolite of Probenecid, obtaining a pure analytical standard of this compound is crucial for pharmacokinetic and metabolic studies. However, its synthesis presents unique challenges, primarily centered around achieving regioselective hydroxylation of the n-propyl side chain. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these complexities.

Troubleshooting Guide: Common Experimental Hurdles

Question 1: My reaction yields a mixture of hydroxylated isomers (1-hydroxy, 2-hydroxy, and 3-hydroxy Probenecid). How can I improve the selectivity for the 2-hydroxy position?

Answer:

This is the most common challenge in the synthesis of this compound. The electron-donating nature of the sulfonamide group offers little to no directing effect on the alkyl chain, leading to a statistical mixture of hydroxylated products. To enhance regioselectivity, consider the following approaches:

  • Directed C-H Oxidation: Modern synthetic methods allow for more controlled C-H functionalization. Utilizing a directing group approach can be highly effective. For instance, a temporary tethering of a directing group to the carboxylic acid moiety of Probenecid could position a catalyst to favor hydroxylation at the C2 position. While this adds steps to the synthesis (protection/deprotection), it offers a significant increase in selectivity.

  • Biocatalysis: Employing whole-cell biocatalysts or isolated enzymes (e.g., from Pseudomonas putida) can offer exceptional regioselectivity in hydroxylation reactions.[1][2] These enzymatic systems are highly specific and can be optimized for the desired transformation. Screening different microbial strains or purified enzymes would be a necessary first step.

  • Starting Material Modification: An alternative strategy is to start with a precursor that already contains the hydroxyl group at the desired position. For example, synthesizing a derivative of p-carboxybenzenesulfonyl chloride with a pre-hydroxylated propyl amine derivative. This circumvents the issue of direct hydroxylation of the final Probenecid molecule.

Question 2: I am observing significant amounts of unreacted Probenecid. How can I drive the reaction to completion?

Answer:

Low conversion rates can be due to several factors. Here is a systematic approach to troubleshoot this issue:

  • Reaction Conditions:

    • Temperature: For many oxidation reactions, increasing the temperature can improve the reaction rate. However, be cautious, as this may also lead to the formation of degradation impurities.[3] A careful optimization study is recommended.

    • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC.

    • Reagent Stoichiometry: Gradually increasing the equivalents of the oxidizing agent can improve conversion. However, an excess of a strong oxidant can lead to over-oxidation or side product formation.

  • Catalyst Activity: If you are using a catalyst, ensure its activity is not compromised.

    • Catalyst Loading: Increasing the catalyst loading may be necessary.

    • Catalyst Poisoning: Starting materials or solvents may contain impurities that can poison the catalyst. Ensure the purity of all reagents and solvents.

  • Solvent Choice: The solubility of Probenecid can be a limiting factor.[4][5] Ensure that Probenecid is fully dissolved in the chosen solvent system to maximize its availability for the reaction.

Question 3: The purification of this compound by column chromatography is proving difficult, with poor separation from other isomers and the parent drug. What can I do?

Answer:

The polarity difference between Probenecid and its hydroxylated isomers is often insufficient for easy separation by standard silica gel chromatography. Here are some advanced strategies:

  • Chromatography System Optimization:

    • Stationary Phase: Consider using a different stationary phase. Reverse-phase chromatography (e.g., C18) can be very effective for separating compounds with small differences in polarity.[6][7]

    • Mobile Phase: A systematic optimization of the mobile phase is crucial. For normal phase chromatography, adding a small amount of a polar solvent like methanol or a modifier like acetic acid can significantly improve resolution. For reverse-phase, a gradient elution is likely necessary.

  • Derivatization: Temporarily derivatizing the hydroxyl group of the isomers can exaggerate their structural differences, making them easier to separate. For example, esterification of the hydroxyl group followed by chromatography and subsequent deprotection.

  • Preparative HPLC: For obtaining highly pure material, preparative HPLC is the recommended method.[8][9] While more resource-intensive, it offers the highest resolution for separating closely related isomers.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The molecular formula of Probenecid is C13H19NO4S, with a molecular weight of 285.36 g/mol .[10] this compound has the formula C13H19NO5S, with the addition of one oxygen atom, giving it a molecular weight of 301.36 g/mol .

CompoundMolecular FormulaMolecular Weight ( g/mol )
ProbenecidC13H19NO4S285.36
This compoundC13H19NO5S301.36

Q2: What analytical techniques are best for confirming the identity and purity of synthesized this compound?

A2: A combination of techniques is essential for unambiguous characterization:

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and separating it from Probenecid and other isomers.[6][8][9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural elucidation. 1H and 13C NMR will provide initial structural information, but 2D NMR techniques (like COSY and HMBC) will be necessary to definitively confirm the position of the hydroxyl group on the propyl chain.

Q3: Are there any known safety precautions I should take when working with Probenecid and its derivatives?

A3: Probenecid is a sulfonamide derivative and may cause allergic reactions in sensitive individuals.[11][12] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All syntheses should be performed in a well-ventilated fume hood.

Q4: What are the common impurities I should be aware of in Probenecid starting material?

A4: Impurities in the starting Probenecid can affect your synthesis. These can include unreacted precursors from its own synthesis, such as p-carboxybenzenesulfonyl chloride, and degradation products.[3] It is advisable to use a high-purity grade of Probenecid for your synthesis.

Experimental Protocols & Visualizations

Protocol 1: General Workflow for Synthesis and Purification

This protocol outlines a general approach. Specific reagents and conditions will need to be optimized based on the chosen synthetic route.

  • Reaction Setup:

    • Dissolve Probenecid in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add the chosen oxidizing agent and/or catalyst.

    • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench any remaining oxidizing agent.

    • Perform an aqueous work-up to remove water-soluble byproducts.

    • Extract the product into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purification:

    • Subject the crude product to column chromatography (normal or reverse-phase) or preparative HPLC for purification.

    • Collect and combine the fractions containing the desired product.

    • Evaporate the solvent to obtain the pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using HPLC, MS, and NMR.

Diagram 1: Synthetic Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Probenecid Probenecid Starting Material Reaction Hydroxylation Reaction (e.g., C-H Oxidation) Probenecid->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Aqueous Extraction Quenching->Extraction Drying Drying and Concentration Extraction->Drying Purification Preparative HPLC / Column Chromatography Drying->Purification Analysis Purity & Structural Confirmation (HPLC, MS, NMR) Purification->Analysis Final Final Product Analysis->Final Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G cluster_conversion Low Conversion Issues cluster_degradation Degradation Issues cluster_purification_loss Purification Loss Start Low Yield of This compound Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conversion Monitor Reaction Conversion (HPLC/TLC) Start->Check_Conversion Purification_Loss Product Loss During Purification? Start->Purification_Loss Increase_Temp Increase Reaction Temperature Check_Conversion->Increase_Temp Increase_Time Increase Reaction Time Check_Conversion->Increase_Time Increase_Reagent Increase Oxidant/Catalyst Loading Check_Conversion->Increase_Reagent Degradation Significant Degradation Observed? Check_Conversion->Degradation Lower_Temp Lower Reaction Temperature Degradation->Lower_Temp Yes Milder_Oxidant Use Milder Oxidizing Agent Degradation->Milder_Oxidant Yes Optimize_Chromatography Optimize Chromatography Conditions Purification_Loss->Optimize_Chromatography Yes Check_Workup Review Work-up Procedure Purification_Loss->Check_Workup Yes

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

  • Probenecid Impurities and Related Compound. Veeprho. [Link]

  • Comparison of Methods for Determining Probenecid in Tablets and Flavored Oral Suspensions Containing Ampicillin. Journal of AOAC INTERNATIONAL. [Link]

  • Comparison of methods for determining probenecid in tablets and flavored oral suspensions containing ampicillin. PubMed. [Link]

  • CHEMISTRY, BIOLOGICAL PROPERTIES AND ANALYTICAL METHODS FOR ESTIMATION OF PROBENECID: AN UPDATED REVIEW. Technische Sicherheit. [Link]

  • CN103613521A - Water-phase synthetic method of probenecid.
  • Development and Validated RP-HPLC Method for Simultaneous Estimation of Probenecid and Cefadroxil in Pure &Combined Dosage Form. American Journal of Pharmatech Research. [Link]

  • Stability-Indicating Chromatographic Methods for the Simultaneous Determination of Probenecid and Colchicine in Their Combined Tablet. ResearchGate. [Link]

  • Synthesis, Characterization and It's Antimicrobial Activity of Probenecid. [Link]

  • Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. MDPI. [Link]

  • Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida. NIH. [Link]

  • Synthesis and characterization of supramolecular assembly probenecid cocrystal. [Link]

  • Synthesis of probenecid analogue 13 and NH functionalization to enhance coverage of chemical space. ResearchGate. [Link]

  • Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida. Bioresources and Bioprocessing. [Link]

  • The History and Future of Probenecid. ResearchGate. [Link]

  • Probenecid. PubChem. [Link]

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]

  • Probenecid. LiverTox - NCBI Bookshelf. [Link]

Sources

Technical Support Center: Optimizing Chromatographic Separation of Probenecid Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for the chromatographic analysis of Probenecid and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your separations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.

Introduction to Probenecid and its Chromatographic Challenges

Probenecid is a uricosuric agent used in the treatment of gout and hyperuricemia.[1][2] It functions by inhibiting the renal tubular reabsorption of uric acid.[3] Probenecid is extensively metabolized, primarily through glucuronide conjugation and oxidation of its alkyl side chains.[4] The resulting metabolites, particularly the acyl glucuronide, can be labile, posing significant challenges for accurate chromatographic analysis.[5][6]

Common issues encountered during the separation of Probenecid and its metabolites include poor peak shape (tailing), inadequate resolution between the parent drug and its metabolites, and instability of the glucuronide conjugate during sample preparation and analysis.[5][7] This guide provides a structured approach to troubleshooting and optimizing your chromatographic methods to overcome these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chromatographic separation of Probenecid metabolites in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing) for Probenecid

Q: My Probenecid peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing for acidic compounds like Probenecid is often due to secondary interactions with the stationary phase.[7] Here’s a breakdown of the causes and solutions:

  • Cause 1: Silanol Interactions. Residual silanol groups on the surface of silica-based reversed-phase columns can interact with the acidic Probenecid molecule, leading to peak tailing.[8][9]

    • Solution:

      • Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic or acetic acid) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[10][11] A mobile phase pH at least 2 units below the pKa of the analyte is recommended for good peak shape.[10]

      • Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns have fewer accessible silanol groups, which significantly improves peak symmetry for acidic compounds.[8][12]

  • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.[13]

    • Solution: Reduce the injection volume or the concentration of the sample.[14]

  • Cause 3: Extra-Column Volume. Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[15]

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly made to minimize dead volume.[16]

Issue 2: Poor Resolution Between Probenecid and its Metabolites

Q: I am struggling to separate Probenecid from its hydroxylated metabolites and the glucuronide conjugate. What parameters can I adjust?

A: Achieving baseline resolution between a parent drug and its closely related metabolites requires careful optimization of the mobile phase and stationary phase.

  • Cause 1: Inadequate Mobile Phase Strength. The organic modifier concentration directly impacts retention and selectivity in reversed-phase chromatography.

    • Solution:

      • Optimize the Gradient: A shallower gradient can improve the resolution of closely eluting peaks.[13] Start with a lower initial percentage of the organic solvent and increase it more slowly over time.

      • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.

  • Cause 2: Suboptimal Stationary Phase. Not all C18 columns are the same. Differences in surface chemistry can lead to variations in selectivity.

    • Solution:

      • Screen Different Columns: Try columns with different bonded phases (e.g., C8, Phenyl) or from different manufacturers. Phenyl columns can offer unique selectivity for aromatic compounds like Probenecid.

      • Consider Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency and better resolution.[17][18]

Issue 3: Instability of Probenecid Glucuronide

Q: I suspect my Probenecid glucuronide metabolite is degrading during my analysis. How can I improve its stability?

A: Probenecid acyl glucuronide is known to be unstable, particularly in neutral or alkaline conditions, where it can undergo hydrolysis or intramolecular rearrangement.[5][6]

  • Cause 1: pH of the Sample and Mobile Phase. The stability of acyl glucuronides is highly pH-dependent.

    • Solution:

      • Acidify Samples: Immediately acidify biological samples (urine, plasma) upon collection to a pH of 5-6 to preserve the glucuronide.[6]

      • Maintain an Acidic Mobile Phase: Use a mobile phase with a pH below 7 to prevent on-column degradation.

  • Cause 2: Temperature. Higher temperatures can accelerate the degradation of labile metabolites.

    • Solution: Maintain the autosampler at a low temperature (e.g., 4°C) and use a column oven set to a moderate temperature (e.g., 25-40°C) to ensure reproducibility without causing significant degradation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for Probenecid and its metabolites?

A1: A good starting point for method development would be a reversed-phase separation on a C18 column with a gradient elution.[17][18]

ParameterRecommended Starting ConditionRationale
Column C18, 100 x 2.1 mm, 1.8 µmProvides good retention for moderately nonpolar compounds and high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and is MS-compatible.[19]
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 5-95% B over 10 minutesA generic gradient to elute a wide range of compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30°CProvides good reproducibility.
Detection UV at 245 nm or MS/MSProbenecid has a UV maximum around 247 nm.[2] MS/MS offers higher sensitivity and selectivity.[17][18]

Q2: How should I prepare biological samples (plasma, urine) for the analysis of Probenecid and its metabolites?

A2: Sample preparation is critical for removing interferences and ensuring the stability of the analytes.

  • Plasma: Protein precipitation is a common and effective method. Add a cold organic solvent like acetonitrile (containing an internal standard) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be injected directly or after evaporation and reconstitution in the mobile phase.[20]

  • Urine: For urine samples, a "dilute-and-shoot" approach is often sufficient. Dilute the urine sample with the initial mobile phase, vortex, and centrifuge to remove any particulates before injection. Solid-phase extraction (SPE) can be used for cleaner samples if necessary.[5]

Q3: What are the major metabolites of Probenecid I should be looking for?

A3: The primary metabolic pathways for Probenecid are glucuronidation and side-chain oxidation.[2][4] You should expect to see:

  • Probenecid acyl glucuronide: A major metabolite, particularly in urine.[6][21]

  • Hydroxylated metabolites: Oxidation of the propyl side chains.

  • N-dealkylation products.

Experimental Protocols

Protocol 1: General Method Development Workflow for Probenecid Metabolite Separation

This protocol outlines a systematic approach to developing a robust HPLC or UHPLC method.

  • Analyte and Column Selection:

    • Obtain reference standards for Probenecid and any available metabolites.

    • Select a high-quality, end-capped C18 column as the primary screening column.

  • Initial Gradient Screening:

    • Prepare a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Run a fast, steep gradient (e.g., 5-95% B in 5 minutes) to determine the approximate elution time of the analytes.

  • Gradient Optimization:

    • Based on the initial screen, design a shallower gradient around the elution window of your compounds of interest to improve resolution.

    • Experiment with different gradient slopes and durations.

  • Mobile Phase pH and Additive Optimization:

    • If peak tailing is observed, ensure the mobile phase is sufficiently acidic (pH 2.5-3.5).

    • For MS applications, formic acid is preferred. For UV detection, phosphoric acid can also be used.[19]

  • Column Temperature and Flow Rate Adjustment:

    • Evaluate the effect of column temperature on selectivity and retention time. Higher temperatures generally lead to shorter retention times and sharper peaks but can affect the stability of some analytes.

    • Adjust the flow rate to optimize analysis time and resolution.

Diagram: Troubleshooting Logic for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph check_column Using an End-Capped Column? check_ph->check_column Yes solution_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) check_ph->solution_ph No check_overload Is Injection Volume / Concentration High? check_column->check_overload Yes solution_column Switch to a High-Purity, End-Capped Column check_column->solution_column No check_dead_volume Are Tubing/Connections Optimized? check_overload->check_dead_volume No solution_overload Reduce Injection Volume or Sample Concentration check_overload->solution_overload Yes solution_dead_volume Use Shorter, Narrower ID Tubing and Check Fittings check_dead_volume->solution_dead_volume No end_node Symmetrical Peak Achieved check_dead_volume->end_node Yes solution_ph->end_node solution_column->end_node solution_overload->end_node solution_dead_volume->end_node

Caption: A flowchart for troubleshooting peak tailing.

Conclusion

Optimizing the chromatographic separation of Probenecid and its metabolites requires a systematic and informed approach. By understanding the chemical properties of the analytes and the principles of chromatography, you can effectively troubleshoot common issues like peak tailing, poor resolution, and analyte instability. This guide provides the foundational knowledge and practical steps to develop robust and reliable analytical methods for your research.

References

  • Cunningham, R. F., et al. (1981). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics, 6(2), 135-151. [Link]

  • Agilent Technologies. (2023). HPLC Troubleshooting Guide. [Link]

  • Hansen, E. B., Jr., & Dooley, K. C. (1991). Rapid high-performance liquid chromatographic assay for the simultaneous determination of probenecid and its glucuronide in urine. Irreversible binding of probenecid to serum albumin. Journal of Pharmaceutical and Biomedical Analysis, 9(1), 65-73. [Link]

  • Rashid, M., et al. (2024). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. Separations, 11(7), 197. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

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  • Vree, T. B., & Beneken Kolmer, E. W. (1992). Direct measurement of probenecid and its glucuronide conjugate by means of high pressure liquid chromatography in plasma and urine of humans. Pharmacy World & Science, 14(3), 83-87. [Link]

  • Vree, T. B., et al. (1993). Capacity-limited renal glucuronidation of probenecid by humans. A pilot Vmax-finding study. Arzneimittel-Forschung, 43(10), 1034-1037. [Link]

  • Medscape. Benemid (probenecid) dosing, indications, interactions, adverse effects, and more. [Link]

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  • Rashid, M., et al. (2024). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. ResearchGate. [Link]

  • MicroSolv Technology Corporation. (2020). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]

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  • Smith, P. C., et al. (1985). Effect of probenecid on the formation and elimination of acyl glucuronides: studies with zomepirac. Clinical Pharmacology & Therapeutics, 38(2), 121-127. [Link]

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  • ResearchGate. (2025). Comprehensive RP-HPLC Analysis of Sulopenem Etzadroxil and Probenecid: Development, Validation and Stability Studies. [Link]

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  • Nigam, S. K., et al. (2019). Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine. Journal of Biological Chemistry, 294(45), 16974-16986. [Link]

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  • ResearchGate. (2025). Screening for 18 diuretics and probenecid in doping analysis by liquid chromatography-tandem mass spectrometry. [Link]

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Technical Support Center: Ensuring the Stability of 2-Hydroxy Probenecid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on maintaining the stability of 2-Hydroxy Probenecid in various biological matrices. As researchers, scientists, and drug development professionals, ensuring the integrity of your analytes from collection to analysis is paramount for generating reliable and reproducible data. This guide is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and proactively design robust experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability of this compound.

Q1: What is this compound and why is its stability a concern?

This compound is a metabolite of Probenecid, a uricosuric agent used in the treatment of gout.[1][2] It is formed by the oxidation of one of the propyl side chains of the parent drug.[3] The stability of this compound in biological samples is a concern due to its chemical structure, which includes both a carboxylic acid and a phenolic hydroxyl group. These functional groups can be susceptible to degradation through oxidation, pH-mediated hydrolysis, and enzymatic activity in biological matrices like plasma, serum, and urine.

Q2: What are the primary factors that can affect the stability of this compound in my samples?

The main factors include:

  • Temperature: Higher temperatures generally accelerate chemical and enzymatic degradation.

  • pH: The stability of phenolic compounds and carboxylic acids is often pH-dependent.[4][5]

  • Enzymatic Activity: Esterases and glucuronidases present in biological samples can potentially metabolize or deconjugate the analyte.[6][7]

  • Oxidation: The phenolic hydroxyl group may be susceptible to oxidation.

  • Light Exposure: Photodegradation can be a concern for some analytes.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade analytes and alter the sample matrix.

Q3: What immediate steps can I take to improve the stability of this compound upon sample collection?

Upon collection, it is crucial to:

  • Cool the sample immediately: Place blood collection tubes on ice.

  • Process promptly: Separate plasma or serum from whole blood as soon as possible, preferably within one hour.

  • Control pH: Consider using collection tubes containing an anticoagulant with a pH-adjusting agent (e.g., citrate buffer).

  • Freeze at appropriate temperatures: Store processed samples at -70°C or lower for long-term storage.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing deeper insights and solutions.

Q: I'm observing a significant decrease in this compound concentration in my plasma samples, even when stored at -20°C. What could be the cause?

A: Storage at -20°C may not be sufficient to halt all degradation processes. Several factors could be at play:

  • Insufficiently Low Temperature: For long-term stability, -70°C or -80°C is highly recommended to minimize both chemical and enzymatic degradation.

  • Enzymatic Degradation: Enzymes like esterases can remain active at -20°C. If this compound forms an unstable acyl glucuronide, it could be susceptible to hydrolysis.

  • pH Shifts during Freezing: The pH of buffered solutions can change as they freeze, potentially creating microenvironments where the analyte is less stable.

  • Oxidation: If the samples were not handled to minimize oxygen exposure (e.g., headspace in the storage tube), oxidation could still occur slowly.

Troubleshooting Steps:

  • Conduct a comparative storage stability study: Store aliquots of a pooled sample at -20°C and -80°C and analyze them at various time points.

  • Evaluate the need for enzyme inhibitors: In your stability assessment, include samples fortified with a general esterase inhibitor like phenylmethylsulfonyl fluoride (PMSF) or sodium fluoride to see if this prevents degradation. Note: The compatibility of inhibitors with your analytical method must be verified.

  • Assess the impact of antioxidants: Spike a sample aliquot with an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) before freezing to determine if oxidation is a contributing factor.[8]

Q: My results for this compound are inconsistent between different batches of plasma. Why is this happening?

A: Inconsistent results across different biological matrix lots can point to a matrix effect or lot-to-lot variability in stability.

  • Matrix Effect: This refers to the alteration of the analytical signal by co-eluting, interfering substances from the biological matrix. It can vary between different sources of plasma.

  • Variability in Endogenous Enzymes: The activity of enzymes like esterases can differ between individuals and, therefore, between different lots of pooled plasma.

Troubleshooting Steps:

  • Perform a thorough matrix effect evaluation: As per regulatory guidelines, test the analytical method in at least six different lots of the biological matrix.[9][10]

  • Investigate stability in multiple matrix lots: During your stability studies, use at least three different lots of the biological matrix to ensure that your stabilization procedures are effective across a range of potential enzymatic activities and compositions.

Part 3: Best Practices & Protocols

This section provides proactive guidance and detailed protocols for ensuring the stability of this compound.

Proactive Sample Handling and Collection

The foundation of reliable bioanalysis is laid at the point of sample collection. Adhering to best practices from the outset can prevent many stability-related issues.

Recommended Sample Collection and Processing Workflow:

G cluster_collection Sample Collection cluster_processing Immediate Processing (on ice) cluster_storage Storage Collect 1. Collect blood in tubes containing K2EDTA & NaF/Citrate Buffer Cool 2. Immediately place on wet ice Collect->Cool Centrifuge 3. Centrifuge within 1 hour (e.g., 1500 x g for 10 min at 4°C) Cool->Centrifuge Separate 4. Separate plasma into pre-labeled cryovials Centrifuge->Separate Freeze 5. Flash-freeze on dry ice or in a -80°C freezer Separate->Freeze Store 6. Store at ≤ -70°C Freeze->Store

Caption: Recommended workflow for blood sample collection and processing.

Rationale for Key Steps:

  • Anticoagulant and Stabilizer: The use of potassium EDTA (K2EDTA) as an anticoagulant is standard. The addition of sodium fluoride (NaF) can inhibit glycolysis and some enzymatic activity. A citrate buffer can help maintain a slightly acidic pH, which is often beneficial for the stability of phenolic compounds.[11]

  • Immediate Cooling and Prompt Processing: Lowering the temperature immediately slows down enzymatic reactions and chemical degradation.[12]

  • Low-Temperature Storage: Storage at -70°C or below is crucial for long-term stability, effectively halting most biological and chemical processes.

Protocol for a Comprehensive Stability Assessment of this compound

It is essential to experimentally determine the stability of this compound under conditions that mimic the entire lifecycle of your study samples. This protocol is aligned with regulatory expectations.[9][10][13]

Objective: To evaluate the stability of this compound in a biological matrix (e.g., human plasma) under various storage and handling conditions.

Materials:

  • Blank, pooled human plasma (K2EDTA)

  • Analytical reference standard of this compound

  • Internal standard (IS)

  • Validated bioanalytical method (e.g., LC-MS/MS)

  • Calibrators and Quality Control (QC) samples (low and high concentrations)

Experimental Design for Stability Assessment:

G cluster_conditions Stability Conditions (n≥3 for each) start Prepare Low & High QC Samples in Pooled Plasma ft Freeze-Thaw Stability (e.g., 3 cycles, -80°C to RT) start->ft st Short-Term (Bench-Top) Stability (e.g., 4, 8, 24 hours at RT) start->st lt Long-Term Stability (e.g., 1, 3, 6 months at -80°C) start->lt ps Post-Preparative Stability (in autosampler, e.g., 24, 48 hours at 4°C) start->ps analysis Analyze Stability Samples vs. Freshly Prepared Calibrators & QCs ft->analysis st->analysis lt->analysis ps->analysis evaluation Evaluate: Mean concentration of stability samples should be within ±15% of nominal concentration analysis->evaluation

Caption: Workflow for a comprehensive stability assessment study.

Step-by-Step Protocol:

  • Preparation of QC Samples:

    • Prepare QC samples at a low and a high concentration by spiking known amounts of this compound into the pooled plasma.

    • Prepare a sufficient number of aliquots for all stability time points.

  • Baseline Analysis (Time 0):

    • Immediately after preparation, analyze a set of low and high QC samples (n≥3) against a freshly prepared calibration curve. This provides the nominal concentration for comparison.

  • Freeze-Thaw Stability:

    • Subject aliquots of low and high QCs to three freeze-thaw cycles. For each cycle, freeze the samples at -80°C for at least 12 hours and then thaw them unassisted at room temperature.

    • After the final thaw, analyze the samples.

  • Short-Term (Bench-Top) Stability:

    • Place aliquots of low and high QCs at room temperature for a duration that mimics the expected sample handling time in the laboratory (e.g., 4, 8, and 24 hours).

    • After the specified time, process and analyze the samples.

  • Long-Term Stability:

    • Store aliquots of low and high QCs at the intended storage temperature (e.g., -80°C).

    • At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve and analyze the samples.

  • Post-Preparative (Autosampler) Stability:

    • Process a set of low and high QCs as you would for a regular analytical run.

    • Place the processed samples in the autosampler at the set temperature (e.g., 4°C) and analyze them at different time points (e.g., 0, 24, and 48 hours).

Acceptance Criteria:

For each stability condition, the mean concentration of the stability QC samples should be within ±15% of the nominal (baseline) concentration.

Data Summary and Interpretation

Summarize your stability data in a clear, tabular format.

Table 1: Example Stability Data Summary for this compound in Human Plasma

Stability ConditionQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% Bias from NominalPass/Fail
Freeze-Thaw (3 cycles) Low QC5.04.8-4.0%Pass
High QC500490-2.0%Pass
Short-Term (24h at RT) Low QC5.04.9-2.0%Pass
High QC500510+2.0%Pass
Long-Term (6 months at -80°C) Low QC5.05.1+2.0%Pass
High QC500485-3.0%Pass

Part 4: Potential Degradation Pathways and Mitigation

Understanding the potential chemical liabilities of this compound allows for targeted stabilization strategies.

G cluster_pathways Potential Degradation Pathways cluster_mitigation Mitigation Strategies Analyte This compound Phenolic & Carboxylic Acid Moieties Oxidation Oxidation of Phenol Forms Quinone-type structures Analyte->Oxidation Oxidizing Agents (e.g., O2) Conjugation Acyl Glucuronidation Unstable, reversible Analyte->Conjugation UGT Enzymes Hydrolysis pH-dependent hydrolysis Analyte->Hydrolysis High pH Antioxidants Add Antioxidants (e.g., Ascorbic Acid) Oxidation->Antioxidants Mitigated by EnzymeInhibitors Add Esterase Inhibitors (e.g., NaF) Conjugation->EnzymeInhibitors Mitigated by pH_Control Maintain Acidic pH (e.g., Citrate Buffer) Hydrolysis->pH_Control Mitigated by

Sources

Technical Support Center: Overcoming Cross-Reactivity in 2-Hydroxy Probenecid Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy Probenecid immunoassays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding cross-reactivity.

Section 1: Understanding the Challenge: Cross-Reactivity in this compound Immunoassays

Q1: What is this compound and why is its accurate measurement important?

Probenecid is a medication primarily used to treat gout and hyperuricemia by increasing the excretion of uric acid in the urine.[1] It is also used to increase the concentration of certain antibiotics, like penicillin.[1][2] Probenecid is extensively metabolized in the body, with one of its major metabolites being this compound.[3][4][5] The accurate measurement of this compound is crucial in pharmacokinetic and drug metabolism studies to understand the disposition of probenecid, assess patient compliance, and in forensic toxicology.

Q2: What is immunoassay cross-reactivity and why is it a particular problem for this compound?

Immunoassay cross-reactivity occurs when an antibody, designed to bind to a specific analyte, also binds to other structurally similar molecules.[6][7] This can lead to inaccurate, often overestimated, measurements of the target analyte.[6] In the case of this compound immunoassays, the high structural similarity between the parent drug (probenecid) and its other metabolites poses a significant challenge. The antibody may not be able to adequately distinguish between this compound and these related compounds, leading to false-positive or erroneously high results.[8][9]

Q3: What are the common sources of cross-reactivity in this specific immunoassay?

The primary sources of cross-reactivity in a this compound immunoassay are:

  • Probenecid (Parent Drug): Due to its high structural similarity, the parent drug is a major potential cross-reactant.

  • Other Probenecid Metabolites: Probenecid is metabolized into several compounds, including probenecid acylglucuronide and N-despropyl probenecid, which can also interfere with the assay.[4]

  • Structurally Similar Endogenous Compounds: Although less common, some endogenous molecules with similar structural motifs could potentially cross-react.

Section 2: Troubleshooting Guide: Identifying and Mitigating Cross-Reactivity

Q4: My immunoassay is showing unexpectedly high levels of this compound. How can I determine if cross-reactivity is the cause?

If you suspect cross-reactivity is affecting your results, a systematic approach is necessary.

Initial Troubleshooting Steps:

  • Review the Kit Insert: The manufacturer's package insert often lists known cross-reactants and their percentage of cross-reactivity.[8]

  • Spike and Recovery Experiment:

    • Spike a known concentration of a certified this compound standard into your sample matrix.

    • Also, spike the sample matrix with potential cross-reactants (e.g., probenecid) at physiologically relevant concentrations.

    • Measure the analyte concentration and calculate the recovery. A recovery significantly different from 100% can indicate matrix effects or cross-reactivity.

  • Serial Dilution:

    • Perform serial dilutions of a high-concentration sample.

    • If cross-reactivity is present, the relationship between the measured concentration and the dilution factor will often be non-linear.[10]

Q5: How can I characterize the specificity of my antibody for this compound?

A competitive ELISA is the gold standard for determining antibody specificity and quantifying cross-reactivity. This involves generating a standard curve for your target analyte (this compound) and then running similar curves for each potential cross-reactant.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

  • Coating: Coat a 96-well plate with a this compound-protein conjugate.

  • Blocking: Block the remaining protein-binding sites on the plate.

  • Competition:

    • Prepare serial dilutions of the this compound standard.

    • Separately, prepare serial dilutions of each potential cross-reactant (e.g., probenecid, other metabolites).

    • Add the standards and potential cross-reactants to the wells, followed by the addition of the primary antibody against this compound.

  • Incubation: Incubate to allow competition between the free analyte/cross-reactant and the coated analyte for binding to the primary antibody.

  • Detection: Add a labeled secondary antibody that binds to the primary antibody, followed by a substrate to generate a signal.

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the analyte concentration for the standard and each potential cross-reactant.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and each potential cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Data Presentation: Cross-Reactivity Profile

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound10100%
Probenecid5020%
Metabolite X2005%
Metabolite Y10001%

Q6: What strategies can I employ to reduce or eliminate cross-reactivity in my assay?

Several strategies can be implemented to minimize the impact of cross-reactivity:

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique to separate the analyte of interest from interfering substances based on their physical and chemical properties.[11][12][13][14]

    • Liquid-Liquid Extraction (LLE): This method can also be used to selectively extract the analyte into an immiscible solvent.

  • Assay Optimization:

    • Antibody Concentration: Optimizing the concentration of the primary antibody can sometimes improve specificity.

    • Incubation Times and Temperatures: Adjusting these parameters can influence the binding kinetics and may favor the specific binding of the target analyte.

  • Use of More Specific Antibodies:

    • Monoclonal Antibodies: Monoclonal antibodies generally offer higher specificity compared to polyclonal antibodies because they recognize a single epitope.[6][15]

    • Antibody Screening: If developing a new assay, screen multiple antibody clones to select the one with the lowest cross-reactivity.

Section 3: Advanced Protocols and Methodologies

Q7: Can you provide a detailed protocol for a solid-phase extraction (SPE) method to remove interfering substances from my samples?

This protocol is a general guideline and may require optimization for your specific matrix and analyte concentration.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound

  • Cartridge Selection: Choose a C18 SPE cartridge, which is suitable for retaining non-polar compounds like probenecid and its metabolites from a polar matrix like plasma or urine.

  • Conditioning: Condition the C18 cartridge by passing 1 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water. Do not allow the sorbent to dry.[11]

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge at a slow, consistent flow rate (approximately 1 mL/min).[11]

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.[11]

    • A second wash with a slightly stronger solvent (e.g., 20% methanol in water) may be necessary to remove less polar interferences while retaining the analyte of interest.

  • Elution: Elute the this compound and other retained compounds with 1 mL of a strong organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the immunoassay buffer before analysis.[11]

Q8: How do I develop and validate a more specific monoclonal antibody for this compound?

Developing a highly specific monoclonal antibody is a complex process but can be the most effective long-term solution.

Workflow for Monoclonal Antibody Development

  • Hapten-Carrier Conjugate Synthesis: Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein (e.g., KLH or BSA) to elicit an immune response.[16] The design of this conjugate is critical for generating specific antibodies.

  • Immunization: Immunize mice or rabbits with the hapten-carrier conjugate.

  • Hybridoma Technology: Fuse the antibody-producing B-cells from the immunized animal with myeloma cells to create immortal hybridoma cell lines.[16]

  • Screening and Selection: Screen the supernatants from the hybridoma cultures for antibodies that bind to this compound. A crucial step is to counter-screen against probenecid and other metabolites to select for clones that are highly specific for this compound.

  • Cloning and Antibody Production: Isolate and expand the selected hybridoma clones to produce larger quantities of the specific monoclonal antibody.

  • Validation: Thoroughly validate the selected antibody for specificity, affinity, and performance in the intended immunoassay format.[17][18]

Section 4: Frequently Asked Questions (FAQs)

Q9: What are acceptable levels of cross-reactivity for a validated immunoassay?

The acceptable level of cross-reactivity depends on the intended use of the assay and the expected physiological or pathological concentrations of the cross-reacting substances. Regulatory bodies like the FDA provide guidance on assay validation.[19][20][21][22][23] Generally, for a highly specific assay, cross-reactivity with closely related compounds should be as low as possible, ideally less than 1%. However, if the cross-reactant is present at very low concentrations in the samples, a higher percentage of cross-reactivity may be tolerable.

Q10: Are there commercially available immunoassay kits for this compound that have addressed this cross-reactivity issue?

Q11: Can mass spectrometry be used as an orthogonal method to confirm my immunoassay results?

Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold-standard orthogonal method for validating immunoassay results.[24][25][26] LC-MS/MS offers very high specificity and can accurately quantify this compound even in the presence of structurally similar compounds. If you observe unexpectedly high results with your immunoassay, confirming a subset of your samples with LC-MS/MS is a highly recommended approach to verify the accuracy of your immunoassay data.[27][28][29]

Q12: Where can I find more information and resources on immunoassay development and validation?

Authoritative resources include guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as scientific literature and technical notes from reputable immunoassay component suppliers.

Section 5: Visualizations

Diagram 1: Mechanism of Immunoassay Cross-Reactivity

CrossReactivity cluster_0 Specific Binding cluster_1 Cross-Reactivity Antibody Antibody This compound This compound Antibody->this compound High Affinity Signal_Specific Accurate Signal This compound->Signal_Specific Antibody_2 Antibody Probenecid Probenecid Antibody_2->Probenecid Lower Affinity Signal_CrossReactive Inaccurate Signal (Overestimation) Probenecid->Signal_CrossReactive

Caption: Diagram illustrating specific antibody binding versus cross-reactivity.

Diagram 2: Workflow for Overcoming Cross-Reactivity

TroubleshootingWorkflow Start High Immunoassay Signal CheckCrossReactivity Suspect Cross-Reactivity? Start->CheckCrossReactivity SpikeRecovery Spike and Recovery Serial Dilution CheckCrossReactivity->SpikeRecovery Yes Validate Validate Results (Orthogonal Method - LC-MS/MS) CheckCrossReactivity->Validate No CharacterizeAb Characterize Antibody (Competitive ELISA) SpikeRecovery->CharacterizeAb ImplementSolution Implement Solution CharacterizeAb->ImplementSolution SPE Sample Purification (e.g., SPE) ImplementSolution->SPE Option 1 OptimizeAssay Assay Optimization ImplementSolution->OptimizeAssay Option 2 NewAntibody Develop/Use More Specific Antibody ImplementSolution->NewAntibody Option 3 SPE->Validate OptimizeAssay->Validate NewAntibody->Validate

Caption: A workflow for troubleshooting and resolving immunoassay cross-reactivity.

References

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  • Creative Biolabs. (n.d.). Anti-Small Molecule Antibody Discovery Service by Hybridoma. Retrieved from [Link]

  • Perel, J. M., Dayton, P. G., Snell, M. M., Yu, T. F., & Gutman, A. B. (1972). Clinical pharmacokinetics of probenecid. Clinical Pharmacology & Therapeutics, 13(5), 835-844. Retrieved from [Link]

  • Dayton, P. G., Perel, J. M., Cunningham, R. F., Israili, Z. H., & Weiner, I. M. (1972). Metabolites of probenecid. Chemical, physical, and pharmacological studies. Journal of Medicinal Chemistry, 15(7), 709–713. Retrieved from [Link]

  • Medscape. (n.d.). Benemid (probenecid) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Biomatik. (2021, May 24). Antibody Validation: How To Confirm The Specificity Of An Antibody? Retrieved from [Link]

  • Cusabio. (n.d.). How to Validate An Antibody? Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays. Retrieved from [Link]

  • Datta, P. (2015, October 1). How to Detect and Solve Immunoassay Interference. AACC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, January 23). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. Retrieved from [Link]

  • Biocompare. (2022, October 18). Immunoassay Troubleshooting. Retrieved from [Link]

  • Encyclopedia.pub. (2023, July 4). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Small Molecule Antibodies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Probenecid. PubChem. Retrieved from [Link]

  • Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research. Retrieved from [Link]

  • DPX Technologies. (2020, February 10). Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction [Video]. YouTube. Retrieved from [Link]

  • Mercolini, L., & Protti, M. (2016). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 21(10), 1367. Retrieved from [Link]

  • Nelson, A. L., Dhimolea, E., & Reichert, J. M. (2010). The history of monoclonal antibody development – Progress, remaining challenges and future innovations. Annals of Translational Medicine, 8(5), 1-12. Retrieved from [Link]

  • Chan, A. C., & Carter, P. J. (2010). Developments in therapy with monoclonal antibodies and related proteins. Nature Reviews Immunology, 10(5), 301-316. Retrieved from [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Probenecid. Retrieved from [Link]

  • Rogers, J. (2016, November 8). New Approaches to Antibody Validation Using Immunoprecipitation and Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Clinical Applications and Challenges of Monoclonal Antibodies in Biopharmaceutical Development. Retrieved from [Link]

  • BioPharm International. (2014, February 19). FDA Updates Analytical Validation Guidance. Retrieved from [Link]

  • Bioprocess Online. (2023, April 12). Immunoassays And Orthogonal Characterization By Antibody Affinity Extraction And Mass Spectrometry Methods. Retrieved from [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. Retrieved from [Link]

  • Edfors, F., Hober, A., Linderbäck, K., et al. (2018). Orthogonal validation of antibodies using proteomics. Nature Communications, 9, 4130. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Abbott. (n.d.). Cross Reactivity Summary. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Probenecid. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • McMillin, G. A., & Juenke, J. M. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinical Chemistry, 60(7), 960-969. Retrieved from [Link]

  • Snyder, M. L., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(3), 438-447. Retrieved from [Link]

Sources

"best practices for handling and storing 2-Hydroxy Probenecid standard"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Hydroxy Probenecid is a metabolite of the well-characterized drug Probenecid.[1] Due to the limited availability of specific handling and storage data for the this compound standard, this guide provides best practices primarily based on the properties and established protocols for its parent compound, Probenecid. These recommendations should be considered as a starting point and adapted as necessary based on your experimental observations and any information provided by your specific supplier of the this compound standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a metabolite of Probenecid, a uricosuric agent used in the treatment of gout.[1] In a research context, it is often used as a reference standard in pharmacokinetic and drug metabolism studies to understand the biotransformation of Probenecid.

Q2: How should I store the solid this compound standard upon receipt?

Based on the storage recommendations for the parent compound Probenecid, the solid this compound standard should be stored at -20°C for long-term stability.[2] For short-term storage, some suppliers suggest that shipping at room temperature for less than two weeks is acceptable.[3] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Probenecid is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2] It is sparingly soluble in aqueous buffers.[2] Therefore, it is recommended to first dissolve the this compound standard in a minimal amount of DMSO and then dilute it with the aqueous buffer of your choice.

Q4: What is the stability of this compound in solution?

Q5: What are the key safety precautions when handling this compound?

Until more specific safety information becomes available, this compound should be handled as a potentially hazardous material.[2] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. Handling of the solid powder should be done in a well-ventilated area or a chemical fume hood to avoid inhalation.[4] Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Difficulty dissolving the this compound standard. The compound has low aqueous solubility.First, dissolve the standard in a small amount of an organic solvent like DMSO. Gentle warming or sonication may aid dissolution. Then, slowly add the aqueous buffer to the desired concentration.
Precipitation observed in the final working solution. The concentration in the aqueous buffer exceeds its solubility limit.Prepare a more dilute working solution. Alternatively, increase the percentage of the organic solvent in your final solution, if your experimental system permits.
Inconsistent experimental results. Degradation of the standard in solution due to improper storage or repeated freeze-thaw cycles.Prepare fresh working solutions for each experiment. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
High background signal in fluorescence-based assays. Autofluorescence of the compound or interaction with the fluorescent dye.Run a control with the this compound standard alone to determine its intrinsic fluorescence at the excitation and emission wavelengths of your assay. If necessary, adjust the concentration or consider a different detection method.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound standard (Molecular Weight: 301.36 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flask

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass is: Mass (mg) = 10 mmol/L * 301.36 g/mol * 0.001 L * 1000 mg/g = 3.0136 mg

  • Weigh the compound: Accurately weigh the calculated mass of the this compound standard.

  • Dissolution: Transfer the weighed compound to a volumetric flask. Add a portion of the DMSO (approximately 70-80% of the final volume) and vortex until the solid is completely dissolved.

  • Final Volume Adjustment: Add DMSO to the volumetric flask until the meniscus reaches the calibration mark.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use, light-protected vials and store at -20°C or -80°C.

Workflow for Handling and Storing this compound Standard

G cluster_receipt Receiving Standard cluster_storage Storage cluster_prep Solution Preparation cluster_use Experimental Use Receive Receive 2-Hydroxy Probenecid Standard StoreSolid Store solid at -20°C (Long-term) Receive->StoreSolid PrepStock Prepare stock solution in DMSO StoreSolid->PrepStock StoreStock Store stock solution (in DMSO) at -20°C/-80°C in aliquots PrepWorking Prepare working solution (dilute stock with aqueous buffer) StoreStock->PrepWorking PrepStock->StoreStock PrepStock->PrepWorking Experiment Use immediately in experiment PrepWorking->Experiment

Caption: Workflow for handling and storing this compound standard.

Troubleshooting Logic for Solubility Issues

G Start Solubility Issue? CheckSolvent Using aqueous buffer directly? Start->CheckSolvent UseOrganic Dissolve in minimal DMSO first CheckSolvent->UseOrganic Yes CheckConcentration Precipitation after adding aqueous buffer? CheckSolvent->CheckConcentration No UseOrganic->CheckConcentration Dilute Lower the final concentration CheckConcentration->Dilute Yes End Solution Clear CheckConcentration->End No IncreaseOrganic Increase organic solvent ratio (if possible) Dilute->IncreaseOrganic Dilute->End IncreaseOrganic->End

Caption: Troubleshooting logic for this compound solubility issues.

References

  • sulfamic acid suppliers USA. LookChem. Available from: [Link]

  • Probenecid 2-Hydroxy. Physiomacna Co., Ltd. Available from: [Link]

  • Solubility of 2-Hydroxybenzoic Acid in Water, 1-Propanol, 2-Propanol, and 2-Propanone at (298.2 to 338.2) K and Their Aqueous Binary Mixtures at 298.2 K. ResearchGate. Available from: [Link]

  • Probenecid | C13H19NO4S | CID 4911. PubChem. Available from: [Link]

  • probenecid tablet, film coated. Mylan Pharmaceuticals Inc. Available from: [Link]

  • Solubility of 2‑Hydroxybenzoic Acid in Water, 1‑Propanol, 2‑Propanol, and 2‑Propanone at (298.2 to 338.2) K and Their Aq. CORE. Available from: [Link]

  • Probenecid Dosage Guide + Max Dose, Adjustments. Drugs.com. Available from: [Link]

  • CHEMISTRY, BIOLOGICAL PROPERTIES AND ANALYTICAL METHODS FOR ESTIMATION OF PROBENECID: AN UPDATED REVIEW. Technische Sicherheit. Available from: [Link]

  • CN107033038A - The preparation method of probenecid. Google Patents.
  • PROBENECID. DailyMed. Available from: [Link]

  • probenecid tablet, film coated. Quality Care Products, LLC. Available from: [Link]

  • Probenecid, Tablets USP. DailyMed. Available from: [Link]

  • Probenecid | Davis's Drug Guide. Nursing Central - Unbound Medicine. Available from: [Link]

  • Official Monographs for Part I / Probenecid Tablets 707. The Japanese Pharmacopoeia. Available from: [Link]

  • Probenecid, how can I solve it?. ResearchGate. Available from: [Link]

  • Probenecid-AFT, Probenecid 500 mg film coated tablets. NEW ZEALAND DATA SHEET. Available from: [Link]

  • Probenecid. Wikipedia. Available from: [Link]

  • CN102924344A - Synthesis and preparation method for probenecid sodium and probenecid potassium. Google Patents.
  • Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. MDPI. Available from: [Link]

  • Synthesis, Characterization and It's Antimicrobial Activity of Probenecid. The Pharma Innovation. Available from: [Link]

  • CYCLOSET- bromocriptine mesylate tablet. DailyMed. Available from: [Link]

Sources

"strategies to enhance the resolution of Probenecid and its hydroxylated metabolite"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the analytical challenges associated with Probenecid and its hydroxylated metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the chromatographic resolution of these compounds.

Introduction: The Challenge of Separating Probenecid and its Hydroxylated Metabolites

Probenecid, a uricosuric agent, undergoes extensive metabolism in vivo, primarily through glucuronide conjugation and oxidation of its alkyl side chains.[1][2] The major oxidative metabolites are p-(2-hydroxypropyl-n-propylsulfamoyl)benzoic acid and p-(3-hydroxypropyl-n-propylsulfamoyl)benzoic acid.[1] The addition of a hydroxyl group significantly increases the polarity of these metabolites compared to the parent drug, Probenecid. This difference in polarity is the fundamental principle upon which chromatographic separation is based in reverse-phase HPLC. However, achieving baseline resolution can be challenging due to structural similarities, potential for co-elution, and matrix effects in biological samples.

This guide provides a structured approach to troubleshooting and optimizing your analytical methods, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution between Probenecid and its hydroxylated metabolite?

Poor resolution is often due to insufficient difference in the retention times of the two compounds. Since the hydroxylated metabolite is more polar, it will elute earlier than Probenecid in a typical reverse-phase system. If the mobile phase is too strong (i.e., has a high percentage of organic solvent), both compounds will elute quickly and close together.

Q2: My peaks are tailing. What is the likely cause?

Peak tailing for acidic compounds like Probenecid and its metabolites can be caused by secondary interactions with the stationary phase, particularly with residual silanol groups on the silica support of the column. Operating at a mobile phase pH that does not fully suppress the ionization of the analytes can also contribute to this issue.

Q3: I suspect co-elution with matrix components. How can I confirm and resolve this?

Co-elution with endogenous components from your sample matrix (e.g., plasma, urine) is a common problem. To confirm, you can analyze a blank matrix sample and compare the chromatogram to that of your sample. If you see interfering peaks at the same retention time as your analytes, co-elution is likely. Improving sample preparation to remove these interferences or adjusting the chromatographic selectivity is necessary.

Q4: Can I use the same method for both UV and Mass Spectrometry (MS) detection?

While the core separation principles are the same, you will likely need to make a key modification to your mobile phase. For UV detection, non-volatile acids like phosphoric acid are acceptable. However, for MS detection, you must use a volatile mobile phase modifier, such as formic acid or acetic acid, to avoid fouling the ion source.[3]

Troubleshooting Guides

Guide 1: Enhancing Resolution in Reverse-Phase HPLC

This guide provides a systematic approach to improving the separation between Probenecid and its hydroxylated metabolite.

Initial Assessment:

  • Symptom: Poor resolution (Rs < 1.5) or co-elution of Probenecid and its hydroxylated metabolite.

  • Likely Cause: Inadequate separation due to suboptimal mobile phase composition or gradient.

Troubleshooting Workflow:

A troubleshooting decision tree for enhancing resolution.

Step-by-Step Protocol:

  • Adjust Mobile Phase Strength (Isocratic Elution):

    • If you are using an isocratic method, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of both compounds, providing more opportunity for separation.

    • Rationale: A weaker mobile phase leads to stronger interaction of the analytes with the C18 stationary phase, increasing retention.

  • Optimize the Gradient Program (Gradient Elution):

    • If you are using a gradient, decrease the initial percentage of the organic solvent.

    • Flatten the gradient slope in the region where the two compounds are eluting. This means making smaller changes in the organic solvent percentage over a longer period.

    • Rationale: A shallower gradient increases the separation window for compounds with similar polarities.

  • Mobile Phase pH Adjustment:

    • Probenecid is a carboxylic acid with a pKa around 3.4.[1] To ensure it is in its neutral, more retained form, the mobile phase pH should be at least one pH unit below the pKa. A pH of 2.5 is a good starting point.

    • Use a buffer (e.g., phosphate or formate) to maintain a stable pH.

    • Rationale: Suppressing the ionization of the carboxylic acid group minimizes peak tailing and improves retention on the reverse-phase column.

  • Consider Alternative Organic Solvents:

    • If you are using acetonitrile, try substituting it with methanol, or using a mixture of both.

    • Rationale: Different organic solvents can alter the selectivity of the separation, potentially improving the resolution between closely eluting compounds.

Data Presentation: Example Mobile Phase Compositions

Mobile Phase AMobile Phase BGradient ProgramExpected Outcome
0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile20-60% B in 10 minInitial condition with potential for poor resolution.
0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile10-50% B in 15 minImproved resolution due to lower initial organic and shallower gradient.
10mM Ammonium Acetate pH 3.0Acetonitrile15-45% B in 12 minBuffered mobile phase for improved peak shape and reproducibility.
Guide 2: Addressing Peak Tailing

Initial Assessment:

  • Symptom: Asymmetrical peaks with a "tail."

  • Likely Cause: Secondary interactions with the stationary phase or inappropriate mobile phase pH.

Troubleshooting Workflow:

A troubleshooting decision tree for addressing peak tailing.

Step-by-Step Protocol:

  • Optimize Mobile Phase pH:

    • As mentioned previously, ensure the mobile phase pH is sufficiently low to suppress the ionization of Probenecid and its metabolites.

    • Rationale: An acidic mobile phase protonates the carboxylic acid group, reducing its interaction with any exposed, negatively charged silanol groups on the column packing material.

  • Use an End-Capped Column:

    • Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. Ensure you are using such a column.

    • Rationale: End-capping minimizes the sites for secondary interactions that cause peak tailing.

  • Sample Concentration and Injection Volume:

    • Injecting too much sample can overload the column, leading to poor peak shape. Try diluting your sample or reducing the injection volume.

    • Rationale: Overloading saturates the stationary phase, leading to a non-ideal chromatographic process and peak distortion.

Advanced Strategies: When Standard RP-HPLC is Not Enough

In some complex matrices or when baseline resolution is particularly challenging, alternative chromatographic techniques may be necessary.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of polar compounds.

  • Principle: In HILIC, a polar stationary phase is used with a mobile phase that has a high concentration of a non-polar organic solvent and a small amount of an aqueous component. The polar analytes partition into the aqueous layer on the surface of the stationary phase and are retained.

  • Application for Probenecid and its Metabolite: Since the hydroxylated metabolite is more polar, it will be more strongly retained in a HILIC system compared to the less polar Probenecid. This can provide an orthogonal separation mechanism to reverse-phase and may yield better resolution.

  • Typical HILIC Conditions:

    • Column: Amide, diol, or unbonded silica columns.

    • Mobile Phase: High percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer (e.g., ammonium formate or acetate).

Experimental Workflow for HILIC Method Development:

A workflow for developing a HILIC separation method.

References

  • PubChem. Probenecid. National Center for Biotechnology Information. [Link]

  • Cunningham, R. F., et al. (1981). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics, 6(2), 135-151. [Link]

  • SIELC Technologies. Separation of Probenecid on Newcrom R1 HPLC column. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 2-Hydroxy Probenecid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of drug metabolites is as crucial as the analysis of the parent drug. Metabolites can have their own pharmacological or toxicological profiles, and regulatory bodies require their quantitative assessment to ensure the safety and efficacy of a new therapeutic. This guide provides an in-depth, experience-driven comparison and validation protocol for an analytical method tailored to 2-Hydroxy Probenecid, a key metabolite of the uricosuric agent Probenecid.

Probenecid is extensively metabolized, primarily through the oxidation of its alkyl side chains and glucuronide conjugation.[1] Understanding the concentration of its hydroxylated metabolites, such as this compound, in biological matrices is fundamental to painting a complete pharmacokinetic picture. This necessitates a robust, reliable, and fully validated analytical method.

This document eschews a rigid template, instead focusing on the scientific rationale behind methodological choices and validation experiments. It is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a framework for critical thinking in analytical method validation.

Section 1: The Analytical Challenge & Method Selection

The primary challenge in analyzing this compound in a biological matrix (e.g., plasma or urine) is achieving selective quantification in the presence of the parent drug, other metabolites, and endogenous matrix components. The choice of the analytical technique is the first critical decision.

Comparing the Alternatives
Method Principle Advantages Disadvantages Suitability for this compound
HPLC-UV Chromatographic separation followed by UV absorbance detection.Cost-effective, robust, widely available.Moderate sensitivity and selectivity. Potential for interference from co-eluting compounds.High. Suitable for later-stage clinical trials or formulations where concentrations are expected to be in the µg/mL range.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection.High sensitivity (ng/mL to pg/mL), exceptional selectivity based on mass-to-charge ratio.Higher equipment and operational cost, more complex method development.Very High. Ideal for early-stage pharmacokinetics, bioequivalence studies, and trace-level quantification.[2][3]
Gas Chromatography (GC) Separation of volatile compounds.High resolution for volatile analytes.Requires derivatization for non-volatile compounds like this compound, which adds complexity and potential for variability.Low. The need for derivatization makes it less efficient and more prone to error than LC-based methods.[4]
Immunoassay (ELISA) Antigen-antibody binding.High throughput, no complex instrumentation.Requires development of a specific antibody, potential for cross-reactivity with parent drug or other metabolites, generally less precise than chromatography.Moderate. Could be used for high-throughput screening but lacks the specificity and accuracy required for regulatory submission for pharmacokinetic studies.

Rationale for Selection: For this guide, we will focus on a Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method. This choice is based on its balance of performance, cost, and accessibility, making it a workhorse in many pharmaceutical quality control and development labs.[5] We will also compare its performance characteristics to what would be expected from a more sensitive LC-MS/MS method.

Section 2: The Proposed Analytical Method: RP-HPLC-UV

This section details a scientifically plausible method for the quantification of this compound. The parameters are based on established methods for Probenecid and similar analytes.[5][6]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C18 stationary phase is chosen for its hydrophobicity, which is well-suited for retaining and separating moderately polar compounds like Probenecid and its metabolites.

  • Mobile Phase: Isocratic elution with a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 60:40 (v/v) ratio. The acidic pH ensures that the carboxylic acid group on the analyte is protonated, leading to better retention and peak shape. Acetonitrile is a common organic modifier providing good elution strength.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Controlling the temperature ensures reproducible retention times.

  • Detection Wavelength: 245 nm. This is a typical wavelength for aromatic compounds like Probenecid.[7]

  • Injection Volume: 20 µL.

  • Internal Standard (IS): Indomethacin. A suitable IS should be a stable compound with similar chromatographic and extraction behavior to the analyte but well-resolved from it.

Section 3: The Validation Gauntlet: A Step-by-Step Guide

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[8] We will follow the framework established by the International Council for Harmonisation (ICH) Q2(R1) guideline, which is a globally recognized standard.[9]

G cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting Plan Define Validation Protocol (Parameters, Acceptance Criteria) Reagents Prepare Standards, QCs, & Reagents Plan->Reagents Specificity Specificity & Selectivity Reagents->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Data Analyze Data (Statistics) Robustness->Data Report Compile Validation Report Data->Report

Specificity/Selectivity

Why it's critical: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, the parent drug (Probenecid), and matrix components.

Experimental Protocol:

  • Prepare six different blank plasma samples from individual sources.

  • Prepare a solution containing the analyte (this compound) and the internal standard (IS).

  • Prepare a solution containing the analyte, IS, the parent drug (Probenecid), and any other known related substances.

  • Analyze the blank samples to check for any interfering peaks at the retention times of the analyte and the IS.

  • Analyze the solution with related substances to ensure they are all chromatographically resolved from the analyte and IS.

Acceptance Criteria (per ICH Q2(R1)): No significant interfering peaks should be observed at the retention time of the analyte or IS in the blank samples. The resolution between the analyte peak and the closest potentially interfering peak should be greater than 1.5.

Linearity and Range

Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • Perform a serial dilution to prepare at least five calibration standards spanning the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area ratio (Analyte/IS) against the concentration.

  • Perform a linear regression analysis.

Data Summary & Acceptance Criteria:

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²) ≥ 0.9950.9992
Y-intercept Should be insignificant relative to the response of the lowest standard.Passes
Range Defined by the lowest (LLOQ) and highest (ULOQ) standards.1 - 100 µg/mL
Residual Plot Points should be randomly scattered around the x-axis.Passes
Accuracy

Why it's critical: Accuracy measures the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which a known amount of analyte has been added.

Experimental Protocol:

  • Prepare Quality Control (QC) samples by spiking blank plasma with the analyte at three concentration levels: Low, Medium, and High (e.g., 3 µg/mL, 40 µg/mL, and 80 µg/mL).

  • Prepare at least five replicates for each QC level.

  • Analyze the samples against a freshly prepared calibration curve.

  • Calculate the concentration of each sample and express the accuracy as the percentage recovery.

Data Summary & Acceptance Criteria:

QC LevelSpiked Conc. (µg/mL)Mean Calculated Conc. (µg/mL)Recovery (%) Acceptance Criteria
Low 3.02.9598.3%Within 85-115% (for LLOQ, 80-120%)
Medium 40.040.8102.0%Within 85-115%
High 80.079.299.0%Within 85-115%

Note: Acceptance criteria are based on typical bioanalytical guidance from the FDA and EMA.[4][10]

Precision

Why it's critical: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Experimental Protocol:

  • Repeatability (Intra-day): Analyze the Low, Medium, and High QC samples (n=5 for each level) on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on different equipment.

  • Calculate the mean, standard deviation (SD), and the relative standard deviation (%RSD) for each level.

Data Summary & Acceptance Criteria:

QC LevelConc. (µg/mL)Intra-day %RSD Inter-day %RSD Acceptance Criteria (%RSD)
Low 3.04.5%6.2%≤15% (≤20% for LLOQ)
Medium 40.02.1%3.5%≤15%
High 80.01.8%2.9%≤15%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: Several methods exist. A common approach is based on the signal-to-noise ratio:

  • Analyze a series of progressively more dilute solutions of the analyte.

  • Determine the concentration at which the analyte's signal is clearly distinguishable from the noise.

  • LOD is typically established at a signal-to-noise ratio (S/N) of 3:1.

  • LOQ is established at an S/N ratio of 10:1. The LOQ must also meet the acceptance criteria for accuracy and precision (typically 80-120% recovery and ≤20% RSD).

Data Summary & Acceptance Criteria:

ParameterMethodHypothetical ResultAcceptance Criteria
LOD S/N = 3:10.3 µg/mLReportable value
LOQ S/N = 10:11.0 µg/mLMust be the lowest point on the calibration curve (LLOQ) and meet accuracy/precision criteria.
Robustness

Why it's critical: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, % organic content, column temperature).

  • Prepare and analyze a mid-level QC sample while making small, deliberate changes to these parameters.

  • Example variations:

    • Mobile phase pH: 2.8 and 3.2 (Nominal: 3.0)

    • % Acetonitrile: 38% and 42% (Nominal: 40%)

    • Column Temperature: 28°C and 32°C (Nominal: 30°C)

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all tested variations, indicating the method is robust.

Section 4: Method Comparison and Final Assessment

G center Analytical Need hplc HPLC-UV center->hplc Routine QC μg/mL levels lcms LC-MS/MS center->lcms Bioanalysis Trace Levels High Specificity other Other Methods (GC, ELISA) center->other Specific Cases (Volatiles, Screening) hplc_pros Cost-Effective Robust hplc->hplc_pros Pros hplc_cons Lower Sensitivity hplc->hplc_cons Cons lcms_pros High Sensitivity High Specificity lcms->lcms_pros Pros lcms_cons Higher Cost Complex lcms->lcms_cons Cons

The validated RP-HPLC-UV method, based on the hypothetical data, is suitable for its intended purpose of quantifying this compound within a range of 1-100 µg/mL. It is specific, linear, accurate, precise, and robust.

Comparison with an LC-MS/MS Alternative: An LC-MS/MS method would offer significant advantages in sensitivity. The LOQ for an LC-MS/MS method could realistically be in the low ng/mL range (e.g., 1-10 ng/mL), making it far more suitable for early-stage pharmacokinetic studies where metabolite concentrations may be very low. While the validation parameters (linearity, accuracy, precision) would be the same, the acceptance criteria for recovery and precision at the LLOQ would still be 80-120% and ≤20% RSD, respectively, but at a much lower concentration. The primary trade-off is the higher operational cost and complexity.

References

  • Vree, T. B., Beneken Kolmer, E. W., & Verwey-van Wissen, C. P. (1991). Rapid high-performance liquid chromatographic assay for the simultaneous determination of probenecid and its glucuronide in urine. Irreversible binding of probenecid to serum albumin. Journal of Pharmaceutical and Biomedical Analysis, 9(1), 65–73. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • De Meulder, M., De Kock, H., Govaerts, C., & De Smet, M. (2002). Screening for 18 diuretics and probenecid in doping analysis by liquid chromatography-tandem mass spectrometry. Journal of mass spectrometry : JMS, 37(10), 1084–1090. [Link]

  • Telugu, S. R., et al. (2019). Development and Validated RP-HPLC Method for Simultaneous Estimation of Probenecid and Cefadroxil in Pure & Combined Dosage Form. American Journal of PharmTech Research, 7(09). [Link]

  • Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc. [Link]

  • Al-Soud, Y. A., et al. (2022). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. Molecules, 27(19), 6272. [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2021). Stability-Indicating Chromatographic Methods for the Simultaneous Determination of Probenecid and Colchicine in Their Combined Tablet. Journal of chromatographic science, 59(10), 956–963. [Link]

  • Sahu, S., & Verma, J. (2025). CHEMISTRY, BIOLOGICAL PROPERTIES AND ANALYTICAL METHODS FOR ESTIMATION OF PROBENECID: AN UPDATED REVIEW. Technische Sicherheit, 25(12). [Link]

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  • Mohammed, H. A., et al. (2018). HPLC, densitometric and spectrophotometric methods for the simultaneous determination of colchicine and probenecid in their binary mixture. Asian Journal of Applied Chemistry Research, 2(2), 1-12. [Link]

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  • Al-Ghanana, A. M., et al. (2015). Simultaneous Determination of Probenecid and Colchicine in Solid Dosage Form by Reversed Phase High Performance Liquid Chromatography. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 225-228. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Hydroxy Probenecid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation framework for two primary analytical techniques used in the quantification of 2-Hydroxy Probenecid, a principal metabolite of the uricosuric agent Probenecid. Designed for researchers, bioanalytical scientists, and drug development professionals, this document moves beyond procedural steps to explain the causal reasoning behind experimental design, ensuring a robust and defensible bioanalytical strategy.

Introduction: The "Why" of Metabolite Quantification and Cross-Validation

Probenecid is a widely used therapeutic agent, primarily for treating gout and hyperuricemia by increasing the excretion of uric acid. It also serves as an adjunct to antibiotic therapy, prolonging the action of drugs like penicillin by inhibiting their renal excretion.[1][2] Upon administration, Probenecid is extensively metabolized in the liver, with major pathways involving side-chain oxidation and glucuronide conjugation.[2][3] One of its key active metabolites is this compound.

The accurate quantification of such metabolites is not merely an academic exercise; it is a regulatory imperative. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the safety testing of drug metabolites, particularly those that are present in significant concentrations in humans.[4][5] This is critical for building a comprehensive pharmacokinetic (PK) and safety profile of a new chemical entity.

In the global landscape of pharmaceutical development, clinical trials are often conducted across multiple sites, and sample analysis may occur in different laboratories using varied instrumentation or even different analytical techniques.[6] This introduces a significant risk of systemic bias in the data. Bioanalytical method cross-validation is the process that bridges this gap, ensuring that data generated from two distinct methods or laboratories are comparable and reliable, thereby preserving the integrity of the overall study.[7][8][9] This guide will compare and outline a cross-validation protocol for two workhorse analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Principle of Bioanalytical Cross-Validation

Cross-validation is a formal study to determine if two analytical methods can produce equivalent quantitative results for the same analyte in a given biological matrix. The International Council for Harmonisation (ICH) M10 guideline recommends this process when data from different methods will be combined or compared in a regulatory submission.[6][9] The core objective is to assess and control for systemic bias between the methods.

The workflow involves analyzing identical sets of quality control (QC) samples and, ideally, incurred study samples with both analytical methods. The resulting data are then subjected to statistical analysis to determine if the methods are concordant.

Cross_Validation_Workflow cluster_prep Sample Cohort Preparation cluster_analysis Parallel Analysis cluster_eval Data Evaluation & Decision QC_Samples Spiked Quality Control (Low, Mid, High) Method_A Method 1 (e.g., HPLC-UV) QC_Samples->Method_A Method_B Method 2 (e.g., LC-MS/MS) QC_Samples->Method_B IS_Samples Incurred Study Samples (Patient Samples) IS_Samples->Method_A IS_Samples->Method_B Data_A Quantitative Results (Method 1) Method_A->Data_A Data_B Quantitative Results (Method 2) Method_B->Data_B Stats Statistical Comparison (e.g., Bland-Altman, Deming Regression) Data_A->Stats Data_B->Stats Decision Conclusion on Method Equivalence Stats->Decision

Caption: General workflow for the cross-validation of two bioanalytical methods.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[10] For this compound, a reversed-phase C18 column is typically employed, where the stationary phase is nonpolar. A polar mobile phase is used, and analytes are separated based on their hydrophobicity. Detection is achieved by passing the column eluent through a UV detector, which measures the absorbance of the analyte at a specific wavelength.

Expertise & Rationale: HPLC-UV is often the first choice for routine analysis due to its robustness, lower operational cost, and widespread availability. The benzoic acid chromophore in this compound provides strong UV absorbance, making it well-suited for this detection method. The choice of mobile phase pH is critical; it should be set to ensure the analyte is in a consistent, non-ionized state to achieve sharp, symmetrical peaks and reproducible retention times.

Detailed Experimental Protocol: HPLC-UV
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Causality: SPE is chosen over simpler methods like protein precipitation to remove matrix interferences that could co-elute and interfere with UV detection, thereby enhancing the method's specificity.

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange) with methanol followed by water.

    • Acidify 500 µL of plasma sample with 1% formic acid and load it onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the this compound with an acidified organic solvent (e.g., methanol with 1% formic acid).

    • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax RX-C18 (150 x 4.6 mm, 5 µm).[11]

    • Mobile Phase: Isocratic mixture of 0.05M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 245 nm (a common wavelength for benzoic acid derivatives).

  • Validation & Quantification:

    • A calibration curve is constructed by plotting the peak area against the concentration of serially diluted reference standards.

    • The concentration of this compound in the unknown samples is interpolated from this curve.

    • Method validation should be performed according to FDA and ICH guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[12][13][14]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[15] After chromatographic separation, the analyte is ionized (typically using Electrospray Ionization - ESI). The first quadrupole (Q1) selects the parent ion (precursor ion) of this compound. This ion is then fragmented in the collision cell (Q2), and the resulting product ions are detected by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific.

Expertise & Rationale: LC-MS/MS is the gold standard for bioanalysis in complex matrices like plasma.[16][17] Its superior sensitivity allows for much lower limits of quantification (LLOQ), which is crucial for characterizing the full pharmacokinetic profile. The specificity of MRM minimizes the risk of interference from other metabolites or endogenous compounds, ensuring data accuracy.[18][19]

Detailed Experimental Protocol: LC-MS/MS
  • Sample Preparation: The same SPE protocol as described for HPLC-UV can be used. This allows for a direct comparison of the analytical techniques themselves, minimizing variability from sample handling.

  • LC Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: Acquity BEH C18 (100 x 2.1 mm, 1.7 µm).[16]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A gradient is used to ensure sharp peaks and reduce run time. Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

      • Causality: Negative mode is chosen because the carboxylic acid group on this compound readily deprotonates to form a [M-H]⁻ ion, leading to a strong and stable signal.

    • MRM Transition: The precursor-to-product ion transition must be optimized by infusing a standard solution. A hypothetical transition for this compound (M.W. ≈ 301.36 g/mol ) would be:

      • Q1 (Precursor): m/z 300.1

      • Q3 (Product): m/z 256.1 (corresponding to the loss of CO₂)

    • Key Parameters: Optimize collision energy (CE), declustering potential (DP), and source temperature for maximum signal intensity.

Cross-Validation: Data Comparison and Acceptance Criteria

To perform the cross-validation, at least three batches of QC samples (at low, medium, and high concentrations) and a selection of incurred study samples are analyzed by both the validated HPLC-UV and LC-MS/MS methods.

Comparative Performance Data

The following table summarizes hypothetical but realistic performance data for the two methods, based on established validation parameters.

ParameterHPLC-UVLC-MS/MSRationale & Expert Commentary
Linearity (r²) > 0.995> 0.998Both methods show excellent linearity. The slightly higher r² for LC-MS/MS is typical due to its lower baseline noise.
LLOQ (ng/mL) 50 ng/mL0.5 ng/mLLC-MS/MS is significantly more sensitive, making it suitable for later time points in a PK study where concentrations are low.
Accuracy (% Bias) Within ±15%Within ±15%Both methods must meet the regulatory acceptance criterion of ±15% (±20% at LLOQ) to be considered valid.[16]
Precision (% CV) < 15%< 15%Similar to accuracy, both methods must demonstrate acceptable precision for reliable quantification.
Selectivity ModerateHighHPLC-UV can be susceptible to co-eluting interferences. The MRM transition in LC-MS/MS provides superior selectivity.
Matrix Effect Not ApplicableMust be assessedIon suppression or enhancement is a key parameter to evaluate for LC-MS/MS to ensure matrix components are not affecting ionization efficiency.
Run Time ~8-10 min~4-5 minUPLC systems paired with MS/MS typically allow for faster gradient methods and shorter run times.
Statistical Evaluation & Decision Making

According to ICH M10, the data from the two methods should be compared using appropriate statistical tools.[6] Deming regression or a Bland-Altman plot are recommended over simple correlation, as they assess both systemic and proportional bias.

The acceptance criterion is typically that the mean difference or bias between the two methods should not exceed a predefined limit, often 15-20%.

Decision_Tree Start Perform Statistical Analysis on Cross-Validation Data (e.g., Deming Regression) Check_Bias Is the calculated mean bias between methods < 15%? Start->Check_Bias Pass Conclusion: Methods are equivalent and data can be pooled/compared. Check_Bias->Pass Yes Fail Conclusion: Methods are NOT equivalent. Check_Bias->Fail No Investigate Investigate root cause of bias: - Sample Preparation - Calibration Standards - Instrument Performance - Method Selectivity Fail->Investigate Revalidate Modify method(s) and perform re-validation. Investigate->Revalidate

Caption: Decision-making framework based on cross-validation statistical results.

Synthesis and Recommendations

The cross-validation of HPLC-UV and LC-MS/MS for this compound reveals a classic trade-off in bioanalysis.

  • HPLC-UV is a reliable and cost-effective method suitable for late-stage development or quality control environments where high sample concentrations are expected and the matrix is relatively clean. Its simplicity makes it a robust workhorse.

  • LC-MS/MS is the unequivocal choice for discovery, preclinical, and clinical studies requiring high sensitivity and specificity. Its ability to achieve sub-ng/mL quantification is essential for defining the complete absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

Recommendation: For a comprehensive drug development program, LC-MS/MS should be the primary method for generating pharmacokinetic data for regulatory submission. HPLC-UV can serve as a valuable secondary or backup method. If data from both techniques must be compared (e.g., bridging a Phase 1 study using LC-MS/MS with a late-phase study using HPLC-UV), a rigorous cross-validation as described here is not just recommended; it is mandatory to ensure data integrity.

Conclusion

The choice of an analytical technique is a critical decision in drug development. Cross-validation provides the necessary framework to ensure consistency and comparability between different methods. By understanding the underlying principles and meticulously executing the protocols for both HPLC-UV and LC-MS/MS, researchers can generate reliable, high-quality data on key metabolites like this compound, ultimately supporting the development of safe and effective medicines.

References

  • Rashid, M., Chhonker, Y. S., Singh, S. K., & Murry, D. J. (2024). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. Separations, 11(7), 197. [Link]

  • Seth, A., & Gill, M. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394. [Link]

  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]

  • Avomeen. (n.d.). Cross Validation of Bioanalytical Methods Testing. Avomeen. [Link]

  • Dayton, P. G., & Perel, J. M. (1971). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics. [Link]

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. IQVIA. [Link]

  • Medscape. (n.d.). Benemid (probenecid) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Nijem, I., et al. (2024). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Taylor & Francis Online. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Optimizing HPLC Protocols for Accurate Analysis of Sulopenem Etzadroxil and Probenecid: A Systematic Review. ijps.com. [Link]

  • Perel, J. M., et al. (1972). Metabolites of probenecid. Chemical, physical, and pharmacological studies. Journal of Medicinal Chemistry, 15(7), 709–713. [Link]

  • American College of Clinical Pharmacology. (2018). FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation. ACCP. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Elumalai, S., et al. (2025). Comprehensive RP-HPLC Analysis of Sulopenem Etzadroxil and Probenecid: Development, Validation and Stability Studies. International Journal of Drug Delivery Technology, 15(1), 132-138. [Link]

  • Rashid, M., et al. (2024). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. ResearchGate. [Link]

  • RAPS. (2020). FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS. [Link]

  • National Center for Biotechnology Information. (n.d.). Probenecid. PubChem. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Development and validation of analytical method for simultaneous estimation of amoxycillin trihydrate and probenecid in combined dosage form. JOCPR. [Link]

  • Deventer, K., et al. (2002). Screening for 18 diuretics and probenecid in doping analysis by liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry, 37(6), 607-614. [Link]

  • Wikipedia. (n.d.). Probenecid. Wikipedia. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

  • Elumalai, S., et al. (2025). Comprehensive RP-HPLC Analysis of Sulopenem Etzadroxil and Probenecid: Development, Validation and Stability Studies. ResearchGate. [Link]

  • Telugu, V. R., et al. (2019). Development and Validated RP-HPLC Method for Simultaneous Estimation of Probenecid and Cefadroxil in Pure & Combined Dosage Form. American Journal of Pharmacy and Health Research. [Link]

  • Deventer, K., et al. (2002). Screening for 18 diuretics and probenecid in doping analysis by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. ECA Academy. [Link]

  • Sahu, S., & Verma, J. (2025). CHEMISTRY, BIOLOGICAL PROPERTIES AND ANALYTICAL METHODS FOR ESTIMATION OF PROBENECID: AN UPDATED REVIEW. Technische Sicherheit. [Link]

  • Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

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A Comparative Pharmacokinetic Analysis of Probenecid and Its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of probenecid and its principal metabolites. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies crucial for understanding the in vivo behavior of this multifaceted therapeutic agent. By synthesizing technical data with practical insights, this guide aims to serve as a valuable resource for those engaged in pharmacology, drug metabolism, and clinical development.

Introduction to Probenecid: Beyond Uricosuria

Probenecid, a synthetic benzoic acid derivative, is a well-established uricosuric agent primarily used in the management of gout.[1] Its mechanism of action involves the inhibition of the urate transporter 1 (URAT1) in the renal proximal tubules, which blocks the reabsorption of uric acid and thereby enhances its excretion.[1] Beyond its role in gout therapy, probenecid is also utilized as an adjuvant in antibiotic therapy, notably with penicillin and its derivatives. By competitively inhibiting organic anion transporters (OATs) in the kidneys, probenecid reduces the renal clearance of certain drugs, leading to sustained and elevated plasma concentrations.[1]

The clinical utility and complex drug-drug interaction profile of probenecid necessitate a thorough understanding of its pharmacokinetic properties and those of its metabolites. This guide will compare the systemic exposure and disposition of probenecid with its major metabolic products, providing a comprehensive overview supported by experimental evidence.

Metabolic Pathways of Probenecid

Probenecid undergoes extensive metabolism in the liver, primarily through two major pathways: glucuronide conjugation and oxidation of its alkyl side chains.[1] Oxidation of the aromatic ring does not occur.[1] The primary metabolites include:

  • Probenecid Acyl Glucuronide: The major metabolite formed by the direct conjugation of a glucuronic acid moiety to the carboxylic acid group of probenecid.

  • Hydroxylated Metabolites: Oxidation of the n-propyl side chains results in the formation of secondary and primary alcohol metabolites.

  • N-despropyl Metabolite: Dealkylation of one of the propyl groups.

  • Carboxylic Acid Metabolite: Further oxidation of the hydroxylated metabolites.

These metabolites, like the parent drug, are organic acids and their elimination is primarily via renal excretion.[1] Understanding the pharmacokinetic differences between probenecid and these metabolites is critical for predicting their contribution to the overall pharmacological effect and potential for drug interactions.

Comparative Pharmacokinetic Profiles

Table 1: Pharmacokinetic Parameters of Probenecid in Healthy Adults Following Oral Administration [2]

Dose (g)Cmax (µg/mL)Tmax (hr)Half-life (t½) (hr)AUC (µg·hr/mL)
0.535.33-44.2Not Reported
1.069.63-44.9Not Reported
2.0148.63-48.5Not Reported

Data presented as mean values.

Key Observations and Comparative Insights:

  • Absorption: Probenecid is rapidly and completely absorbed after oral administration, with peak plasma concentrations (Cmax) generally reached within 2 to 4 hours.[2]

  • Dose-Dependent Elimination: The elimination half-life of probenecid is dose-dependent, increasing with higher doses.[1][2] This suggests that the elimination pathways, likely metabolism and/or renal transport, may become saturated at higher therapeutic concentrations.

  • Metabolite Pharmacokinetics: While specific Cmax and AUC values for the metabolites in plasma are not consistently reported across studies, their elimination is generally understood to be dependent on their formation from the parent drug. The renal excretion of metabolites is the primary route of elimination for the administered dose.[1]

  • Probenecid Acyl Glucuronide: This is the major metabolite. Although its plasma concentration-time profile is not detailed in the available literature, its significant presence in urine highlights its importance in the overall disposition of probenecid.

  • Oxidized Metabolites: These metabolites are also significant contributors to the elimination of probenecid. Their pharmacokinetic profiles are intrinsically linked to the rate of probenecid's metabolism.

The lack of readily available, direct comparative plasma pharmacokinetic data for the metabolites underscores a gap in the complete understanding of probenecid's disposition and highlights an area for future research.

Experimental Protocol for a Comparative Pharmacokinetic Study

To address the need for direct comparative data, a robust and validated bioanalytical method is essential. The following section outlines a detailed, step-by-step methodology for a comparative pharmacokinetic study of probenecid and its metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

I. Study Design and Conduct

A typical study design would involve a single-dose, open-label study in healthy human volunteers.

  • Subject Recruitment: Enroll a cohort of healthy adult volunteers who have provided informed consent.

  • Dosing: Administer a single oral dose of probenecid (e.g., 1 gram).

  • Blood Sampling: Collect serial blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predefined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

II. Bioanalytical Methodology: LC-MS/MS

The simultaneous quantification of probenecid and its metabolites requires a validated LC-MS/MS method.

A. Sample Preparation: Solid-Phase Extraction (SPE)

The rationale for using SPE is to remove endogenous plasma components that can interfere with the analysis and to concentrate the analytes of interest, thereby improving the sensitivity and robustness of the method.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a reversed-phase polymer-based sorbent) with methanol followed by water.

  • Loading: Acidify the plasma sample (e.g., with formic acid) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute probenecid and its metabolites from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

B. Chromatographic Separation

The goal of the chromatographic step is to separate the parent drug from its metabolites and from any remaining matrix components to ensure accurate quantification.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is a suitable choice for separating these moderately polar to nonpolar analytes.[3]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient allows for the efficient elution of analytes with varying polarities.

  • Flow Rate: A flow rate of approximately 0.3-0.5 mL/min is common for this type of column and application.

  • Column Temperature: Maintaining a constant column temperature (e.g., 40°C) ensures reproducible retention times.

C. Mass Spectrometric Detection

Tandem mass spectrometry provides high selectivity and sensitivity for the detection of the analytes.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds like probenecid and its metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This highly specific transition minimizes interferences from other compounds in the sample.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., Probenecid-d14) is crucial for accurate quantification, as it compensates for any variability in sample preparation and instrument response.

III. Data Analysis
  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma samples.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data for probenecid and each metabolite are then used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) using non-compartmental analysis software.

Visualizing the Process

To better illustrate the key processes involved in this comparative study, the following diagrams are provided.

Experimental Workflow for Comparative Pharmacokinetic Analysis

G cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase A Volunteer Recruitment & Dosing B Serial Blood Sampling A->B C Plasma Separation B->C D Solid-Phase Extraction (SPE) C->D E LC-MS/MS Analysis D->E F Data Acquisition E->F G Concentration Determination F->G H Pharmacokinetic Modeling G->H I Comparative Analysis H->I G cluster_0 Phase II Metabolism cluster_1 Phase I Metabolism (Oxidation) Probenecid Probenecid Glucuronide Probenecid Acyl Glucuronide Probenecid->Glucuronide Glucuronidation Hydroxylated Hydroxylated Metabolites Probenecid->Hydroxylated Side-chain Oxidation Despropyl N-despropyl Metabolite Probenecid->Despropyl Dealkylation Carboxylic Carboxylic Acid Metabolite Hydroxylated->Carboxylic Further Oxidation

Sources

Validating 2-Hydroxy Probenecid as a Biomarker for Probenecid Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the accurate assessment of a drug's metabolic fate is paramount. Probenecid, a widely used uricosuric agent and an inhibitor of organic anion transporters (OATs), undergoes extensive metabolism, making the selection of an appropriate biomarker crucial for pharmacokinetic and drug-drug interaction studies.[1] This guide provides an in-depth technical comparison, validating the use of 2-Hydroxy Probenecid as a direct biomarker of Probenecid metabolism and contrasting its utility with alternative endogenous biomarkers.

The Rationale for a Metabolite Biomarker: Why this compound?

Probenecid is primarily metabolized through glucuronide conjugation and oxidation of its alkyl side chains.[1] The formation of hydroxylated metabolites, such as this compound, represents a key pathway in its biotransformation.[2] The selection of a drug metabolite as a biomarker offers a direct and specific measurement of the parent drug's processing in the body. This approach can provide a more nuanced understanding of metabolic activity compared to monitoring the parent drug alone, especially when investigating metabolic drug-drug interactions or phenotyping metabolic pathways.

Hydroxylated metabolites are often chosen as biomarkers because the introduction of a hydroxyl group significantly alters the physicochemical properties of the parent compound, often leading to more rapid clearance.[3][4] Monitoring these metabolites can, therefore, provide a sensitive measure of metabolic turnover. In the case of Probenecid, tracking this compound can offer a direct window into the oxidative metabolism of the drug.

Experimental Validation of this compound Quantification

The cornerstone of any biomarker validation is a robust and reliable analytical method. For the quantification of this compound in biological matrices such as plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[5]

Workflow for LC-MS/MS Quantification of this compound

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample Collection protein_precipitation Protein Precipitation (e.g., with acetonitrile) plasma->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation UPLC Separation (Reversed-phase C18 column) supernatant_transfer->lc_separation ms_detection Mass Spectrometric Detection (MRM mode) lc_separation->ms_detection quantification Quantification (against calibration curve) ms_detection->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Sources

A Comparative Guide to the Structural Elucidation of 2-Hydroxy Probenecid: A Synergistic NMR and Mass Spectrometry Workflow

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical walkthrough for the structural confirmation of 2-Hydroxy Probenecid, a key metabolite of the uricosuric agent Probenecid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, demonstrating how a multi-modal analytical approach, leveraging the strengths of both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, provides a self-validating system for unequivocal structural elucidation.

Probenecid is metabolized in the body through processes including oxidation of its alkyl side chains.[1] Identifying the precise location of these modifications is critical for understanding the drug's pharmacokinetic and pharmacodynamic profile. This guide will compare and contrast the roles of high-resolution mass spectrometry and various NMR techniques in this process, providing field-proven insights and detailed experimental frameworks.

Chapter 1: The Initial Hypothesis – High-Resolution Mass Spectrometry (HRMS)

The first step in any metabolite identification workflow is to confirm the elemental composition. High-Resolution Mass Spectrometry is the ideal tool for this, providing a highly accurate mass measurement that allows us to confirm the addition of an oxygen atom, the hallmark of a hydroxylation event.

The Causality Behind the Choice: We choose HRMS over nominal mass MS because its accuracy (typically <5 ppm) allows for the calculation of a unique elemental formula. This provides a high degree of confidence that the observed mass shift is indeed due to the addition of a single oxygen atom (mass ~15.9949 Da) and not some other isobaric modification.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: A solution of the isolated metabolite is prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to a final concentration of approximately 1 µg/mL. Formic acid is added to promote protonation, which is essential for positive ion electrospray ionization (ESI+).

  • Chromatographic Separation: The sample is injected onto a C18 reversed-phase UPLC column (e.g., 100 x 2.1 mm, 1.7 µm).[2] A gradient elution is performed using a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.[3] This separates the metabolite from any remaining impurities.

  • Mass Spectrometry: The column eluent is directed to an ESI source coupled to an Orbitrap or Time-of-Flight (TOF) mass spectrometer. Data is acquired in positive ion mode, scanning a mass range of m/z 100-500.

Data Presentation & Interpretation

The primary evidence for hydroxylation comes from comparing the exact mass of the parent drug, Probenecid, with that of the metabolite.

CompoundElemental FormulaExpected Exact Mass [M+H]⁺ (Da)Observed Exact Mass [M+H]⁺ (Da)Mass Difference (Da)
ProbenecidC₁₃H₁₉NO₄S286.1108286.1105N/A
This compoundC₁₃H₁₉NO₅S302.1057302.1053+15.9948

The observed mass difference of ~15.995 Da is characteristic of the addition of one oxygen atom, confirming the metabolite is a hydroxylated form of Probenecid.[4]

Chapter 2: Pinpointing the Locus of Metabolism – Tandem Mass Spectrometry (MS/MS)

While HRMS confirms what has happened (hydroxylation), Tandem Mass Spectrometry (MS/MS) helps us determine where it has happened. By selecting the metabolite's parent ion and subjecting it to fragmentation, we can deduce the location of the hydroxyl group based on the resulting fragment ions.[5]

The Causality Behind the Choice: The fragmentation pattern is a unique fingerprint of a molecule's structure. The bonds in a molecule do not break randomly; they cleave at predictable points based on bond strength and the stability of the resulting fragments. By analyzing the masses of the fragments lost from the parent ion, we can piece together the structure and locate the site of modification.

cluster_MS1 First Mass Analyzer (Q1) cluster_Collision Collision Cell (q2) cluster_MS2 Second Mass Analyzer (Q3) Precursor Metabolite Ion [M+H]⁺ m/z 302.1053 Fragmentation Collision-Induced Dissociation (CID) with Inert Gas (e.g., N₂ or Ar) Precursor->Fragmentation Isolation Fragments Fragment Ions Detected Fragmentation->Fragments Analysis

Caption: Tandem Mass Spectrometry (MS/MS) Workflow.

Experimental Protocol: LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole or Q-TOF mass spectrometer is used, employing the same LC method as described above.[6]

  • Acquisition Mode: The instrument is operated in a data-dependent acquisition (DDA) or product ion scan mode.

  • Precursor Ion Selection: The mass spectrometer is programmed to isolate the [M+H]⁺ ion of the hydroxylated metabolite (m/z 302.1).

  • Fragmentation: The isolated precursor ions are fragmented in the collision cell using an optimized collision energy.

  • Fragment Ion Analysis: The resulting product ions are scanned in the final mass analyzer.

Data Presentation & Interpretation

The key to identifying the 2-hydroxy isomer is to compare its expected fragmentation pattern with that of other possible isomers (e.g., 1-hydroxy or 3-hydroxy). The hydroxylation at the second carbon of the propyl chain creates unique fragmentation pathways.

Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral Loss (Da)Structural Rationale for 2-Hydroxy Isomer
302.1284.118.0 (H₂O)Facile loss of water from the secondary alcohol.
302.1258.144.0 (CH₃CHO)Cleavage adjacent to the hydroxyl group, leading to the loss of acetaldehyde. This is highly diagnostic for a 2-hydroxypropyl group.
302.1244.158.0 (C₃H₆O)Loss of the entire hydroxypropyl side chain via cleavage.

The observation of a neutral loss of 44 Da (acetaldehyde) is a powerful piece of evidence. A 1-hydroxy isomer would preferentially lose formaldehyde (30 Da), while a 3-hydroxy isomer would show different fragmentation patterns. This comparative logic allows us to confidently assign the position of the hydroxyl group.[7]

Chapter 3: Definitive Structural Elucidation – Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for structural elucidation, providing unambiguous information about the atomic connectivity of a molecule.[8] While MS gives us clues based on mass and fragmentation, NMR provides a detailed map of the carbon-hydrogen framework.

The Causality Behind the Choice: NMR detects the response of atomic nuclei (like ¹H and ¹³C) in a magnetic field.[9] The precise frequency at which a nucleus resonates (its chemical shift) is highly sensitive to its local electronic environment. This allows us to distinguish between, for example, a proton on a CH₂ group versus a proton on a CH-OH group. Furthermore, through-bond couplings between nuclei allow us to trace the connectivity of the entire molecule.

1D NMR: ¹H and ¹³C Spectra

The first step in NMR analysis is to acquire simple one-dimensional ¹H and ¹³C spectra.

Experimental Protocol:

  • Sample Preparation: Approximately 1-5 mg of the purified metabolite is dissolved in 0.6 mL of a deuterated solvent, such as DMSO-d₆ or MeOD. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.

  • Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • ¹H NMR: A standard pulse-acquire experiment is run. Key parameters include spectral width, acquisition time, and number of scans for adequate signal-to-noise.

  • ¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) is run to observe all carbon signals.

Data Presentation & Interpretation: The most significant changes will be observed in the signals corresponding to the N-dipropyl side chains.

Table 3a: Comparison of Key ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton AssignmentProbenecid (Expected)This compound (Expected)Rationale for Change
-CH₂- CH₂-CH₃~1.45 (sextet)~1.50 (multiplet)Minor shift due to change at adjacent carbon.
-CH- OHN/A~3.80 (multiplet)Appearance of a new methine proton attached to the oxygen.
-CH₂-CH₃ ~0.80 (triplet)~0.82 (triplet)Minimal change, distant from modification.
Aromatic Protons7.6 - 8.07.6 - 8.0No significant change expected.

Table 3b: Comparison of Key ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon AssignmentProbenecid (Expected)This compound (Expected)Rationale for Change
-CH₂- CH₂-CH₃~22.0~24.0Slight downfield shift.
-CH- OHN/A~65.0Appearance of a new methine carbon signal, significantly shifted downfield by the attached electronegative oxygen.
-CH₂-CH₃ ~11.0~11.5Minimal change.

The appearance of a proton signal around 3.8 ppm and a carbon signal around 65.0 ppm, which are absent in the parent drug's spectra, is definitive proof of a CH-OH group.

2D NMR: COSY and HSQC for Unambiguous Connectivity

To irrefutably confirm the 2-position, we use two-dimensional NMR experiments to establish correlations between atoms.

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon.

Interpretation:

  • In the COSY spectrum, we would observe a cross-peak between the new methine proton signal at ~3.80 ppm and the protons of the adjacent CH₂ and CH₃ groups of the propyl chain. This proves the CH-OH group is within the propyl chain.

  • In the HSQC spectrum, a cross-peak would directly correlate the proton signal at ~3.80 ppm with the carbon signal at ~65.0 ppm. This confirms that this specific proton is attached to this specific carbon.

By combining the information from COSY and HSQC, we can trace the full connectivity of the modified propyl chain: -N-CH₂-CH(OH)-CH₃ . This detailed, atom-level map provides the final, incontrovertible proof of the structure of this compound.

Chapter 4: Synthesizing the Evidence - A Consolidated Conclusion

The structural confirmation of a drug metabolite like this compound is not achieved by a single technique but by the logical synthesis of data from orthogonal methods. This workflow represents a self-validating system where each step builds upon the last.

cluster_workflow Integrated Structural Elucidation Workflow Hypothesis Hypothesis: Hydroxylation (C₁₃H₁₉NO₅S) HRMS LC-HRMS Confirm Elemental Formula Hypothesis->HRMS MSMS LC-MS/MS Propose Location via Fragmentation HRMS->MSMS Mass Confirmed NMR_1D 1D NMR ('H, '³C) Identify Key Functional Groups (CH-OH) MSMS->NMR_1D Location Proposed NMR_2D 2D NMR (COSY, HSQC) Confirm Atom Connectivity NMR_1D->NMR_2D Groups Identified Conclusion Structure Confirmed: This compound NMR_2D->Conclusion Connectivity Confirmed

Caption: Consolidated workflow for metabolite structure confirmation.

Mass spectrometry provides the rapid, high-sensitivity data needed to confirm the molecular formula and propose the site of metabolism. NMR spectroscopy, while requiring more sample and time, delivers the detailed, unambiguous connectivity map that serves as the ultimate structural proof. Together, they form a robust and scientifically rigorous approach essential for modern drug development and metabolic research.

References

  • Title: Nuclear magnetic resonance (NMR)-based drug metabolite profiling Source: PubMed URL: [Link]

  • Title: NMR Spectroscopy as a Tool to Close The Gap on Metabolite Characterization Under MIST Source: Bioanalysis URL: [Link]

  • Title: Clinical pharmacokinetics of probenecid Source: PubMed URL: [Link]

  • Title: Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots Source: MDPI URL: [Link]

  • Title: Screening for 18 diuretics and probenecid in doping analysis by liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Metabolites of probenecid. Chemical, physical, and pharmacological studies Source: PubMed URL: [Link]

  • Title: Benemid (probenecid) dosing, indications, interactions, adverse effects, and more Source: Medscape URL: [Link]

  • Title: A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum Source: PMC - NIH URL: [Link]

  • Title: NMR Spectroscopy and Databases for the Identification of Metabolites Source: Technology Networks URL: [Link]

  • Title: Introduction to NMR and Its Application in Metabolite Structure Determination Source: University of Nebraska-Lincoln URL: [Link]

  • Title: Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling Source: Springer Nature Experiments URL: [Link]

  • Title: Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots Source: ResearchGate URL: [Link]

  • Title: Probenecid Source: PubChem - NIH URL: [Link]

  • Title: Screening for 18 diuretics and probenecid in doping analysis by liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry Source: YouTube URL: [Link]

  • Title: NMR Spectroscopy – 1H NMR Chemical Shifts Source: Organic Chemistry Data & Info URL: [Link]

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A Researcher's Guide to the Comparative Analysis of 2-Hydroxy Probenecid and Other Probenecid Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive side-by-side comparison of 2-Hydroxy Probenecid with other principal metabolites of Probenecid. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic pathways, physicochemical properties, pharmacokinetic profiles, and analytical methodologies pertinent to these compounds.

Introduction: The Metabolic Fate of Probenecid

Probenecid (4-(dipropylsulfamoyl)benzoic acid) is a classic uricosuric agent primarily used in the treatment of gout and hyperuricemia.[1][2] Its mechanism of action involves the competitive inhibition of organic acid transporters in the kidney, notably the urate transporter 1 (URAT1), which blocks the reabsorption of uric acid and increases its excretion.[3] Probenecid is also co-administered with certain antibiotics, such as penicillin, to increase their plasma concentration by inhibiting their renal secretion.[1][4]

Following oral administration, probenecid is almost completely absorbed and undergoes extensive metabolism in the liver. The primary metabolic routes are oxidation of the N-propyl side chains and direct glucuronide conjugation of the carboxylic acid group.[5] This metabolic activity gives rise to several key metabolites, each with distinct properties and potential biological activity. Understanding the profile of these metabolites is crucial for a complete comprehension of probenecid's disposition and overall pharmacological effect.

The major metabolic pathways involve side-chain oxidation and glucuronide conjugation.[5] The key metabolites identified in humans include:

  • Probenecid Acyl Glucuronide

  • This compound (a secondary alcohol)

  • N-despropyl Probenecid (mono-N-propyl metabolite)

  • Carboxylic Acid Metabolite

This guide will focus on a comparative analysis of these key metabolic products, with a particular emphasis on this compound.

Probenecid Metabolic Pathway

The biotransformation of probenecid is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic conversions.

Probenecid_Metabolism cluster_conjugation Phase II: Conjugation (UGTs) Probenecid Probenecid Hydroxy_2 This compound (Secondary Alcohol) Probenecid->Hydroxy_2 Side-chain Hydroxylation Despropyl N-despropyl Probenecid (Mono-N-propyl) Probenecid->Despropyl N-dealkylation Carboxylic Carboxylic Acid Metabolite Probenecid->Carboxylic Side-chain Oxidation Glucuronide Probenecid Acyl Glucuronide Probenecid->Glucuronide Glucuronidation

Caption: Metabolic pathway of Probenecid in humans.

Comparative Profile of Probenecid and Its Metabolites

While probenecid itself is the primary active agent, its metabolites are known to possess some biological activity and contribute to the overall pharmacokinetic profile.[5] A seminal study by Israili et al. in 1972 provided the foundational pharmacological data for these metabolites, and it remains a critical reference for detailed activity comparisons.[6][7]

The following table summarizes the key characteristics of probenecid and its major metabolites based on available literature.

FeatureProbenecid (Parent Drug)This compoundN-despropyl ProbenecidCarboxylic Acid MetaboliteProbenecid Acyl Glucuronide
Metabolic Origin -Phase I: Side-chain HydroxylationPhase I: N-dealkylationPhase I: Side-chain OxidationPhase II: Glucuronidation
Chemical Nature Carboxylic AcidSecondary AlcoholMono-N-propylCarboxylic AcidAcyl Glucuronide
Plasma Protein Binding High (~75-95%)[1]High (oxidized metabolites are extensively bound)[5]Assumed HighAssumed HighAssumed High
Elimination Half-life 4-12 hours (dose-dependent)[5]~4-6 hours (excretion)~4-6 hours (excretion)~4-6 hours (excretion)~4-6 hours (excretion)
Uricosuric Activity Potent[4]Active, but less potent than parentActive, but less potent than parentActive, but less potent than parentActivity not well-characterized
Primary Reference for Activity -Israili et al., 1972[6]Israili et al., 1972[6]Israili et al., 1972[6]-

Expert Insights: The dose-dependent half-life of the parent drug suggests saturation of its elimination pathways at therapeutic doses. In contrast, the metabolites exhibit formation-rate-limited elimination, with consistent excretion half-lives.[5] The high degree of protein binding for probenecid and its oxidized metabolites significantly influences their volume of distribution and potential for drug-drug interactions.[5][8]

Experimental Protocols: Quantification of Probenecid and Metabolites in Plasma

The accurate quantification of probenecid and its metabolites is essential for pharmacokinetic and drug metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.

Experimental Workflow Overview

The following diagram outlines a typical workflow for the analysis of probenecid and its metabolites from plasma samples.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (e.g., 100 µL) IS Add Internal Standard (e.g., Probenecid-d14) Plasma->IS Precip Protein Precipitation (e.g., Acetonitrile) IS->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject onto UPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Concentration vs. Response) Integrate->Calibrate Quantify Quantify Analytes Calibrate->Quantify

Caption: Workflow for LC-MS/MS quantification of Probenecid metabolites.

Detailed Step-by-Step Methodology

This protocol is adapted from established methods for probenecid and other small molecules in biological matrices.[9][10][11] It is designed to be a self-validating system, where the use of a stable isotope-labeled internal standard (SIL-IS) corrects for variability during sample preparation and analysis.

A. Materials and Reagents

  • Human plasma (K2-EDTA)

  • Probenecid and metabolite analytical standards

  • Probenecid-d14 (or other suitable SIL-IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

B. Sample Preparation: Protein Precipitation Causality: Protein precipitation is a rapid and effective method to remove the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system. Acetonitrile is commonly chosen for its efficiency in precipitating proteins while keeping small molecule analytes in solution.

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Probenecid-d14 in methanol).

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 250 µL of the clear supernatant to a new 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure complete dissolution.

C. LC-MS/MS Conditions Causality: A C18 reversed-phase column is selected for its excellent retention and separation of moderately nonpolar compounds like probenecid and its metabolites. A gradient elution with an acidified mobile phase (formic acid) is used to ensure good peak shape and efficient ionization in positive or negative ESI mode. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity, ensuring that only the specific parent-to-fragment ion transitions for each analyte are monitored.

  • LC System: UPLC/HPLC system

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: Linear ramp to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.1-8.0 min: Return to 5% B and equilibrate

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions (Hypothetical):

    • Note: These values should be optimized empirically. The precursor ion [M-H]⁻ is monitored.

    • Probenecid: m/z 284.1 -> 240.1

    • This compound: m/z 300.1 -> 240.1 (loss of hydroxypropyl group)

    • N-despropyl Probenecid: m/z 242.1 -> 198.1 (loss of COOH)

    • Probenecid-d14 (IS): m/z 298.2 -> 247.2

Conclusion

The metabolic profile of probenecid is complex, involving several Phase I and Phase II transformations that produce metabolites with varying physicochemical properties and biological activities. This compound is a significant oxidative metabolite, and its characterization, along with other metabolites like the N-despropyl and carboxylic acid derivatives, is vital for a comprehensive understanding of probenecid's pharmacology. While the parent drug is the most potent uricosuric agent, the contribution of its active metabolites cannot be disregarded. The analytical methods outlined in this guide, centered around LC-MS/MS, provide the necessary sensitivity and specificity for robust quantification in complex biological matrices, enabling further research into the precise pharmacokinetic and pharmacodynamic roles of each compound.

References

  • Ansari, M. et al. (2024). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. Separations, 11(7), 197. [Link]

  • Ansari, M. et al. (2024). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. ResearchGate. [Link]

  • Israili, Z. H. et al. (1972). Metabolites of probenecid. Chemical, physical, and pharmacological studies. Journal of Medicinal Chemistry, 15(7), 709-13. [Link]

  • Guerin, T. F. (2001). Co-composting of pharmaceutical wastes in soil. Letters in Applied Microbiology, 33(4), 256-263. Referenced within ResearchGate. [Link]

  • Compositions and methods for treating and preventing viral infections.
  • Leadbeater, L. & Davies, M. (1964). Speed of sound as a function of temperature and pressure for propane derivatives. Referenced within ResearchGate. [Link]

  • Cunningham, R. F., Israili, Z. H., & Dayton, P. G. (1981). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics, 6(2), 135-51. [Link]

  • Wikipedia. (n.d.). Probenecid. [Link]

  • Mylan Pharmaceuticals Inc. (n.d.). probenecid tablet, film coated. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Probenecid. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Schrenk, D. et al. (1988). Protein binding as a component of drug interaction in cellular pharmacokinetic studies. Effects of probenecid on transport and accumulation of methotrexate in Ehrlich ascites tumor cells in vitro. Biochemical Pharmacology, 37(13), 2569-75. [Link]

  • Steele, T. H. & Boner, G. (1973). Inhibition of probenecid uricosuria by pyrazinamide and para-aminohippurate. The Journal of Clinical Investigation, 52(6), 1368-75. [Link]

  • Chen, J. et al. (2024). LC/MS analysis of plasma samples from PPMI. Protocols.io. [Link]

  • National Center for Biotechnology Information. (n.d.). Probenecid. PubChem Compound Database. [Link]

  • Zaporozhets, O. et al. (2012). Determination of 8 Diuretics and Probenecid in Human Urine by Gas Chromatography-Mass Spectrometry: Confirmation Procedure. American Journal of Analytical Chemistry, 3(4), 321-330. [Link]

  • Pajouhesh, H. & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-53. Referenced within a broader context of QSPkR. [Link]

  • Patsnap. (2024). What is the mechanism of Probenecid? Patsnap Synapse. [Link]

  • Zheng, J. et al. (2016). Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery. Journal of Proteome Research, 15(10), 3839-3850. [Link]

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A Senior Application Scientist's Guide to Inter-Laboratory Validation of a 2-Hydroxy Probenecid Quantification Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolite Quantification in Drug Development

Probenecid is a well-established uricosuric agent used in the treatment of gout and to increase plasma concentrations of certain antibiotics.[1][2][3] Its therapeutic action is intrinsically linked to its metabolism, primarily through the oxidation of its alkyl side chains, leading to the formation of metabolites such as 2-Hydroxy Probenecid.[1] Accurate quantification of this major metabolite is paramount in pharmacokinetic (PK) and toxicokinetic (TK) studies, providing essential data on the drug's disposition and potential for drug-drug interactions.[1][4]

When clinical trials or research studies are conducted across multiple sites, the consistency and reliability of bioanalytical data become non-negotiable. Inter-laboratory validation, also known as cross-validation, is the empirical process that establishes the equivalency of an analytical method across different laboratories.[5] This guide provides a comprehensive framework for designing and executing an inter-laboratory validation for a this compound quantification assay, ensuring data integrity and regulatory compliance. It is structured to provide not just the procedural steps, but the scientific rationale underpinning the methodological choices, reflecting a deep understanding of the challenges inherent in bioanalysis.[4][6]

Part 1: The Analytical Imperative - Method Selection & Rationale

The gold standard for quantifying small molecules like this compound in complex biological matrices such as human plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][8]

Why LC-MS/MS?

  • Specificity & Selectivity: Tandem mass spectrometry provides unparalleled specificity by monitoring a specific precursor-to-product ion transition for the analyte, effectively eliminating interference from endogenous matrix components or co-administered drugs.[5][9]

  • Sensitivity: LC-MS/MS achieves low limits of quantification (LLOQ), which is critical for accurately defining the terminal elimination phase of the metabolite's pharmacokinetic profile.[4][10]

  • Wide Dynamic Range: The technique allows for the quantification of the analyte over several orders of magnitude, accommodating the wide range of concentrations observed in clinical samples.

Alternative methods, such as HPLC with UV detection, generally lack the required sensitivity and selectivity for robust metabolite quantification in complex biological fluids.

Part 2: The Foundation - A Validated Single-Laboratory LC-MS/MS Protocol

Before an inter-laboratory comparison can begin, a fully validated, robust bioanalytical method must be established in a primary or reference laboratory.[9] This method serves as the benchmark against which all other laboratories will be compared.

Core Reference Method

1. Reagents and Materials:

  • Reference Standards: this compound and a stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4.

  • Solvents: HPLC-grade acetonitrile, methanol, and formic acid.

  • Biological Matrix: Drug-free human plasma (K2EDTA).

2. Sample Preparation: A Comparative Approach

The goal of sample preparation is to remove proteins and other interfering substances while efficiently recovering the analyte.[11] The two most common approaches are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[12]

  • Protein Precipitation (PPT): Favored for its speed and simplicity, making it ideal for high-throughput environments.[12][13] However, it is less selective and may result in higher matrix effects.[12]

  • Liquid-Liquid Extraction (LLE): A more selective but labor-intensive method that typically yields a cleaner extract, minimizing matrix effects.[12]

For this guide, we will detail the Protein Precipitation workflow due to its common use in discovery and early development phases.

Experimental Protocol: Protein Precipitation
  • Aliquot 50 µL of plasma samples (standards, QCs, or unknowns) into a 96-well plate.

  • Add 150 µL of cold acetonitrile containing the internal standard (e.g., 50 ng/mL this compound-d4).

  • Vortex the plate for 2 minutes at high speed to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma Sample ppt 2. Add 150 µL Acetonitrile with Internal Standard plasma->ppt Precipitating Agent vortex 3. Vortex (2 min) ppt->vortex Denature Proteins centrifuge 4. Centrifuge (4000 x g, 10 min) vortex->centrifuge Pellet Proteins transfer 5. Transfer 100 µL Supernatant centrifuge->transfer Isolate Analyte analysis Inject into LC-MS/MS transfer->analysis

Caption: Protein Precipitation Workflow.

LC-MS/MS Instrumental Parameters

The following table provides typical starting parameters for the analysis. These must be optimized for the specific instrumentation used.

ParameterConditionRationale
LC Column C18 reverse-phase, e.g., Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)[7]Provides good retention and peak shape for moderately polar compounds like this compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes analyte protonation for positive ion mode mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reverse-phase column.
Flow Rate 0.4 mL/minA standard flow rate for analytical UPLC systems, balancing speed and chromatographic efficiency.
Gradient 5% B to 95% B over 3 minutesA rapid gradient suitable for high-throughput analysis, ensuring elution of the analyte and cleaning of the column.
Injection Volume 5 µLA typical volume to achieve good sensitivity without overloading the column.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar molecules; positive mode is chosen based on the analyte's chemical structure.
MS/MS Transitions This compound: Q1: 302.1 -> Q3: 206.1Internal Standard: Q1: 306.1 -> Q3: 210.1 (Example)Specific precursor (Q1) and product (Q3) ions provide high selectivity for quantification.[14]

Part 3: Inter-Laboratory Validation - Study Design & Execution

The objective is to demonstrate that the analytical method produces comparable results across different laboratories, thereby ensuring the integrity of data in multi-site studies.[5] The study design must be rigorous and adhere to regulatory guidelines from bodies like the FDA and EMA.[15][16]

Study Design
  • Centralized Sample Preparation: The reference laboratory prepares a full set of calibration standards and quality control (QC) samples (at LLOQ, Low, Mid, and High concentrations).

  • Blinded Distribution: The samples are aliquoted, coded (blinded), and shipped frozen on dry ice to each participating laboratory (e.g., Lab A, Lab B, and Lab C).

  • Independent Analysis: Each laboratory analyzes the samples using their own equipment and personnel, but following the established reference protocol.

  • Data Consolidation: Each laboratory reports their raw concentration data back to the reference laboratory for statistical analysis and comparison.

G cluster_labs Independent Analysis RefLab Reference Lab (Prepares & Ships Samples) LabA Lab A RefLab->LabA Blinded Samples LabB Lab B RefLab->LabB Blinded Samples LabC Lab C RefLab->LabC Blinded Samples Analysis Centralized Data Analysis LabA->Analysis Results LabB->Analysis Results LabC->Analysis Results

Caption: Inter-Laboratory Validation Workflow.

Part 4: Comparative Data Analysis & Acceptance Criteria

The core of the validation is the comparison of performance characteristics across the labs. The acceptance criteria are based on established international guidelines.[15][17][18]

Key Validation Parameters & Acceptance Criteria
ParameterDescriptionAcceptance Criteria[15][18]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components.[5]No significant interfering peaks (>20% of LLOQ response) in at least six unique sources of blank matrix.
Calibration Curve The relationship between the instrument response and known concentrations of the analyte.A minimum of 6 non-zero standards. A correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Accuracy is the closeness to the nominal value; precision is the degree of scatter (reproducibility).[19]Within-Run (Intra-assay): For QC samples, the mean accuracy should be within ±15% of nominal (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[15]
Between-Run (Inter-assay): For QC samples, the mean accuracy across runs should be within ±15% of nominal (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[15]
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.[4]The coefficient of variation (%CV) of the internal standard-normalized matrix factor across at least six lots of matrix should be ≤15%.
Stability The chemical stability of the analyte in the biological matrix under various conditions.[4]Mean concentrations of stability test samples should be within ±15% of the nominal concentration. Includes freeze-thaw, bench-top, and long-term stability.
Comparative Inter-Laboratory Data (Illustrative Example)

The following table presents hypothetical but realistic results from our three-laboratory validation study for the Mid QC level (Nominal Concentration = 500 ng/mL).

LaboratoryNMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)Pass/Fail
Reference Lab 6508.5101.7%4.2%Pass
Lab A 6495.399.1%5.5%Pass
Lab B 6525.1105.0%6.1%Pass
Lab C 6548.9109.8%12.8%Pass
Overall 24519.5103.9%8.9%Pass

Analysis of Results: In this example, all participating laboratories successfully met the pre-defined acceptance criteria for accuracy (within ±15%) and precision (≤15% CV) for the mid-QC samples. The overall precision across all labs was 8.9%, which is well within the acceptable limits and demonstrates the method's reproducibility. This successful outcome provides confidence that the analytical method is robust and transferable, and that data generated at any of the validated sites will be comparable and reliable for making critical drug development decisions.

Conclusion

A successful inter-laboratory validation is a cornerstone of multi-site clinical research, ensuring that bioanalytical data is consistent, reliable, and can be pooled for integrated analysis. This guide has outlined a scientifically rigorous approach, grounded in established regulatory principles, for the validation of a this compound quantification assay. By focusing on the causality behind experimental choices—from the selection of LC-MS/MS to the design of the cross-validation study—this framework provides a self-validating system. The successful transfer and performance of this method across multiple laboratories underscore its robustness and suitability for supporting large-scale drug development programs.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

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A Comparative Analysis of Probenecid's Effects in Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cellular effects of Probenecid, a well-established inhibitor of organic anion transporters and pannexin-1 channels. While the primary focus of this document is on the parent compound, Probenecid, due to the extensive available research, we will also contextualize the potential role of its major metabolite, 2-Hydroxy Probenecid. This guide is intended for researchers, scientists, and drug development professionals interested in the multifaceted pharmacological effects of this compound across different cellular backgrounds.

Introduction: Probenecid and its Metabolite, this compound

Probenecid, chemically known as p-(dipropylsulfamoyl)benzoic acid, was initially developed to decrease the renal excretion of penicillin[1]. Its primary mechanism of action involves the competitive inhibition of organic anion transporters (OATs), which are crucial for the transport of a wide range of endogenous and exogenous substances, including many drugs[1][2][3]. More recently, Probenecid has also been identified as a potent inhibitor of pannexin-1 (PANX1) channels, which are involved in ATP release and cellular communication[4][5].

Probenecid is extensively metabolized in the liver, with major pathways including glucuronide conjugation and oxidation of its alkyl side chains[2]. One of its key metabolites is p-(2-hydroxypropyl-N-propylsulfamoyl)benzoic acid, which we will refer to as this compound[6]. While the pharmacological activities of Probenecid are well-documented, specific data on the cellular effects of its hydroxylated metabolites, including this compound, are limited in the current scientific literature. Therefore, this guide will focus on the known comparative effects of the parent compound, Probenecid, with the understanding that its metabolites may also contribute to its overall biological activity.

Mechanism of Action: A Dual Inhibition Strategy

Probenecid's cellular effects are primarily attributed to its ability to interact with and inhibit two distinct classes of membrane proteins:

  • Organic Anion Transporters (OATs): Probenecid is a classical inhibitor of the OAT family of transporters, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), which are highly expressed in the kidneys and other tissues[3][7]. By blocking these transporters, Probenecid can alter the pharmacokinetics of various drugs, reduce the renal clearance of certain compounds, and modulate the transport of endogenous metabolites[3][7][8].

  • Pannexin-1 (PANX1) Channels: Probenecid has been shown to be a powerful inhibitor of PANX1 channels[4][5]. These channels are large-pore, non-selective channels that mediate the release of ATP and other small molecules from the cytoplasm to the extracellular space, playing a role in inflammation, cell death, and intercellular signaling.

The dual inhibitory action of Probenecid on both OATs and PANX1 channels underlies its diverse pharmacological effects observed in different cell types.

Caption: Dual inhibitory mechanism of Probenecid on OATs and PANX1 channels.

Comparative Analysis of Probenecid's Effects in Cancer Cell Lines

Probenecid has been investigated for its potential as an anticancer agent, both alone and in combination with existing chemotherapeutics. Its effects can vary significantly depending on the cancer cell type.

Chemosensitization

A prominent effect of Probenecid in cancer cells is its ability to enhance the efficacy of other anticancer drugs. This chemosensitizing effect is largely attributed to the inhibition of multidrug resistance-associated proteins (MRPs), which are a type of ABC transporter often overexpressed in cancer cells and responsible for drug efflux.

  • Neuroblastoma Cells: In neuroblastoma cell lines, co-administration of Probenecid with cisplatin resulted in a synergistic cytotoxic effect. This was accompanied by a modulation of the expression of drug efflux transporters such as MDR1, MRP2, and BCRP, leading to increased intracellular drug accumulation[9].

  • Prostate Cancer Cells (22Rv1 and PC-3): In 3D cultures of the prostate cancer cell line 22Rv1, low concentrations of Probenecid (100 or 300 µM) increased the sensitivity to cisplatin and doxorubicin. However, at a higher concentration (500 µM), this sensitizing effect was not observed, and paradoxically, the expression of the multidrug resistance transporter ABCG2 was increased in a dose-dependent manner[10]. This highlights a complex, concentration-dependent effect of Probenecid on drug resistance mechanisms.

  • Panel of Cancer Cell Lines (including HeLa): A study involving a panel of cancer cell lines demonstrated a synergistic interaction between Probenecid and both cisplatin and paclitaxel. Increasing doses of Probenecid led to a significant decrease in the effective doses of these chemotherapeutic agents, resulting in increased cell death and reduced colony formation[11][12].

Direct Cytotoxicity and Anti-proliferative Effects

Beyond its role as a chemosensitizer, Probenecid can also exert direct effects on cancer cell viability and proliferation.

  • Neuroblastoma Cells: Inhibition of PANX1 channels by Probenecid was shown to reduce the proliferation of high-risk neuroblastoma cell lines.

  • Prostate Cancer Cells (22Rv1 and PC-3): In 3D spheroid cultures, Probenecid alone reduced the growth of 22Rv1 spheroids. In contrast, in PC-3 cells, Probenecid primarily inhibited spheroid compaction rather than causing significant growth inhibition[10]. This suggests that the direct effects of Probenecid on cell growth can be cell-line specific.

Summary of Comparative Effects
Cell LineEffect of ProbenecidKey Findings
Neuroblastoma Chemosensitization to cisplatin, Reduced proliferationModulates drug efflux transporters (MDR1, MRP2, BCRP)[9]; Inhibition of PANX1 reduces proliferation.
Prostate Cancer (22Rv1) Chemosensitization to cisplatin & doxorubicin, Reduced spheroid growthConcentration-dependent chemosensitization[10].
Prostate Cancer (PC-3) Inhibition of spheroid compactionLess impact on direct growth compared to 22Rv1[10].
HeLa and other cancer cell lines Chemosensitization to cisplatin & paclitaxelSynergistic increase in cell death and reduced colony formation[11][12].

Experimental Protocols

To facilitate further research in this area, we provide a detailed protocol for a standard cell viability assay, which is fundamental for assessing the cytotoxic and anti-proliferative effects of compounds like Probenecid and its metabolites.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cell line(s) of interest

  • Complete cell culture medium

  • Probenecid (and/or this compound)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of Probenecid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a negative control (untreated cells).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).

    • Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC₅₀ value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_drug Add Probenecid/ Metabolite incubate_24h->add_drug incubate_drug Incubate for defined period (e.g., 24-72h) add_drug->incubate_drug add_mtt Add MTT reagent incubate_drug->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

Probenecid exhibits a range of effects on different cell lines, with its chemosensitizing properties being particularly noteworthy in various cancer models. The differential responses observed, for instance, between 22Rv1 and PC-3 prostate cancer cells, underscore the importance of considering the specific cellular context when investigating the effects of this compound.

A significant gap in the current research is the lack of specific data on the biological activities of Probenecid's metabolites, such as this compound. Future studies should aim to synthesize and characterize the effects of these metabolites to determine their contribution to the overall pharmacological profile of Probenecid. A comparative analysis of the inhibitory potency of Probenecid and its metabolites on OATs and PANX1 channels, as well as their direct cytotoxic and chemosensitizing effects in a panel of diverse cell lines, would provide valuable insights for drug development and a more complete understanding of this multifaceted compound.

References

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Hydroxy Probenecid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: All waste containing 2-Hydroxy Probenecid, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. Do not dispose of this material down the drain or in standard laboratory trash.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. As a key metabolite of the uricosuric drug Probenecid, this compound is frequently encountered in metabolic, pharmacokinetic, and drug development studies.[1][2] Adherence to these procedures is essential for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment.

Hazard Assessment and Waste Classification: The Precautionary Principle

Proper disposal begins with a thorough understanding of the material's hazards. Specific toxicological and environmental impact data for this compound are not extensively documented. Therefore, we must operate under the precautionary principle, basing our safety and disposal protocols on the known properties of its parent compound, Probenecid, and general chemical safety regulations.

Probenecid is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and can cause skin and eye irritation.[3][4][5] As a metabolite, this compound shares the core sulfonamide and benzoic acid structure and should be assumed to present similar or uncharacterized hazards.

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly listed.[6][7] Given the toxicological profile of the parent compound, all this compound waste must be managed as hazardous chemical waste .

Table 1: Hazard Profile Summary (Based on Parent Compound Probenecid)

Property Data / Classification Source
Acute Oral Toxicity Category 4: Harmful if swallowed. [3][4]
Physical Form White or almost white crystalline powder. [8][9]
Solubility Practically insoluble in water; soluble in dilute alkali, alcohol, and acetone. [9]
Chemical Stability Stable under recommended storage conditions. [3]
Incompatible Materials Strong acids/alkalis, strong oxidizing agents, and strong reducing agents. [3]

| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes of carbon, nitrogen, and sulfur oxides. |[3] |

On-Site Waste Management: A Step-by-Step Protocol

Effective waste management relies on meticulous segregation at the point of generation. The following protocols detail the procedures for handling different forms of this compound waste.

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Waste Stream Identification and Segregation

Properly segregating waste is crucial to prevent dangerous chemical reactions and ensure compliant disposal.[7] Never mix incompatible waste streams.

Table 2: this compound Waste Streams and Collection Containers

Waste Stream Description Recommended Container
Unused/Expired Solid Pure this compound powder. Labeled, sealable, wide-mouth container for solid hazardous waste.
Contaminated Labware Gloves, pipette tips, weigh boats, paper towels, empty stock vials. Labeled, sealable container or a lined box designated for solid hazardous chemical waste.
Aqueous Solutions Solutions of this compound in buffers or aqueous media. Labeled, sealable, chemically compatible (e.g., HDPE, glass) container for liquid hazardous waste.

| Organic Solvent Solutions | Solutions of this compound in organic solvents (e.g., acetone, alcohol). | Labeled, sealable, chemically compatible (e.g., glass, solvent-resistant plastic) container for liquid hazardous waste. DO NOT mix with aqueous or incompatible waste. |

Waste Collection and Labeling Protocol
  • Select the Correct Container: Choose a container appropriate for the waste stream (solid or liquid) and chemically compatible with its contents.[10] The container must be in good condition with a secure, leak-proof lid.

  • Affix a Hazardous Waste Label: Before adding any waste, label the container with an official hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.

  • Complete the Label: Clearly write the words "Hazardous Waste ".[6][11] List the full chemical name: "This compound ". If it is a solution, list all components and their approximate percentages (e.g., "this compound (~1%), Water (99%)"). Indicate the relevant hazards (e.g., "Toxic").

  • Deposit Waste: Add waste to the designated container. For liquids, use a funnel to prevent spills and do not fill the container beyond 90% capacity to allow for expansion.[7]

  • Secure the Container: Keep the waste container securely capped at all times, except when actively adding waste.[10] This is a critical EPA compliance requirement that minimizes the release of vapors.

Laboratory Storage: The Satellite Accumulation Area (SAA)

Designate a specific location within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[6][10]

  • Location: The SAA must be under the control of laboratory personnel.

  • Containment: Store liquid waste containers within a secondary containment bin to contain potential leaks.

  • Segregation: Keep incompatible waste containers physically separated within the SAA.

  • Volume Limits: Per EPA regulations, no more than 55 gallons of hazardous waste may be accumulated in an SAA.[11][12]

The workflow for managing this waste stream is visualized in the diagram below.

G cluster_0 Point of Generation cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Interim Storage cluster_4 Final Disposal start Waste Generation (Contains this compound) waste_type Determine Waste Form start->waste_type solid Solid Waste (e.g., Powder, Contaminated Labware) waste_type->solid Solid liquid Liquid Waste (e.g., Aqueous or Organic Solutions) waste_type->liquid Liquid solid_container Place in Labeled SOLID Hazardous Waste Container solid->solid_container liquid_container Place in Labeled LIQUID Hazardous Waste Container liquid->liquid_container store_saa Store Securely in Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa disposal_pickup Arrange Pickup by EH&S or Licensed Vendor store_saa->disposal_pickup

Caption: Waste disposal decision workflow for this compound.

Spill and Emergency Procedures

In the event of a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect: Ensure you are wearing appropriate PPE.

  • Clean-Up: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust. Carefully sweep the material into a dustpan and place it in a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as contaminated solid waste.

For large spills or spills of solutions, evacuate the area and contact your institution's emergency response or EH&S department immediately.

Final Disposal Logistics

Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), it must be removed for final disposal.[10][12]

  • Request Pickup: Contact your institution's EH&S department to schedule a waste pickup.

  • Transportation: Do not transport the hazardous waste yourself. Only trained personnel or licensed hazardous waste contractors are permitted to transport the waste from the SAA to a central accumulation area or off-site for final disposal.[11]

  • Final Disposition: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of via methods such as incineration, in compliance with all federal and state regulations.[6]

By adhering to this guide, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with established safety and environmental standards.

References

  • Benemid (probenecid) dosing, indications, interactions, adverse effects, and more. Medscape. Available at: [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. Available at: [Link]

  • Clinical pharmacokinetics of probenecid. PubMed. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. Available at: [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Available at: [Link]

  • Metabolites of probenecid. Chemical, physical, and pharmacological studies. PubMed. Available at: [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Probenecid Monograph for Professionals. Drugs.com. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. Available at: [Link]

  • Probenecid | C13H19NO4S. PubChem, National Institutes of Health. Available at: [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. Available at: [Link]

  • This compound-D6 | CAS 1330180-97-6. Veeprho. Available at: [Link]

  • CAS No : 1330180-97-6| Chemical Name : this compound-d6. Pharmaffiliates. Available at: [Link]

  • probenecid tablet, film coated. Mylan Pharmaceuticals Inc. via Dailymed, National Library of Medicine. Available at: [Link]

  • Effect of probenecid on blood levels and renal elimination of furosemide and endogenous compounds in rats: Discovery of putative organic anion transporter biomarkers. National Institutes of Health (NIH). Available at: [Link]

  • Urinary Excretion of Probenecid and Its Metabolites in Humans as a Function of Dose. American Chemical Society Publications. Available at: [Link]

  • How to Dispose of Unused Medicines. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health (NIH). Available at: [Link]

  • Probenecid interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport. National Institutes of Health (NIH). Available at: [Link]

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A Researcher's Guide to the Safe Handling of 2-Hydroxy Probenecid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxy Probenecid. By grounding our recommendations in established safety protocols and the known characteristics of the parent compound, Probenecid, we aim to foster a culture of safety and provide value beyond the product itself. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach, treating it with the same, if not greater, level of care as its well-characterized parent compound.

Hazard Assessment and the Precautionary Principle

Given that this compound is a derivative of Probenecid, we must assume it shares similar hazard characteristics until proven otherwise. The Safety Data Sheet for Probenecid indicates that it is harmful if swallowed, may cause skin and eye irritation, and can lead to respiratory irritation.[1] Furthermore, upon heating to decomposition, it may emit highly toxic fumes of sulfur and nitrogen oxides.[1] Therefore, a thorough risk assessment is the critical first step before any handling of this compound. This assessment should be documented in your laboratory's Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA).[2][3][4]

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the recommended PPE for handling this compound in various laboratory scenarios. This guidance is based on a synthesis of general laboratory safety standards and the known hazards of Probenecid.[5][6][7][8]

Activity Hand Protection Eye and Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloving with nitrile gloves is recommended to prevent incidental contact.[5]ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[5]A fully buttoned laboratory coat.If weighing outside of a chemical fume hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles.[7]
Dissolution and Solution Handling Chemical-resistant nitrile or neoprene gloves.[8][9]Chemical splash goggles should be worn. If there is a significant splash risk, a face shield should be used in addition to goggles.[5][7]A laboratory coat. Consider a chemically resistant apron if handling larger volumes.Work should be performed in a certified chemical fume hood to avoid inhalation of any vapors or aerosols.
Running Reactions Chemical-resistant nitrile or neoprene gloves.[8][9]Chemical splash goggles and a face shield are strongly recommended, especially when working with reactions under pressure or at elevated temperatures.[5][7]A flame-resistant laboratory coat should be considered if flammable solvents are in use.All reactions should be conducted within a chemical fume hood.
Waste Disposal Chemical-resistant nitrile or neoprene gloves.[8][9]Chemical splash goggles.A laboratory coat.Not generally required if handling sealed waste containers.

Step-by-Step Safe Handling Protocol

This protocol provides a procedural guide for the safe handling of this compound, from receipt to disposal.

3.1. Preparation and Engineering Controls

  • Consult the SDS: Although a specific SDS for this compound may not be available, review the SDS for Probenecid to understand the potential hazards.[1][10][11][12]

  • Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[13]

  • Assemble PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[10] Have appropriate spill cleanup materials on hand.

3.2. Handling Procedures

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize the risk of inhaling airborne particles.

    • Use anti-static weighing paper or a container to prevent dispersal of the solid.

  • Dissolution:

    • Add the solvent to the solid slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Running Reactions:

    • Ensure all glassware is free of defects and appropriate for the planned reaction conditions (e.g., pressure, temperature).

    • Use a blast shield if there is any risk of explosion or violent reaction.

3.3. Decontamination and Cleaning

  • Work Surfaces: Clean all work surfaces with an appropriate solvent and then with soap and water after each use.

  • Glassware: Rinse all contaminated glassware with a suitable solvent in the chemical fume hood before washing.

Operational and Disposal Plans

Proper disposal of this compound and its associated waste is crucial for laboratory safety and environmental protection.[9]

4.1. Waste Segregation and Labeling

  • Solid Waste: Collect all solid this compound waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed container. The label should read: "Hazardous Waste: this compound".

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[14]

  • Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.

4.2. Disposal Procedure

  • Licensed Disposal Service: All waste containing this compound must be disposed of through a licensed hazardous waste disposal service.[1]

  • Institutional Guidelines: Adhere strictly to your institution's specific procedures for chemical waste pickup and disposal.

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the drain.[1]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_action Action Start Start Handling This compound AssessTask Assess Task: - Weighing/Aliquoting - Dissolution - Reaction - Waste Disposal Start->AssessTask AssessRisk Assess Risk of: - Inhalation (Dust/Aerosol) - Skin/Eye Contact - Splash AssessTask->AssessRisk SelectBody Body Protection: - Lab Coat - Chemically Resistant Apron (if needed) AssessRisk->SelectBody SelectHand Hand Protection: - Nitrile or Neoprene Gloves - Double Glove (if needed) AssessRisk->SelectHand SelectEye Eye/Face Protection: - Safety Glasses with Side Shields - Chemical Splash Goggles - Face Shield AssessRisk->SelectEye SelectRespiratory Respiratory Protection: - N95 Respirator (for solids outside hood) - Work in Fume Hood AssessRisk->SelectRespiratory Proceed Proceed with Task

Caption: PPE Selection Workflow for this compound.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of California, Berkeley. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Office of Justice Programs. [Link]

  • PPE and Safety for Chemical Handling. ACS Material. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration. [Link]

  • Lab Safety Equipment & PPE. ChemTalk. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Probenecid tablet, film coated. Mylan Pharmaceuticals Inc. [Link]

  • Probenecid: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • Probenecid-AFT, Probenecid 500 mg film coated tablets - NEW ZEALAND DATA SHEET. New Zealand Medicines and Medical Devices Safety Authority. [Link]

  • Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • Probenecid. LiverTox - NCBI Bookshelf, National Institutes of Health. [Link]

  • Probenecid (oral route) - Side effects & dosage. Mayo Clinic. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.